STING agonist-8
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C41H46N14O4 |
|---|---|
Molecular Weight |
798.9 g/mol |
IUPAC Name |
8-[3-(azetidin-3-yl)propoxy]-9-[(E)-4-[6-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]imidazo[4,5-b]pyridin-3-yl]but-2-enyl]-2-(2-ethyl-5-methylpyrazol-3-yl)pyrimido[4,5-b]indole-6-carboxamide |
InChI |
InChI=1S/C41H46N14O4/c1-5-54-31(14-23(3)50-54)37-45-22-29-28-16-26(35(42)56)18-33(59-13-9-10-25-19-44-20-25)34(28)52(38(29)48-37)11-7-8-12-53-39-30(17-27(21-46-39)36(43)57)47-41(53)49-40(58)32-15-24(4)51-55(32)6-2/h7-8,14-18,21-22,25,44H,5-6,9-13,19-20H2,1-4H3,(H2,42,56)(H2,43,57)(H,47,49,58)/b8-7+ |
InChI Key |
HXLLQIDDTRZWGW-BQYQJAHWSA-N |
Isomeric SMILES |
CCN1C(=CC(=N1)C)C2=NC=C3C4=C(C(=CC(=C4)C(=O)N)OCCCC5CNC5)N(C3=N2)C/C=C/CN6C7=C(C=C(C=N7)C(=O)N)N=C6NC(=O)C8=CC(=NN8CC)C |
Canonical SMILES |
CCN1C(=CC(=N1)C)C2=NC=C3C4=C(C(=CC(=C4)C(=O)N)OCCCC5CNC5)N(C3=N2)CC=CCN6C7=C(C=C(C=N7)C(=O)N)N=C6NC(=O)C8=CC(=NN8CC)C |
Origin of Product |
United States |
Foundational & Exploratory
STING agonist-8 mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of STING Agonist-8
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a danger signal that can originate from pathogens or damaged host cells.[1][2] Activation of STING initiates a potent downstream signaling cascade, leading to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines.[3][4] This, in turn, orchestrates a broad anti-pathogen and anti-tumor immune response.[5] Consequently, STING has emerged as a promising therapeutic target for cancer immunotherapy.
STING agonists are molecules designed to activate this pathway pharmacologically. This compound is a potent, non-cyclic dinucleotide (non-CDN) small molecule agonist of the STING protein. This document provides a detailed technical overview of its mechanism of action, supported by quantitative data and experimental methodologies.
Core Mechanism of Action: From Binding to Immune Activation
The mechanism of action of this compound can be dissected into a multi-step signaling cascade, beginning with its direct interaction with the STING protein and culminating in the activation of innate and adaptive immunity.
Binding and STING Dimer Conformational Change
Under basal conditions, STING exists as a dimer anchored to the membrane of the endoplasmic reticulum (ER). The activation process is initiated by the binding of an agonist to the ligand-binding domain (LBD) located in the C-terminal portion of the STING dimer.
This compound, like the endogenous ligand 2',3'-cGAMP, is believed to bind within the cleft of the STING dimer. This binding event induces a significant conformational change in the STING protein, causing the "lid" region of the LBD to close over the binding site. This conformational shift is the critical first step, triggering STING's activation and its subsequent translocation from the ER.
Translocation and Signaling Complex Assembly
Upon activation, the STING dimer traffics from the ER, through the ER-Golgi intermediate compartment (ERGIC), to the Golgi apparatus. This translocation is an essential step for downstream signaling, as it allows for the recruitment of key signaling proteins.
In the Golgi, the activated STING dimer serves as a scaffold for the assembly of a signaling complex. The primary protein recruited to this complex is the TANK-binding kinase 1 (TBK1).
Downstream Signaling: TBK1-IRF3 and NF-κB Pathways
The STING-TBK1 signaling complex initiates two major downstream pathways:
-
TBK1-IRF3 Axis: TBK1, once recruited to the STING complex, becomes activated and phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 molecules form homodimers, which then translocate into the nucleus. Inside the nucleus, the IRF3 dimers bind to Interferon-Stimulated Response Elements (ISREs) in the promoter regions of target genes, driving the transcription of type I interferons, most notably IFN-β.
-
NF-κB Pathway: In addition to activating TBK1, the STING signaling complex can also activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of NF-κB (IκBα), targeting it for degradation. This releases the Nuclear Factor kappa-B (NF-κB) transcription factor to translocate to the nucleus, where it promotes the transcription of a wide range of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, CCL5, and CXCL10.
Cellular and Systemic Effects
The secreted Type I IFNs and pro-inflammatory cytokines act in an autocrine and paracrine manner to initiate a robust immune response. Key cellular effects include:
-
Dendritic Cell (DC) Maturation: Type I IFNs are potent activators of DCs, enhancing their ability to process and present tumor antigens to T cells.
-
T Cell Priming and Recruitment: Activated DCs migrate to lymph nodes to prime naive CD8+ T cells, generating tumor-specific cytotoxic T lymphocytes (CTLs). Secreted chemokines, like CXCL9 and CXCL10, recruit these activated CTLs into the tumor microenvironment.
-
NK Cell Activation: The STING pathway also plays a role in activating Natural Killer (NK) cells, which contribute to direct tumor cell lysis.
-
Macrophage Polarization: STING activation can repolarize immunosuppressive M2-like tumor-associated macrophages (TAMs) towards a pro-inflammatory, anti-tumor M1 phenotype.
Collectively, these effects transform an immunologically "cold" or non-responsive tumor microenvironment into a "hot," T-cell-inflamed environment, rendering the tumor susceptible to immune-mediated destruction.
Quantitative Data
Quantitative assessment of a STING agonist's activity is crucial for its development. Key parameters include potency (EC50) and binding affinity (Kd).
Table 1: Biological Activity of this compound
| Parameter | Value | Cell Line | Assay Method | Reference |
| EC50 | 27 nM | THP1-Dual™ KI-hSTING-R232 | ISG-Luciferase Reporter Assay |
EC50 (Half-maximal effective concentration) represents the concentration of agonist that produces 50% of the maximal response.
Table 2: Comparative Binding Affinities of Known STING Ligands
| Ligand | STING Variant | Kd (Equilibrium Dissociation Constant) | Method | Reference |
| 2',3'-cGAMP (endogenous) | Human | 4.6 nM | Not Specified | |
| ADU-S100 (CDN agonist) | Human | Not Specified | In Clinical Trials | |
| diABZI (non-CDN agonist) | Human | Not Specified | Potent Agonist | |
| This compound | Human | Data Not Publicly Available | N/A | N/A |
A lower Kd value indicates a higher binding affinity between the ligand and the protein. The specific binding affinity for this compound has not been disclosed in the public domain.
Experimental Protocols for Characterization
The mechanism and potency of STING agonists like this compound are elucidated through a series of standardized in vitro and in vivo assays.
In Vitro Characterization
-
STING Activation Reporter Assays:
-
Objective: To quantify the potency (EC50) of the agonist in activating the STING pathway.
-
Methodology: Utilizes engineered cell lines, such as HEK293T or THP-1, that stably express human STING and a reporter gene (e.g., Firefly Luciferase or Secreted Embryonic Alkaline Phosphatase - SEAP) under the control of an IFN-stimulated response element (ISRE). Cells are incubated with serial dilutions of the STING agonist. Pathway activation leads to the expression of the reporter gene, which is quantified via a luminescence or colorimetric readout. The EC50 value is calculated from the resulting dose-response curve.
-
-
Cytokine Secretion Analysis:
-
Objective: To measure the production of key downstream cytokines and chemokines.
-
Methodology: Immune cells (e.g., human peripheral blood mononuclear cells (PBMCs) or mouse bone marrow-derived dendritic cells (BMDCs)) are treated with the STING agonist. After a defined incubation period (e.g., 24 hours), the cell culture supernatant is collected. The concentration of secreted cytokines and chemokines (e.g., IFN-β, TNF-α, IL-6, CXCL10) is measured using specific Enzyme-Linked Immunosorbent Assays (ELISA) or multiplex bead-based assays (e.g., Luminex).
-
-
Signaling Pathway Phosphorylation Analysis:
-
Objective: To confirm the activation of key downstream signaling nodes.
-
Methodology: Cells are treated with the STING agonist for short time points (e.g., 0, 30, 60, 120 minutes). Cell lysates are then prepared and analyzed by Western Blot. Antibodies specific to the phosphorylated forms of STING (on Ser366), TBK1, and IRF3 are used to detect the activation of these proteins.
-
In Vivo Efficacy
-
Syngeneic Mouse Tumor Models:
-
Objective: To evaluate the anti-tumor efficacy of the STING agonist in an immunocompetent host.
-
Methodology: A specific number of tumor cells (e.g., B16-F10 melanoma, MC38 colon adenocarcinoma) are implanted subcutaneously into mice. Once tumors are established, the STING agonist is administered, typically via intratumoral injection. Tumor growth is monitored over time using caliper measurements. Animal survival is also tracked. Efficacy is demonstrated by significant tumor growth inhibition or complete regression compared to vehicle-treated controls.
-
Conclusion
This compound is a potent activator of the STING pathway, functioning through a well-defined mechanism of action. By binding to and inducing a conformational change in the STING dimer, it triggers ER-to-Golgi translocation and the assembly of a signaling platform. This leads to the robust activation of the TBK1-IRF3 and NF-κB pathways, resulting in the production of Type I interferons and a broad array of pro-inflammatory cytokines. This orchestrated response effectively stimulates the innate and adaptive immune systems, promoting dendritic cell maturation, cytotoxic T cell priming and recruitment, and the remodeling of the tumor microenvironment to facilitate immune-mediated tumor destruction. The quantitative potency and mechanistic clarity of this compound underscore its potential as a valuable agent in the field of cancer immunotherapy.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. STING pathway agonism as a cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. williamscancerinstitute.com [williamscancerinstitute.com]
- 4. Unlocking the therapeutic potential of the STING signaling pathway in anti-tumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unlocking the promise of systemic STING agonist for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure-Activity Relationship of Non-Cyclic Dinucleotide STING Agonists
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This guide provides a detailed overview of the structure-activity relationships (SAR) of key non-cyclic dinucleotide (non-CDN) STING (Stimulator of Interferon Genes) agonists. It includes quantitative data summarized in structured tables, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.
Introduction to STING and Non-Cyclic Dinucleotide Agonists
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA from pathogens or damaged host cells.[1][2] Activation of STING triggers a signaling cascade leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which in turn orchestrate a robust anti-pathogen and anti-tumor immune response.[1][3][4]
While natural STING agonists are cyclic dinucleotides (CDNs), their therapeutic development has been hampered by issues such as poor membrane permeability and rapid degradation. This has spurred the discovery and development of non-CDN small molecule STING agonists. These synthetic molecules can overcome the limitations of CDNs and have shown significant promise in preclinical models of cancer. This guide focuses on the SAR of several key classes of non-CDN STING agonists, including amidobenzimidazoles (e.g., diABZI), MSA-2, and SNX281.
STING Signaling Pathway
Upon binding of an agonist, STING undergoes a conformational change and translocates from the endoplasmic reticulum (ER) to the Golgi apparatus. This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which then phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I IFNs and other interferon-stimulated genes (ISGs).
Caption: The cGAS-STING signaling pathway activated by non-CDN agonists.
Structure-Activity Relationship (SAR) of Non-CDN STING Agonists
The following sections summarize the SAR for prominent classes of non-CDN STING agonists. The data is presented in tables to facilitate comparison of the biological activity of different analogs.
Amidobenzimidazole (ABZI) and Dimeric Amidobenzimidazole (diABZI) Derivatives
The amidobenzimidazole scaffold has been a fertile ground for the discovery of potent STING agonists. A key development in this series was the creation of dimeric compounds (diABZI), which take advantage of the dimeric nature of the STING protein to achieve high-affinity binding and potent activation.
Table 1: SAR of diABZI Analogs
| Compound | Structure/Modification | hSTING Binding IC50 (μM) | THP-1 ISG EC50 (μM) | mSTING ISG EC50 (μM) | Reference |
| diABZI (Compound 5) | Dimeric amidobenzimidazole | - | ~0.13 | ~3.0 | |
| Triazole 40 | Modification of the linker and terminal amido moiety of diABZI | - | 0.24 | 39.51 | |
| 16g | Monomeric amidobenzimidazole derivative | 0.82 | >50 | - | |
| 24b | Monomeric amidobenzimidazole derivative | 0.23 | 2.0 | - | |
| 24e | Monomeric amidobenzimidazole derivative | 0.18 | 1.1 | - |
Note: EC50 values can vary depending on the specific assay conditions and cell line used.
MSA-2 and its Analogs
MSA-2 is an orally available non-nucleotide STING agonist that activates STING through a unique mechanism where it forms a non-covalent dimer in the STING binding pocket. Covalently linked dimers of MSA-2 have been shown to be even more potent.
Table 2: SAR of MSA-2 and Related Compounds
| Compound | Description | hSTING (WT) EC50 (μM) | hSTING (HAQ) EC50 (μM) | Reference |
| MSA-2 | Non-covalent dimerizing agonist | 8.3 | 24 | |
| Covalent MSA-2 Dimer | Synthetically linked dimer of MSA-2 analog | ~0.008 (IFN-β secretion in THP-1 cells) | - |
SNX281
SNX281 is another systemically available small molecule STING agonist that also functions via a self-dimerizing mechanism within the STING binding site.
Table 3: Activity of SNX281
| Compound | hSTING Binding IC50 (μM) | THP-1 IRF Reporter EC50 (μM) | Reference |
| SNX281 | 4.1 | 1.1 (WT), 1.7 (HAQ) |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of STING agonists. The following are representative protocols for key in vitro and in vivo assays.
In Vitro Cellular STING Activation Assay (THP1-Dual™ Lucia ISG Reporter Assay)
This assay is commonly used to measure the activation of the STING pathway by quantifying the activity of an interferon-stimulated gene (ISG) reporter.
Objective: To determine the EC50 of a test compound for STING activation in a human monocytic cell line.
Materials:
-
THP1-Dual™ Cells (InvivoGen)
-
Test compounds
-
2'3'-cGAMP (positive control)
-
Cell culture medium (RPMI 1640, 10% FBS, 1% Pen-Strep)
-
QUANTI-Luc™ (InvivoGen)
-
White, 96-well microplates
-
Luminometer
Procedure:
-
Seed THP1-Dual™ cells at a density of 100,000 cells per well in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of the test compounds and the positive control (2'3'-cGAMP).
-
Add the diluted compounds to the cells and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, transfer 20 µL of the cell culture supernatant to a white 96-well plate.
-
Add 50 µL of QUANTI-Luc™ reagent to each well and mix gently.
-
Immediately measure the luminescence using a luminometer.
-
Calculate the fold induction of the ISG reporter relative to the vehicle control and plot the dose-response curve to determine the EC50 value.
Caption: Workflow for the THP1-Dual™ Lucia ISG reporter assay.
STING Binding Assay (Competition with [3H]-cGAMP)
This assay measures the ability of a test compound to compete with a radiolabeled natural STING ligand for binding to the STING protein.
Objective: To determine the binding affinity (IC50) of a test compound for the STING protein.
Materials:
-
Recombinant human STING protein (C-terminal domain)
-
[3H]-2'3'-cGAMP (tritiated cGAMP)
-
Test compounds
-
Assay buffer (e.g., PBS)
-
Filter plates (e.g., 96-well glass fiber)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
In a 96-well plate, combine the recombinant STING protein, a fixed concentration of [3H]-cGAMP, and serial dilutions of the test compound in the assay buffer.
-
Incubate the mixture at room temperature for 1-2 hours to allow binding to reach equilibrium.
-
Transfer the mixture to a filter plate and apply a vacuum to separate the protein-bound radioligand from the unbound radioligand.
-
Wash the filters with cold assay buffer to remove any remaining unbound radioligand.
-
Dry the filter plate and add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Plot the percentage of inhibition of [3H]-cGAMP binding versus the concentration of the test compound to determine the IC50 value.
In Vivo Antitumor Efficacy Study (Syngeneic Mouse Tumor Model)
This type of study evaluates the therapeutic efficacy of a STING agonist in a mouse model with a competent immune system.
Objective: To assess the ability of a STING agonist to inhibit tumor growth and induce an anti-tumor immune response in vivo.
Materials:
-
Immunocompetent mice (e.g., C57BL/6 or BALB/c)
-
Syngeneic tumor cells (e.g., B16-F10 melanoma, CT26 colon carcinoma)
-
STING agonist formulation for in vivo administration (e.g., for intratumoral or systemic delivery)
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Subcutaneously implant a known number of tumor cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the STING agonist according to the desired dosing schedule and route of administration (e.g., intratumoral injection every 3 days for 3 doses). The control group receives a vehicle control.
-
Measure the tumor volume with calipers every 2-3 days.
-
Monitor the mice for signs of toxicity and record their body weights.
-
At the end of the study, or when tumors reach a predetermined size, euthanize the mice and collect tumors and other tissues for further analysis (e.g., flow cytometry to analyze immune cell infiltration, cytokine analysis).
-
Plot the tumor growth curves for each group to evaluate the anti-tumor efficacy.
Caption: Workflow for an in vivo antitumor efficacy study.
Conclusion
The development of non-CDN STING agonists represents a significant advancement in the field of immuno-oncology. The structure-activity relationships of these compounds are complex, with small molecular modifications often leading to substantial changes in binding affinity, cellular potency, and species selectivity. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of new STING agonist candidates. Continued research into the SAR of novel chemical scaffolds will be crucial for the development of next-generation STING-based therapeutics with improved efficacy and safety profiles for the treatment of cancer and other diseases.
References
- 1. Design of amidobenzimidazole STING receptor agonists with systemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, Synthesis, and Biological Evaluation of Amidobenzimidazole Derivatives as Stimulator of Interferon Genes (STING) Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
STING Agonist-8: A Technical Guide to cGAS-STING Pathway Activation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of a representative STING (Stimulator of Interferon Genes) agonist, herein referred to as STING agonist-8, and its role in the activation of the cGAS-STING signaling pathway. This document is intended for researchers, scientists, and professionals involved in drug development and immunotherapy.
Introduction to the cGAS-STING Pathway
The cyclic GMP-AMP synthase (cGAS)-STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a danger signal that can originate from pathogens or damaged host cells.[1][2][3] Activation of this pathway leads to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, which orchestrate a robust immune response against infections and cancer.[2][4]
Upon binding to cytosolic double-stranded DNA (dsDNA), cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, an endoplasmic reticulum (ER)-resident transmembrane protein. This binding event triggers a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons and other inflammatory genes.
This compound: Mechanism of Action
This compound is a synthetic small molecule designed to directly bind to and activate the STING protein, mimicking the action of the natural ligand cGAMP. By directly targeting STING, this agonist bypasses the need for upstream cGAS activation, initiating the downstream signaling cascade that leads to the production of type I interferons and the subsequent activation of an anti-tumor immune response. The activation of STING by agonists has been shown to be a promising strategy in cancer immunotherapy, converting immunologically "cold" tumors into "hot" tumors that are more susceptible to immune-mediated killing.
Below is a diagram illustrating the activation of the cGAS-STING pathway and the point of intervention for this compound.
Quantitative Analysis of STING Agonist Activity
The potency of STING agonists is typically characterized by their half-maximal effective concentration (EC50) in cell-based assays that measure downstream readouts of STING activation, such as interferon-β (IFN-β) secretion or the activity of an interferon-stimulated response element (ISRE) reporter. The binding affinity to the STING protein is determined by the equilibrium dissociation constant (Kd).
Below is a summary of representative quantitative data for various STING agonists.
| Compound | Assay Type | Cell Line | Readout | EC50 | Reference |
| 2',3'-cGAMP | IFN-β Secretion | Human PBMCs | ELISA | ~70 µM | |
| 2',3'-cGAMP | IFN-β Secretion | THP-1 | ELISA | 124 µM | |
| diABZI-amine | IRF Reporter | THP1-Dual | Luciferase | 0.144 ± 0.149 nM | |
| diABZI-V/C-DBCO | IRF Reporter | THP1-Dual | Luciferase | 1.47 ± 1.99 nM |
| Compound | STING Variant | Method | Kd | Reference |
| 2'3'-cGAMP | Wild Type (R232) | ITC, SPR | 3.79 nM - 9.23 nM | |
| c-di-GMP | Wild Type | ITC | 2.4 µM - 5 µM |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of STING agonist activity. The following sections outline common experimental protocols.
Cell-Based Reporter Assay for STING Activation
This assay quantitatively measures the activation of the STING pathway by detecting the expression of a reporter gene, such as luciferase, under the control of an IRF-inducible promoter.
Materials:
-
THP1-Dual™ ISG-Lucia/KI-hSTING-R232 cells (or similar reporter cell line)
-
STING agonist (e.g., this compound)
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
96-well plates
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Seed the reporter cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of the STING agonist in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted agonist to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 6-24 hours.
-
After incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a microplate reader.
-
Calculate the EC50 value by plotting the luminescence signal against the logarithm of the agonist concentration and fitting the data to a four-parameter logistic curve.
Cytokine Release Assay
This assay measures the production and secretion of cytokines, such as IFN-β, into the cell culture supernatant following stimulation with a STING agonist.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or THP-1 cells
-
STING agonist
-
Cell culture medium
-
96-well plates
-
ELISA kit for the target cytokine (e.g., human IFN-β)
-
Microplate reader
Protocol:
-
Plate freshly isolated human PBMCs or THP-1 cells in a 96-well plate.
-
Treat the cells with a range of concentrations of the STING agonist.
-
Incubate the cells for 24 hours at 37°C with 5% CO2.
-
Harvest the cell culture supernatants.
-
Analyze the concentration of the secreted cytokine (e.g., IFN-β) in the supernatants using a conventional sandwich ELISA kit according to the manufacturer's protocol.
-
Determine the EC50 value from the dose-response curve.
STING Binding Assay (Filter-Binding Assay)
This biophysical assay measures the binding affinity of a compound to the STING protein.
Materials:
-
Purified recombinant STING protein (e.g., 6xHis-SUMO STING aa140-379)
-
Tritiated 2',3'-cGAMP ([³H]-cGAMP)
-
Test compound (this compound)
-
Filter plates (e.g., 96-well glass fiber)
-
Scintillation fluid
-
Scintillation counter
Protocol:
-
In a 96-well plate, incubate a fixed concentration of purified STING protein (e.g., 250 nM) and [³H]-cGAMP (e.g., 25 nM) with varying concentrations of the test compound in a suitable buffer (e.g., PBS) for 1 hour at room temperature.
-
Transfer the mixture to a filter plate that retains protein-ligand complexes but allows unbound ligand to pass through.
-
Wash the filter plate to remove non-specifically bound radioligand.
-
Add scintillation fluid to each well and count the radioactivity retained on the filter using a scintillation counter.
-
The amount of bound [³H]-cGAMP is inversely proportional to the binding of the test compound. Calculate the Ki or IC50 value from the competition binding curve.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the characterization of a novel STING agonist.
Conclusion
This compound represents a promising class of immunotherapeutic agents with the potential to activate the cGAS-STING pathway and induce a potent anti-tumor immune response. The experimental protocols and workflows detailed in this guide provide a framework for the robust characterization of novel STING agonists. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of these compounds in various cancer types.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | The activation of cGAS-STING pathway offers novel therapeutic opportunities in cancers [frontiersin.org]
- 3. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Downstream Signaling of STING Agonists: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent anti-pathogen and anti-tumor response. Pharmacological activation of STING using synthetic agonists has emerged as a promising strategy in cancer immunotherapy, capable of transforming immunologically "cold" tumors into "hot," T-cell-inflamed microenvironments. This document provides an in-depth technical overview of the downstream signaling events initiated by STING agonists, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core mechanisms.
The STING Signaling Cascade
The canonical cGAS-STING pathway is initiated when cyclic GMP-AMP synthase (cGAS) binds to cytosolic double-stranded DNA (dsDNA), leading to the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP).[1][2] Synthetic STING agonists bypass the need for cGAS activation by directly binding to and activating the STING protein, which resides on the endoplasmic reticulum (ER) membrane in its inactive state.[3][4]
Upon agonist binding, STING undergoes a conformational change, leading to its oligomerization and translocation from the ER, through the Golgi apparatus, to perinuclear vesicles.[3] This trafficking is essential for the recruitment and activation of downstream signaling components.
The primary signaling hub downstream of STING is TANK-binding kinase 1 (TBK1). Activated STING recruits TBK1, which then phosphorylates both itself and the C-terminal tail of STING. This phosphorylation creates a scaffold for the recruitment and activation of two key transcription factors: Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor kappa-B (NF-κB).
IRF3-Mediated Type I Interferon Production
The phosphorylated C-terminal tail of STING serves as a docking site for IRF3. TBK1, now in close proximity, phosphorylates the recruited IRF3. This leads to IRF3 dimerization and its subsequent translocation into the nucleus, where it binds to Interferon-Stimulated Response Elements (ISREs) in the promoters of target genes. The primary outcome of IRF3 activation is the robust transcription of Type I interferons (IFN-α and IFN-β).
NF-κB-Mediated Pro-inflammatory Cytokine Production
In addition to activating IRF3, the STING-TBK1 signaling complex can also activate the IκB kinase (IKK) complex. IKK activation leads to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα), releasing the NF-κB transcription factor to translocate into the nucleus. Nuclear NF-κB drives the expression of a wide array of pro-inflammatory cytokines and chemokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and chemokines like CXCL10 and CCL5. This NF-κB signaling often occurs with delayed kinetics compared to IRF3 activation and is crucial for mounting a comprehensive inflammatory response.
Quantitative Effects of STING Agonist Activation
The activation of the STING pathway results in measurable changes in cytokine production and immune cell populations.
Cytokine and Chemokine Induction
STING agonists induce a broad spectrum of pro-inflammatory cytokines and chemokines that are critical for recruiting and activating various immune cells in the tumor microenvironment. In preclinical mouse models, intratumoral administration of STING agonists leads to a significant elevation of key cytokines in both the tumor and peripheral circulation.
Table 1: Cytokine Levels Following STING Agonist Treatment in Tumor-Bearing Mice
| Cytokine/Chemokine | Fold Increase vs. Vehicle | Time Point | Animal Model | Reference |
|---|---|---|---|---|
| IFN-β | Significantly elevated | 4 hours | MC38 | |
| TNF-α | Significantly elevated | 4 hours | MC38 | |
| IL-6 | Significantly elevated | 4 hours | MC38 | |
| CXCL10 | Significantly elevated | Day 1, 8, 28 | ID8-Trp53-/- | |
| CCL5 | Significantly elevated | Day 1, 8, 28 | ID8-Trp53-/- | |
| CXCL9 | Significantly elevated | Day 1, 8, 28 | ID8-Trp53-/- |
| IFN-γ | Significantly elevated | Day 1, 8, 28 | ID8-Trp53-/- | |
Note: "Significantly elevated" indicates a statistically significant increase reported in the study, though exact fold-change values were not always provided in the source text.
Modulation of Immune Cell Populations
The cytokine milieu created by STING activation orchestrates a profound shift in the tumor immune landscape, characterized by the influx and activation of effector immune cells.
Table 2: Immune Cell Population Changes Following STING Agonist Treatment
| Cell Type | Change | Location | Key Mediators | Reference |
|---|---|---|---|---|
| CD8+ T Cells | Increased infiltration & activation | Tumor, Lymph Nodes | Type I IFN, CXCL9/10 | |
| Dendritic Cells (DCs) | Maturation & Activation (↑CD86) | Tumor, Lymph Nodes | Type I IFN | |
| Natural Killer (NK) Cells | Activation | Tumor | - | |
| CD14+ Monocytes | Depletion via apoptosis | Peripheral Blood | Type I IFN, TNF-α | |
| FOXP3+ Treg Cells | Decreased infiltration | Tumor | IFN Signaling |
| Myeloid-Derived Suppressor Cells (MDSCs) | Increased Influx | Tumor | - | |
Key Experimental Protocols
Reproducing and building upon findings in STING agonist research requires standardized methodologies. Below are summaries of common protocols cited in the literature.
In Vivo Murine Tumor Models
-
Cell Lines and Implantation: Syngeneic tumor models are commonly used, such as MC38 colorectal adenocarcinoma or B16-F10 melanoma cells implanted subcutaneously into the flank of C57BL/6 mice. For breast cancer models, 4T1 cells are injected into the mammary fat pad.
-
Treatment Administration: STING agonists are typically administered via intratumoral (i.t.) injection once tumors reach a palpable size (e.g., ~80-100 mm³). Dosing can range from 4 µg to 100 µg per mouse for compounds like MSA-1 or 15-30 mg/kg for other small molecules.
-
Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. Animal survival is monitored as a primary endpoint.
Immune Cell Analysis by Flow Cytometry
-
Sample Preparation: Tumors and draining lymph nodes are harvested at specified time points post-treatment. Tissues are mechanically and enzymatically dissociated into single-cell suspensions. Immune cells can be enriched using density gradients (e.g., Percoll).
-
Staining: Cells are stained with fluorescently labeled monoclonal antibodies against cell surface and intracellular markers. A typical panel for T cell analysis might include antibodies against CD45 (pan-leukocyte), CD3 (T cells), CD8 (cytotoxic T cells), and exhaustion markers like PD-1 and LAG-3. For myeloid cells, markers include CD11b and Ly6C.
-
Data Acquisition and Analysis: Data is acquired on a multi-color flow cytometer (e.g., BD LSRFortessa) and analyzed using software like FlowJo to quantify the frequency and activation state of different immune cell populations.
Cytokine Measurement
-
Sample Collection: Plasma is collected from peripheral blood, or tumor lysates are prepared from harvested tumor tissue at various time points after agonist administration.
-
Assay Method: Cytokine and chemokine concentrations are quantified using multiplex immunoassays (e.g., Luminex-based panels) or standard Enzyme-Linked Immunosorbent Assays (ELISA) for specific analytes like IFN-β.
Western Blot for Pathway Activation
-
Cell Lysates: Cells (e.g., tumor cells, immune cells) are treated with the STING agonist for various time points (e.g., 1 hour). Cells are then lysed to extract total protein.
-
Electrophoresis and Transfer: Protein lysates are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunodetection: Membranes are probed with primary antibodies specific for phosphorylated forms of key signaling proteins (p-STING, p-TBK1, p-IRF3, p-STAT1) and total protein controls. Detection is achieved using horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate.
Conclusion and Future Directions
STING agonists drive a powerful, multi-faceted anti-tumor immune response by activating the IRF3 and NF-κB pathways, leading to the production of Type I interferons and a broad range of pro-inflammatory cytokines. This signaling cascade remodels the tumor microenvironment, promoting the recruitment and activation of cytotoxic CD8+ T cells and other effector immune cells. While current agonists show significant promise, particularly in preclinical models, key challenges remain, including optimizing delivery methods to maximize tumor-specific activation while minimizing systemic toxicity. Future research will likely focus on developing novel delivery systems, such as antibody-drug conjugates or nanoparticles, and exploring rational combinations with other immunotherapies like checkpoint inhibitors to further enhance clinical efficacy.
References
- 1. Identification of a Novel Small Molecule STING Agonist Reshaping the Immunomicroenvironment of Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unlocking the therapeutic potential of the STING signaling pathway in anti-tumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STING pathway agonism as a cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. williamscancerinstitute.com [williamscancerinstitute.com]
STING Agonist-8: A Technical Guide to Type I Interferon Induction
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of STING agonist-8, a potent activator of the Stimulator of Interferon Genes (STING) pathway, and its role in the induction of type I interferons. This document details the underlying signaling mechanisms, quantitative efficacy data, and detailed experimental protocols for the characterization of this and similar molecules.
Introduction to the cGAS-STING Pathway and Type I Interferon Induction
The cyclic GMP-AMP synthase (cGAS)-STING signaling pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage. Upon binding to double-stranded DNA (dsDNA), cGAS synthesizes the second messenger 2'3'-cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, an endoplasmic reticulum (ER)-resident transmembrane protein. This binding event triggers a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus. In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1). Activated TBK1, in turn, phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons, most notably IFN-β, as well as other inflammatory cytokines and chemokines. These secreted interferons then act in an autocrine and paracrine manner to establish an antiviral state and modulate a broader immune response. Pharmacological activation of the STING pathway with small molecule agonists represents a promising therapeutic strategy for cancer immunotherapy and vaccine adjuvantation.
Quantitative Efficacy of this compound
This compound is a potent, non-cyclic dinucleotide (non-CDN) small molecule activator of the human STING pathway. The following table summarizes the key quantitative data for the in vitro activity of this compound.
| Parameter | Cell Line | Value | Reference |
| EC50 | THP1-Dual™ KI-hSTING-R232 | 27 nM | [1] |
Note: Further quantitative data on the fold induction of type I interferons (e.g., IFN-β) and other cytokines by this compound at various concentrations are not publicly available at the time of this writing. Researchers are encouraged to perform the assays detailed in Section 4 to generate these data for their specific experimental systems.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the STING signaling pathway and a typical experimental workflow for characterizing a STING agonist.
Caption: The cGAS-STING signaling pathway leading to the production of Type I Interferon.
Caption: A typical workflow for the in vitro characterization of a STING agonist.
Detailed Experimental Protocols
The following protocols are provided as a guide for the characterization of this compound and are based on standard methodologies for assessing STING pathway activation.
Cell Culture
-
Cell Line: THP1-Dual™ KI-hSTING-R232 (InvivoGen, cat. no. thpd-r232). These cells are derived from the human THP-1 monocytic cell line and are engineered to express a knockout of the endogenous STING gene and a knock-in of the common R232 variant of human STING. They also contain two reporter genes: a secreted luciferase (Lucia) under the control of an ISG54 promoter (responsive to the IRF pathway) and a secreted embryonic alkaline phosphatase (SEAP) under the control of an NF-κB-inducible promoter.
-
Growth Medium: RPMI 1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, 25 mM HEPES, 100 µg/ml Normocin™, and 1% Penicillin-Streptomycin.
-
Selection Antibiotics: 10 µg/ml Blasticidin and 100 µg/ml Zeocin™.
-
Culture Conditions: Maintain cells at a density between 0.5 x 10⁶ and 2 x 10⁶ cells/mL in a humidified incubator at 37°C with 5% CO₂.
Experiment 1: Determination of EC50 using an ISG Reporter Assay
This assay measures the activity of the Interferon-Stimulated Gene (ISG) promoter-driven luciferase reporter in THP1-Dual™ KI-hSTING-R232 cells.
-
Materials:
-
THP1-Dual™ KI-hSTING-R232 cells
-
Complete growth medium (without selection antibiotics)
-
This compound (stock solution in DMSO)
-
QUANTI-Luc™ reagent (InvivoGen)
-
96-well white, flat-bottom microplates
-
Luminometer
-
-
Procedure:
-
The day before the experiment, seed the THP1-Dual™ cells at a density of 1 x 10⁶ cells/mL in complete growth medium without selection antibiotics.
-
On the day of the experiment, prepare serial dilutions of this compound in complete growth medium. A typical concentration range would be from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest agonist concentration.
-
Plate 180 µL of the cell suspension (at 1 x 10⁶ cells/mL) into each well of a 96-well plate.
-
Add 20 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
-
Following incubation, prepare the QUANTI-Luc™ reagent according to the manufacturer's instructions.
-
Transfer 20 µL of the cell culture supernatant from each well to a white 96-well plate.
-
Add 50 µL of the prepared QUANTI-Luc™ reagent to each well.
-
Read the luminescence immediately on a luminometer.
-
-
Data Analysis:
-
Plot the luminescence values against the logarithm of the this compound concentration.
-
Perform a non-linear regression analysis using a four-parameter logistic model to determine the EC50 value.
-
Experiment 2: Quantification of Secreted IFN-β by ELISA
This protocol describes the measurement of IFN-β protein secreted into the cell culture supernatant following treatment with this compound.
-
Materials:
-
THP1-Dual™ KI-hSTING-R232 cells
-
Complete growth medium (without selection antibiotics)
-
This compound
-
Human IFN-β ELISA kit (e.g., from PBL Assay Science or R&D Systems)
-
96-well microplate reader
-
-
Procedure:
-
Follow steps 1-5 from the reporter assay protocol (Section 4.2).
-
After the 24-hour incubation, centrifuge the 96-well plate at 300 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant for analysis.
-
Perform the ELISA for human IFN-β according to the manufacturer's protocol. This will typically involve coating a plate with a capture antibody, adding the cell culture supernatants and standards, adding a detection antibody, followed by a substrate, and finally stopping the reaction.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the recombinant human IFN-β standards provided in the kit.
-
Calculate the concentration of IFN-β in each sample by interpolating from the standard curve.
-
Plot the IFN-β concentration against the this compound concentration to visualize the dose-response relationship.
-
Experiment 3: Measurement of IFN-β mRNA Expression by RT-qPCR
This protocol details the quantification of IFN-β mRNA levels in cells treated with this compound.
-
Materials:
-
THP1-Dual™ KI-hSTING-R232 cells
-
Complete growth medium (without selection antibiotics)
-
This compound
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SsoAdvanced™ Universal SYBR® Green Supermix, Bio-Rad)
-
Primers for human IFN-β and a housekeeping gene (e.g., GAPDH or ACTB)
-
qPCR instrument
-
-
Procedure:
-
Seed THP1-Dual™ cells in a 24-well plate at a density of 1 x 10⁶ cells/mL.
-
Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control for 6 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, harvest the cells and extract total RNA using an RNA extraction kit according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity (e.g., using a NanoDrop spectrophotometer).
-
Synthesize cDNA from an equal amount of RNA from each sample using a cDNA synthesis kit.
-
Set up the qPCR reactions in triplicate for each sample and primer set (IFN-β and housekeeping gene).
-
Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the ΔCt for each sample by subtracting the Ct value of the housekeeping gene from the Ct value of the IFN-β gene.
-
Calculate the ΔΔCt by subtracting the ΔCt of the vehicle control from the ΔCt of each treated sample.
-
The fold change in IFN-β mRNA expression relative to the control is calculated as 2-ΔΔCt.
-
Plot the fold change against the this compound concentration.
-
Conclusion
This compound is a potent activator of the STING pathway, leading to the induction of type I interferons. The experimental protocols provided in this guide offer a robust framework for researchers to further characterize the biological activity of this and other STING agonists. The ability to quantify the induction of IFN-β and other downstream effectors is crucial for the preclinical development of these promising immunomodulatory agents. Further studies are warranted to fully elucidate the therapeutic potential of this compound in various disease models.
References
In-Depth Technical Guide: Discovery and Synthesis of STING Agonist-8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and synthesis of STING (Stimulator of Interferon Genes) agonist-8, a potent modulator of the innate immune system. This document details the compound's biological activity, outlines relevant experimental protocols, and presents the underlying signaling pathways.
Introduction to STING and its Agonists
The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which is a key indicator of viral or bacterial infection, as well as cellular damage and cancer. Activation of STING triggers a cascade of signaling events leading to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines. This, in turn, stimulates a robust anti-tumor and anti-pathogen immune response.
STING agonists are molecules that activate this pathway and have emerged as a promising class of therapeutics, particularly in the field of immuno-oncology. They can convert immunologically "cold" tumors, which are poorly infiltrated by immune cells, into "hot" tumors that are responsive to immune checkpoint inhibitors.
Discovery of STING Agonist-8
This compound (also referred to as compound 5-AB) is a potent, non-cyclic dinucleotide small molecule agonist of the STING protein. Its discovery was disclosed in the patent WO2021239068A1, which describes a series of heterocyclic compounds as STING modulators[1].
Biological Activity
The primary quantitative data available for this compound is its half-maximal effective concentration (EC50).
| Compound | Cell Line | Assay | EC50 (nM) | Reference |
| This compound | THP1-Dual™ KI-hSTING-R232 | IRF-inducible luciferase reporter | 27 | [2][3] |
This data indicates that this compound is a highly potent activator of the human STING protein, specifically the common R232 variant.
Synthesis of this compound
While the full, detailed synthesis protocol for this compound is proprietary and contained within patent literature, the general approach involves the synthesis of heterocyclic core structures followed by various modifications to optimize activity. The patent WO2021239068A1 describes the general synthetic routes for this class of compounds[1]. Researchers interested in the specific synthesis of this compound should refer to "compound 5-AB" within this patent document.
Signaling Pathway
The activation of the STING pathway by an agonist like this compound initiates a well-defined signaling cascade.
Upon binding of this compound, the STING protein undergoes a conformational change, leading to its activation. This triggers the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 forms dimers, translocates to the nucleus, and induces the transcription of genes for type I interferons and other pro-inflammatory cytokines, initiating an anti-tumor immune response.
Experimental Protocols
THP1-Dual™ KI-hSTING-R232 Reporter Assay
This assay is crucial for quantifying the activity of STING agonists. It utilizes a human monocytic cell line (THP-1) that has been genetically engineered to express the human STING R232 variant and contains two reporter genes: an IRF-inducible secreted luciferase and an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP).
Objective: To determine the EC50 of this compound.
Materials:
-
THP1-Dual™ KI-hSTING-R232 cells (InvivoGen)[4]
-
Test compound (this compound)
-
Positive control (e.g., 2'3'-cGAMP)
-
Cell culture medium (RPMI 1640, 10% FBS, etc.)
-
Luciferase detection reagent (e.g., QUANTI-Luc™)
-
96-well plates
-
Luminometer
Protocol:
-
Cell Preparation: Culture THP1-Dual™ KI-hSTING-R232 cells according to the supplier's recommendations. On the day of the experiment, harvest and resuspend the cells in fresh, pre-warmed culture medium to the appropriate density.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium.
-
Assay Setup:
-
Add 20 µL of each compound dilution to the wells of a 96-well plate.
-
Add 180 µL of the cell suspension to each well.
-
Include wells with a positive control and a vehicle control (medium only).
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Measurement:
-
After incubation, take 20 µL of the cell supernatant and transfer it to a white 96-well plate.
-
Add 50 µL of the luciferase detection reagent to each well.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Plot the luminescence values against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the EC50 value.
-
Experimental Workflow
The general workflow for the discovery and initial characterization of a novel STING agonist like this compound is depicted below.
Conclusion
This compound is a potent small molecule activator of the STING pathway with promising therapeutic potential. The data presented in this guide, derived from publicly available information, highlights its discovery and initial characterization. Further research and development will be necessary to fully elucidate its therapeutic utility in various disease contexts, particularly in oncology. This technical guide serves as a foundational resource for researchers and professionals in the field of drug discovery and immunology.
References
Core Topic: STING Agonist-8 and its Interaction with STING Protein
An in-depth analysis of the interaction between STING agonist-8 and the STING (Stimulator of Interferon Genes) protein is crucial for researchers in immunology and oncology. This document provides a technical overview of the available binding and activity data, relevant experimental methodologies, and the signaling pathway context.
This compound, also identified as compound 5-AB in patent literature, is a potent, non-nucleotide small molecule activator of the STING pathway.[1][2][3][4][5] Activation of STING is a key therapeutic strategy for enhancing innate immune responses, particularly in the context of cancer immunotherapy.
Quantitative Activity Data
Direct binding affinity data for this compound, such as the equilibrium dissociation constant (Kd), is not prominently available in public-domain scientific literature. However, its functional potency has been quantified by its half-maximal effective concentration (EC50). This value represents the concentration of the agonist required to elicit 50% of the maximum biological response in a cell-based assay.
| Compound | Parameter | Value | Cell Line / System | Reference |
| This compound | EC50 | 27 nM | THP1-Dual™ KI-hSTING-R232 Cells | MedChemExpress |
This EC50 value indicates that this compound is a highly potent activator of the human STING pathway in a cellular context.
STING Signaling Pathway
The cGAS-STING pathway is a fundamental component of the innate immune system that detects cytosolic DNA, a signal of pathogen infection or cellular damage. Upon activation, STING orchestrates a signaling cascade that culminates in the production of type I interferons (IFNs) and other pro-inflammatory cytokines.
The process begins when cyclic GMP-AMP synthase (cGAS) binds to cytosolic double-stranded DNA (dsDNA). This binding event activates cGAS to synthesize the second messenger cyclic GMP-AMP (2'3'-cGAMP). 2'3'-cGAMP then binds to STING, which is an endoplasmic reticulum (ER) resident protein. Ligand binding induces a significant conformational change in the STING dimer, leading to its activation and translocation from the ER through the Golgi apparatus to perinuclear vesicles.
During this trafficking, STING recruits and activates TANK-binding kinase 1 (TBK1). TBK1 subsequently phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes for type I interferons, such as IFN-β. Concurrently, STING activation can also lead to the activation of the NF-κB pathway, promoting the expression of a broader range of inflammatory cytokines.
Experimental Protocols
Protocol 1: Cell-Based STING Activation Assay (EC50 Determination)
This protocol describes a general method for determining the potency of a STING agonist using a reporter cell line, such as THP1-Dual™ KI-hSTING-R232. These cells are engineered to express a reporter gene (e.g., Lucia luciferase) under the control of an IRF-inducible promoter.
Objective: To measure the concentration-dependent activation of the STING pathway by an agonist and calculate its EC50 value.
Methodology:
-
Cell Culture: Culture THP1-Dual™ reporter cells according to the supplier's recommendations until they reach the desired density.
-
Cell Plating: Seed the cells into a 96-well plate at a density of approximately 100,000 cells per well and incubate.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. A typical concentration range might be from 1 pM to 10 µM. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 2'3'-cGAMP).
-
Cell Treatment: Add the diluted agonist solutions to the wells containing the cells. Incubate the plate for a standard period, typically 18-24 hours, to allow for STING activation and reporter gene expression.
-
Reporter Assay:
-
After incubation, transfer a small volume of the cell culture supernatant to a white, opaque 96-well plate.
-
Add the luciferase substrate solution to each well according to the manufacturer's protocol.
-
Immediately measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (vehicle control) from all readings.
-
Normalize the data to the maximum response observed with the positive control.
-
Plot the normalized response against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) curve to determine the EC50 value.
-
Protocol 2: Surface Plasmon Resonance (SPR) for Direct Binding Analysis
While specific SPR data for this compound is not publicly available, this protocol outlines a standard procedure for measuring the direct binding affinity (Kd) of a small molecule agonist to purified STING protein.
Objective: To quantify the binding kinetics (association and dissociation rates) and affinity (Kd) of an agonist to the STING protein.
Methodology:
-
Protein Immobilization:
-
Covalently immobilize purified, soluble human STING protein (C-terminal domain, residues ~140-379) onto a sensor chip surface (e.g., a CM5 chip) using standard amine coupling chemistry.
-
A reference flow cell should be prepared similarly but without the protein to allow for background signal subtraction.
-
-
Analyte Preparation: Prepare precise serial dilutions of the STING agonist in a suitable running buffer (e.g., PBS with 0.05% Tween-20).
-
Binding Measurement:
-
Inject the prepared agonist solutions over the sensor chip surface at a constant flow rate. Start with the lowest concentration and proceed to the highest.
-
Monitor the change in the refractive index in real-time, which is proportional to the mass of agonist binding to the immobilized STING protein. This generates a sensorgram.
-
Each injection cycle consists of an association phase (agonist flowing over the chip) followed by a dissociation phase (running buffer flowing over the chip).
-
-
Chip Regeneration: Between different analyte injections, inject a regeneration solution (e.g., a high salt buffer or a brief pH shift) to remove all bound agonist from the STING protein, returning the signal to baseline.
-
Data Analysis:
-
Subtract the signal from the reference flow cell from the signal from the active flow cell.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.
-
This analysis will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka). A lower Kd value signifies a higher binding affinity.
-
References
Cellular Targets of STING Agonist-8: A Technical Guide
Abstract: The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA and initiates a potent anti-pathogen and anti-tumor response. Pharmacological activation of STING using synthetic agonists has emerged as a promising strategy in cancer immunotherapy. This technical guide provides an in-depth overview of the cellular targets and mechanism of action of STING agonists, with a focus on a representative compound designated "STING agonist-8". This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource including quantitative data, detailed experimental protocols, and visual diagrams of the core signaling pathways and workflows.
Disclaimer: "this compound" is a representative name used in this document for illustrative purposes. The data and protocols presented herein are synthesized from publicly available information on well-characterized synthetic STING agonists, such as cyclic dinucleotides (e.g., ADU-S100/MIW815) and non-cyclic dinucleotide agonists (e.g., diABZI).
Core Cellular Target: The STING Protein
The primary cellular target of this compound is the Stimulator of Interferon Genes (STING) protein, also known as TMEM173, ERIS, MPYS, or MITA. STING is a transmembrane protein primarily localized to the endoplasmic reticulum (ER) in resting cells[1]. It functions as a central adaptor protein that connects the sensing of cytosolic DNA to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines[1][2].
Upon binding of a STING agonist, the STING protein undergoes a conformational change, leading to its dimerization and translocation from the ER to the Golgi apparatus[1]. This translocation is a critical step for the recruitment and activation of downstream signaling molecules.
The STING Signaling Pathway
Activation of the STING pathway by an agonist like this compound initiates a well-defined signaling cascade, leading to a robust innate immune response.
Caption: The cGAS-STING Signaling Pathway.
The key steps are:
-
Activation: this compound directly binds to the STING protein on the ER membrane. This mimics the action of the natural STING ligand, 2'3'-cyclic GMP-AMP (cGAMP), which is produced by the enzyme cGAS upon sensing cytosolic double-stranded DNA (dsDNA)[3].
-
Translocation and Kinase Recruitment: Ligand binding induces STING dimerization and its trafficking from the ER to the Golgi apparatus. In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1) and IκB kinase (IKK).
-
Transcription Factor Activation:
-
TBK1 phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3) . Phosphorylated IRF3 dimerizes and translocates to the nucleus.
-
IKK phosphorylates inhibitors of Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) , leading to the activation and nuclear translocation of NF-κB.
-
-
Gene Expression: In the nucleus, p-IRF3 and NF-κB drive the transcription of genes encoding type I interferons (e.g., IFN-β) and pro-inflammatory cytokines (e.g., TNF-α, IL-6), respectively.
Cellular Targets and Immunological Consequences
The cytokines produced following STING activation orchestrate a broad anti-tumor immune response by acting on various immune cells within the tumor microenvironment.
Antigen-Presenting Cells (APCs)
Dendritic cells (DCs) are a primary target of STING agonists. The type I interferons produced upon STING activation are crucial for the maturation and activation of DCs. Activated DCs exhibit:
-
Upregulation of co-stimulatory molecules: CD80, CD86, and CD40 expression is increased, which is essential for priming naïve T cells.
-
Enhanced antigen presentation: DCs increase their capacity to process and present tumor-associated antigens to T cells.
-
Migration: Mature DCs migrate to draining lymph nodes to prime antigen-specific CD8+ T cells.
T Cells
STING activation indirectly promotes the function of cytotoxic CD8+ T cells, which are the primary effectors of anti-tumor immunity. This is achieved through:
-
Enhanced cross-priming: Activated DCs effectively prime and activate tumor-specific CD8+ T cells in the lymph nodes.
-
T cell recruitment: The production of chemokines, such as CXCL9 and CXCL10, by STING-activated cells attracts activated T cells to the tumor site.
Natural Killer (NK) Cells
Type I IFNs produced via STING activation can also stimulate the cytotoxic activity of NK cells, contributing to the direct killing of tumor cells.
Tumor Cells
Direct activation of the STING pathway within tumor cells can lead to apoptosis and the release of tumor antigens, further fueling the anti-tumor immune response.
Quantitative Data
The following tables summarize representative quantitative data for the effects of STING agonists on various cellular targets.
Table 1: In Vitro Potency of STING Agonists
| STING Agonist | Cell Type | Assay | EC50 | Reference |
| diABZI | Human PBMCs | IFN-β Secretion | 130 nM | |
| cGAMP | Human PBMCs | IFN-β Secretion | >50 µM | |
| diABZI-amine | Murine Splenocytes | IFN-β Secretion | 0.17 µM | |
| ADU-S100 | Murine BMDCs | IFN-β Production | ~0.1 µg/mL |
Table 2: Effect of STING Agonists on Dendritic Cell Maturation
| STING Agonist | Cell Type | Marker | Fold Increase (MFI vs. Control) | Reference |
| ADU-S100 (5 µg/mL) | Murine BMDCs | CD40 | ~3-fold | |
| ADU-S100 (5 µg/mL) | Murine BMDCs | CD80 | ~4-fold | |
| ADU-S100 (5 µg/mL) | Murine BMDCs | CD86 | ~5-fold | |
| ADU-S100 | Murine CD11b+ CD11c+ DCs | CD40, CD80, CD86 | Significant upregulation |
Table 3: Cytokine Production Induced by STING Agonists
| STING Agonist | Cell Type / Model | Cytokine | Concentration / Fold Increase | Reference |
| Liposomal ADU-S100 (0.1 µg/mL) | Murine BMDCs | IFN-β | ~50-fold vs. free drug | |
| Liposomal ADU-S100 (0.1 µg/mL) | Murine BMDCs | TNF-α | ~33-fold vs. free drug | |
| diABZI | Mel526 tumor cells | IL-6 | Significant increase | |
| STING Agonist + Atezolizumab | Breast Cancer Mouse Model (Peripheral Blood) | TNF-α | Significantly higher than agonist alone | |
| STING Agonist + Atezolizumab | Breast Cancer Mouse Model (Peripheral Blood) | IFN-β | Significantly higher than vehicle |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the cellular targets and activity of this compound.
In Vitro Stimulation of Bone Marrow-Derived Dendritic Cells (BMDCs)
Caption: Workflow for in vitro stimulation of BMDCs.
-
Cell Culture: Murine bone marrow cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 20 ng/mL of granulocyte-macrophage colony-stimulating factor (GM-CSF) for 7-10 days to differentiate into BMDCs.
-
Stimulation: Differentiated BMDCs are plated at a density of 0.5 x 10^6 cells/mL in a 96-well plate. Cells are then treated with varying concentrations of this compound or a vehicle control for 6 to 24 hours.
-
Sample Collection: After incubation, the cell culture supernatant is collected for cytokine analysis by ELISA. The cells are harvested for analysis of surface marker expression by flow cytometry or for protein analysis by Western blot.
Quantification of Cytokine Production by ELISA
-
Plate Coating: An ELISA plate is coated with a capture antibody specific for the cytokine of interest (e.g., IFN-β, TNF-α).
-
Sample Addition: Cell culture supernatants and a standard curve of known cytokine concentrations are added to the wells and incubated.
-
Detection: A biotinylated detection antibody is added, followed by a streptavidin-HRP conjugate.
-
Substrate Reaction: A substrate solution (e.g., TMB) is added, and the colorimetric reaction is stopped with a stop solution.
-
Data Acquisition: The absorbance is read using a microplate reader at 450 nm. The concentration of the cytokine in the samples is determined by interpolating from the standard curve.
Analysis of DC Maturation by Flow Cytometry
-
Cell Staining: Harvested BMDCs are washed and stained with fluorescently-labeled antibodies against surface markers of interest, such as CD11c (a DC marker), and maturation markers CD40, CD80, and CD86. A viability dye is included to exclude dead cells.
-
Data Acquisition: Stained cells are analyzed on a flow cytometer.
-
Gating Strategy: Cells are first gated on live, single cells, followed by gating on the CD11c+ population. The expression levels of CD40, CD80, and CD86 on the CD11c+ cells are then quantified by measuring the mean fluorescence intensity (MFI).
Western Blot for STING Pathway Activation
-
Cell Lysis: Stimulated cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of STING, TBK1, and IRF3.
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.
Conclusion
This compound, as a representative of a promising class of immunomodulatory agents, exerts its therapeutic effects by directly targeting the STING protein. This initiates a signaling cascade that results in the production of type I interferons and pro-inflammatory cytokines, leading to the activation of a multi-faceted anti-tumor immune response. The primary cellular targets of the downstream effects of STING activation are antigen-presenting cells, particularly dendritic cells, which in turn orchestrate the activation and recruitment of cytotoxic T cells. The quantitative data and experimental protocols provided in this guide offer a framework for the continued investigation and development of STING agonists as potent cancer immunotherapies.
References
The Pharmacodynamics of STING Agonist-8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent anti-pathogen and anti-tumor response. Pharmacological activation of STING has emerged as a promising strategy in cancer immunotherapy. This technical guide provides an in-depth overview of the pharmacodynamics of a representative STING agonist, herein referred to as STING agonist-8. This document will detail its mechanism of action, downstream signaling cascades, and key pharmacodynamic effects observed in preclinical and clinical studies. Quantitative data from various studies are summarized, and detailed experimental protocols for assessing STING activation are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.
Introduction to STING Pathway and Agonism
The cGAS-STING pathway plays a pivotal role in linking innate and adaptive immunity.[1][2] Cytosolic double-stranded DNA (dsDNA), a hallmark of viral infection or cellular damage, is detected by cyclic GMP-AMP synthase (cGAS).[1][3] Upon binding dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn binds to and activates the STING protein located on the endoplasmic reticulum (ER).[1]
STING activation initiates a signaling cascade involving its translocation from the ER to the Golgi apparatus. This process facilitates the recruitment and activation of TANK-binding kinase 1 (TBK1), which then phosphorylates both itself and STING. Phosphorylated STING serves as a scaffold to recruit and activate interferon regulatory factor 3 (IRF3) and also activates the NF-κB signaling pathway. Nuclear translocation of activated IRF3 and NF-κB leads to the transcription of a host of pro-inflammatory genes, most notably type I interferons (IFN-α/β) and other cytokines and chemokines such as TNF-α, IL-6, CXCL9, and CXCL10.
This orchestrated immune response leads to the recruitment and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs), ultimately fostering a robust anti-tumor microenvironment. STING agonists are pharmacological agents designed to mimic the action of cGAMP, thereby artificially activating this pathway for therapeutic benefit, particularly in oncology.
Mechanism of Action of this compound
This compound is a non-cyclic dinucleotide (non-CDN) small molecule designed for potent and specific activation of the human STING protein. Unlike endogenous ligands, its structure is optimized for improved drug-like properties, including stability and cellular permeability.
Target Engagement
Crystallographic studies have shown that this compound binds directly to the cGAMP-binding pocket on the STING dimer. This binding induces a conformational change in STING, causing a "closed-lid" conformation that is essential for its activation and subsequent oligomerization. The agonist interacts with the same key residues as the natural ligand 2',3'-cGAMP, ensuring competitive and high-affinity binding.
Downstream Signaling Pathway
Upon binding of this compound, the activated STING protein translocates from the ER through the Golgi to perinuclear vesicles. This trafficking is crucial for the recruitment and activation of TBK1. Activated TBK1 then phosphorylates IRF3, leading to its dimerization and translocation to the nucleus, where it drives the expression of type I interferons. Concurrently, the STING-TBK1 complex can also activate the IKK complex, leading to the activation of NF-κB and the expression of various pro-inflammatory cytokines.
Quantitative Pharmacodynamics
The pharmacodynamic effects of STING agonists have been quantified in numerous preclinical and clinical studies. The following tables summarize key quantitative data for representative STING agonists, serving as a proxy for the expected activity of this compound.
In Vitro Activity
The in vitro potency of STING agonists is typically assessed by measuring the induction of downstream signaling molecules or reporter gene expression in relevant cell lines.
| Parameter | Cell Line | Value | Reference Compound | Source |
| IFN-β Induction (EC50) | THP1-Dual™ Cells | 1.5 µM | SHR1032 | |
| TBK1 Phosphorylation | THP1 Cells | Increased vs. ADU-S100 | SHR1032 | |
| STING Binding (ΔTm) | Recombinant hSTING | +10.2 °C | SHR1032 |
In Vivo Cytokine Induction
Intratumoral or systemic administration of STING agonists leads to a rapid and transient increase in plasma cytokine levels.
| Cytokine | Time Point | Fold Increase (vs. baseline) | STING Agonist | Study Population | Source |
| IFN-α | < 10 hours | Transient Increase | E7766 | Human (Advanced Solid Tumors) | |
| IFN-β | < 10 hours | Transient Increase | E7766 | Human (Advanced Solid Tumors) | |
| TNF-α | < 10 hours | Transient Increase | E7766 | Human (Advanced Solid Tumors) | |
| IL-6 | < 10 hours | Transient Increase | E7766 | Human (Advanced Solid Tumors) | |
| IP-10 (CXCL10) | < 10 hours | Transient Increase | E7766 | Human (Advanced Solid Tumors) | |
| CCL5 | Day 1-28 | Significantly Elevated | Generic STING Agonist | Mouse (Ovarian Cancer Model) |
In Vivo Anti-Tumor Efficacy
STING agonists have demonstrated significant anti-tumor activity, both as monotherapy and in combination with other immunotherapies.
| Tumor Model | Treatment | Efficacy Endpoint | Result | Reference Compound | Source |
| B16-F10 Melanoma | Intraperitoneal Admin. (30 mg/kg) | Tumor Growth Inhibition | Significant | Compound 8 | |
| MC38 Colorectal | Intraperitoneal Admin. (30 mg/kg) | Tumor Growth Inhibition | Significant | Compound 8 | |
| QPP8 Glioblastoma | Monotherapy (5 µg) | Survival | 100% of mice cured | 8803 | |
| 4T1 Breast Cancer | Monotherapy | Tumor Growth Inhibition | Significant (P < 0.001) | Generic STING Agonist | |
| 4T1 Breast Cancer | + Atezolizumab | Tumor Growth Inhibition | Synergistic Effect | Generic STING Agonist | |
| B16-F10 Melanoma | + Anti-PD-1 | Tumor Growth Inhibition | Significant | SNX281 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacodynamics of STING agonists.
In Vitro STING Activation Assay (THP1-Lucia™ ISG Cells)
This assay quantifies the activation of the STING pathway by measuring the induction of an IFN-stimulated response element (ISRE)-driven luciferase reporter.
Objective: To determine the in vitro potency (EC50) of this compound.
Materials:
-
THP1-Dual™ ISG reporter cells (InvivoGen)
-
DMEM media supplemented with 10% FBS
-
This compound (serial dilutions)
-
QUANTI-Luc™ detection reagent
-
96-well cell culture plates
-
Luminometer
Protocol:
-
Cell Plating: Seed THP1-Dual™ ISG cells at a density of 100,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Add the diluted agonist to the cells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 2'3'-cGAMP).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: a. Collect 20 µL of the cell culture supernatant. b. Add 50 µL of QUANTI-Luc™ reagent to a white 96-well plate. c. Add the supernatant to the wells containing the reagent. d. Immediately measure luminescence using a luminometer.
-
Data Analysis: Plot the luminescence signal against the log-concentration of the agonist. Use a non-linear regression model (four-parameter logistic fit) to calculate the EC50 value.
In Vivo Murine Syngeneic Tumor Model
This protocol describes a typical in vivo study to assess the anti-tumor efficacy of a STING agonist.
Objective: To evaluate the anti-tumor activity of this compound as a monotherapy and in combination with an immune checkpoint inhibitor.
Materials:
-
6-8 week old C57BL/6 mice
-
MC38 colorectal tumor cells
-
This compound formulated for in vivo administration
-
Anti-mouse PD-1 antibody
-
Vehicle control, Isotype control antibody
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation: Subcutaneously inject 5 x 10^5 MC38 cells into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to an average volume of 50-100 mm³.
-
Randomization: Randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle
-
Group 2: this compound
-
Group 3: Anti-PD-1 Antibody
-
Group 4: this compound + Anti-PD-1 Antibody
-
-
Treatment: Administer treatments as per the defined schedule (e.g., STING agonist intratumorally twice a week; anti-PD-1 intraperitoneally twice a week).
-
Monitoring: Measure tumor volumes with calipers 2-3 times per week. Monitor animal body weight and overall health.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size, or for a specified duration.
-
Data Analysis: Plot mean tumor volume ± SEM for each group over time. Perform statistical analysis (e.g., two-way ANOVA) to compare treatment groups. Analyze survival data using Kaplan-Meier curves and log-rank tests.
Pharmacodynamic Biomarkers
The on-target activity of STING agonists can be monitored using a variety of pharmacodynamic (PD) biomarkers in both preclinical models and clinical trials.
-
Gene Expression: Changes in the expression of STING pathway-related genes (e.g., IFNB1, CXCL10, CD8A, PDL1) in peripheral blood mononuclear cells (PBMCs) and tumor biopsies can be measured by qRT-PCR or RNA-seq.
-
Protein Expression: Increases in phosphorylated STING, TBK1, and IRF3 in tumor tissue can be assessed by Western blot or immunohistochemistry (IHC).
-
Immune Cell Infiltration: Changes in the frequency and activation state of immune cell populations (e.g., CD8+ T cells, NK cells, M1 macrophages) within the tumor microenvironment can be quantified by flow cytometry or IHC.
-
Systemic Cytokines: Transient increases in plasma levels of IFN-β, TNF-α, IL-6, and CXCL10 serve as a direct measure of systemic STING pathway activation.
Conclusion
This compound represents a potent activator of the innate immune system with significant therapeutic potential in oncology. Its well-defined mechanism of action, leading to the robust production of type I interferons and other pro-inflammatory cytokines, effectively bridges the innate and adaptive immune systems. The pharmacodynamic effects, characterized by transient systemic cytokine induction, reprogramming of the tumor microenvironment, and potent anti-tumor efficacy, have been consistently demonstrated in preclinical models. The strategic use of pharmacodynamic biomarkers is crucial for optimizing dosing and schedules in clinical development. As research continues, STING agonists like this compound, both as monotherapy and in combination with other immunotherapies, hold the promise of overcoming resistance to current treatments and improving outcomes for cancer patients.
References
- 1. STING pathway agonism as a cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Nanomedicines targeting activation of STING to reshape tumor immune microenvironment and enhance immunotherapeutic efficacy [frontiersin.org]
- 3. Chemical and Biomolecular Strategies for STING Pathway Activation in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
The Potent STING Agonist IACS-8803: A Deep Dive into its Remodeling of the Tumor Microenvironment
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, acting as a key sensor of cytosolic DNA. Its activation triggers a potent anti-tumor immune response, making it a highly attractive target for cancer immunotherapy. A variety of STING agonists are in development, and this guide focuses on a particularly potent cyclic dinucleotide, IACS-8803 . While the query specified "STING agonist-8," publicly available, in-depth research more substantially points to IACS-8803, a compound also referred to as "8803" in much of the literature. This document will synthesize the available preclinical data on IACS-8803, detailing its mechanism of action, its profound effects on the tumor microenvironment (TME), and the experimental protocols used to elucidate these properties. We will also briefly acknowledge other compounds that have been referred to as "STING agonist 8" or "Compound 8" to provide a comprehensive overview for the reader.
The STING Signaling Pathway: A Visual Overview
Activation of the STING pathway is a central mechanism by which the immune system detects signs of infection or cellular damage, including the presence of tumor-derived DNA in the cytoplasm of immune cells within the TME. Upon activation, STING initiates a signaling cascade that results in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which in turn orchestrate a robust anti-tumor response.[1][2][3][4][5]
Caption: The STING signaling pathway and its impact on the tumor microenvironment.
Quantitative Effects of IACS-8803 on the Tumor Microenvironment
IACS-8803 is a potent cyclic dinucleotide STING agonist that has demonstrated robust anti-tumor activity in preclinical models, particularly in immunologically "cold" tumors like glioblastoma. Its administration leads to significant changes in the cellular and cytokine landscape of the TME.
In Vivo Anti-Tumor Efficacy
| Tumor Model | Treatment | Outcome | Reference |
| QPP8 Glioblastoma (immune checkpoint blockade-resistant) | 5 µg IACS-8803 (intracranial) | 100% of mice cured | |
| GL261 Glioblastoma (immunogenic) | 5 µg IACS-8803 (intracranial) | Significantly improved survival | |
| B16 Melanoma | IACS-8803 (systemic) | Superior anti-tumor response compared to benchmark compounds |
Modulation of Immune Cell Infiltrates
| Tumor Model | Treatment | Immune Cell Population | Change | Reference |
| QPP8 Glioblastoma | 5 µg IACS-8803 | CD8+ T cells | Increased number of infiltrating cells | |
| QPP8 Glioblastoma | 5 µg IACS-8803 | NK cells | Increased infiltration and granzyme B expression | |
| QPP8 Glioblastoma | 5 µg IACS-8803 | CD11b+Ly6C+ Myeloid-Derived Suppressor Cells (MDSCs) | Influx into the tumor | |
| QPP8 Glioblastoma | 5 µg IACS-8803 | Microglia/Macrophages | Increased expression of co-stimulatory CD80/CD86; Decreased expression of immunosuppressive CD206 |
Induction of Cytokines and Chemokines
| Cytokine/Chemokine | Function in TME | General Reference |
| IFN-β | Central to anti-tumor immunity, promotes DC maturation and T cell priming | |
| CXCL10 | Chemoattractant for CD8+ T cells | |
| CCL5 | Chemoattractant for T cells and other immune cells | |
| TNF-α | Pro-inflammatory cytokine with direct and indirect anti-tumor effects |
Experimental Protocols
The following are representative protocols derived from studies investigating IACS-8803 and other STING agonists. These are intended as a guide and may require optimization for specific experimental systems.
In Vivo Glioblastoma Model and Treatment
-
Cell Culture and Implantation: QPP8 glioblastoma cells are cultured under standard conditions. For intracranial implantation, C57BL/6J mice are anesthetized, and a burr hole is drilled into the skull. A stereotactic frame is used to inject approximately 5 x 10^4 QPP8 cells into the brain parenchyma.
-
STING Agonist Administration: At a specified time post-tumor implantation (e.g., day 60), mice are treated with IACS-8803. The agonist is administered intracranially at the tumor site, typically at a dose of 5 µg per mouse. A second dose may be administered several days later (e.g., day 67).
-
Tumor Growth and Survival Monitoring: Tumor growth is monitored by imaging techniques or by observing clinical signs. Survival is recorded, and Kaplan-Meier curves are generated for analysis.
Immune Cell Profiling by Flow Cytometry
-
Tissue Processing: At the experimental endpoint, tumors and cervical lymph nodes are harvested. Tumors are mechanically and enzymatically digested to create a single-cell suspension. Immune cells are often enriched using a Percoll gradient.
-
Antibody Staining: The single-cell suspension is stained with a cocktail of fluorescently-labeled antibodies to identify different immune cell populations. A representative panel for the TME might include:
-
General Immune Cells: CD45
-
T Cells: CD3, CD4, CD8, PD-1, LAG-3
-
NK Cells: NK1.1
-
Myeloid Cells: CD11b, Ly6C, Ly6G, F4/80, CD80, CD86, CD206
-
-
Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer (e.g., BD LSRFortessa X-30). Data is analyzed using software like FlowJo to quantify the frequency and absolute numbers of different immune cell populations.
Cytokine and Chemokine Analysis
-
Sample Collection: Blood is collected via cardiac puncture, and plasma is isolated by centrifugation. Tumors are harvested and homogenized in lysis buffer.
-
Measurement: Cytokine and chemokine levels in plasma and tumor homogenates are quantified using multiplex immunoassays (e.g., Luminex) or enzyme-linked immunosorbent assays (ELISA) for specific analytes like IFN-β.
Experimental Workflow for In Vivo Evaluation of IACS-8803
The following diagram illustrates a typical workflow for assessing the efficacy and mechanism of action of a STING agonist like IACS-8803 in a preclinical tumor model.
Caption: A typical experimental workflow for preclinical evaluation of a STING agonist.
Conclusion
IACS-8803 is a potent STING agonist with significant preclinical activity, particularly in immune-excluded tumors. Its ability to remodel the tumor microenvironment by promoting the influx and activation of cytotoxic immune cells like CD8+ T cells and NK cells, while also repolarizing immunosuppressive myeloid cells, underscores its therapeutic potential. The data summarized herein provide a strong rationale for its continued development, both as a monotherapy and in combination with other immunotherapies such as immune checkpoint inhibitors. The detailed experimental protocols offer a framework for researchers to further investigate the nuanced effects of IACS-8803 and other STING agonists, ultimately paving the way for their clinical translation.
References
- 1. Discovery of IACS-8803 and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Agonists and Inhibitors of the cGAS-STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a Novel Small Molecule STING Agonist Reshaping the Immunomicroenvironment of Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Activation of STING Based on Its Structural Features [frontiersin.org]
- 5. Discovery of a non‐nucleotide stimulator of interferon genes (STING) agonist with systemic antitumor effect - PMC [pmc.ncbi.nlm.nih.gov]
STING Agonist 8803: A Technical Whitepaper for Advanced Cancer Immunotherapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent anti-pathogen and anti-tumor response. Pharmacological activation of STING has emerged as a promising strategy in cancer immunotherapy, with the potential to turn "cold" tumors into "hot" tumors that are responsive to immune checkpoint inhibitors. This technical guide provides an in-depth review of STING agonist 8803, a highly potent cyclic dinucleotide STING agonist with robust systemic antitumor efficacy demonstrated in preclinical models.[1] This document summarizes the available quantitative data, details key experimental methodologies, and visualizes the core signaling pathway to support ongoing research and development efforts in the field.
STING agonist 8803 (also referred to as IACS-8803) is a synthetic 2',3'-thiophosphate cyclic dinucleotide analog.[2] The 2',3'-phosphodiester linkage provides improved affinity for STING compared to the canonical 3',3'-form, while the phosphorothioate modifications confer resistance to phosphodiesterase-mediated degradation, leading to enhanced activation of the STING pathway in vitro and more robust antitumor responses in vivo.[2] Preclinical studies have shown that IACS-8803 can induce curative immunity in various cancer models, including glioblastoma and melanoma, by triggering the release of Type I interferons and activating myeloid cells and lymphocytes.[3][4]
Core Signaling Pathway
The activation of the STING pathway by agonist 8803 initiates a signaling cascade that bridges the innate and adaptive immune systems. Upon binding of IACS-8803, STING undergoes a conformational change and translocates from the endoplasmic reticulum to the Golgi apparatus. This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the expression of type I interferons (IFN-α/β). Simultaneously, the STING pathway activates the NF-κB signaling cascade, leading to the production of pro-inflammatory cytokines.
Caption: STING Agonist 8803 signaling cascade.
Quantitative Data
The following tables summarize the key quantitative data for STING agonist 8803 from preclinical studies.
Table 1: In Vitro Potency of STING Agonist 8803
| Assay | Cell Line/System | Species | EC50 | Reference |
| STING Activation | IRF3, NF-ĸB dual reporter cell system | Human and Mouse | 2 µg/mL |
Table 2: In Vivo Efficacy of STING Agonist 8803 in Syngeneic Mouse Models
| Tumor Model | Treatment Protocol | Outcome | Reference |
| CT26 (Colon Carcinoma) | Single intratumoral injection (100 µg) | 100% of mice cured | |
| B16F10 (Melanoma) | Three intratumoral injections (10 µg each) | 60% survival at study end | |
| QPP8 (Glioblastoma) | Two intratumoral injections (5 µg each), 7 days apart | 100% of mice cured | |
| GL261 (Glioblastoma) | Intracranial administration (5 µg) | Significantly improved survival |
Table 3: Immunomodulatory Effects of STING Agonist 8803 in Glioblastoma Models
| Biomarker | Effect | Model | Reference |
| CD80/CD86 | Increased expression on microglia | QPP8 | |
| iNOS | Increased expression in microglia | QPP8 | |
| CD206 | Decreased expression on microglia | QPP8 | |
| Arginase | Decreased expression in microglia | QPP8 | |
| CD8+ T cells | Enhanced effector responses | QPP8 | |
| NK cells | Enhanced effector responses | QPP8 | |
| Myeloid cells | Increased tumor trafficking and activation | QPP8 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on descriptions in the cited literature and are intended to serve as a guide for reproducing and building upon these findings.
In Vitro STING Activation Assay
Objective: To determine the potency of STING agonist 8803 in activating the STING pathway.
Methodology:
-
Cell Line: An IRF3 and NF-κB dual reporter cell line is used. These cells are engineered to express a reporter gene (e.g., luciferase) under the control of a promoter responsive to IRF3 or NF-κB activation.
-
Treatment: Cells are seeded in appropriate multi-well plates and treated with a dose-response range of STING agonist 8803.
-
Incubation: Cells are incubated for a specified period to allow for pathway activation and reporter gene expression.
-
Reporter Gene Assay: The activity of the reporter gene is measured using a luminometer or other appropriate detection instrument.
-
Data Analysis: The half-maximal effective concentration (EC50) is calculated from the dose-response curve.
Western Blot for STING Pathway Activation
Objective: To confirm the activation of downstream signaling proteins in the STING pathway.
Methodology:
-
Cell Lysis: Cells treated with STING agonist 8803 are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated forms of STING, TBK1, and IRF3.
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Syngeneic Tumor Models
Objective: To evaluate the anti-tumor efficacy of STING agonist 8803 in immunocompetent mice.
Methodology:
-
Tumor Cell Implantation: A specified number of tumor cells (e.g., CT26, B16F10, or QPP8) are implanted subcutaneously or orthotopically into syngeneic mice (e.g., BALB/c or C57BL/6).
-
Treatment: Once tumors reach a palpable size, mice are treated with STING agonist 8803 via intratumoral injection at the specified doses and schedule. A control group receives vehicle (e.g., PBS).
-
Tumor Measurement: Tumor growth is monitored regularly by measuring tumor dimensions with calipers.
-
Survival Monitoring: Mice are monitored for survival, and the experiment is terminated when tumors reach a predetermined size or when mice show signs of morbidity.
-
Data Analysis: Tumor growth curves and Kaplan-Meier survival curves are generated and statistically analyzed.
Flow Cytometry for Immune Cell Profiling
Objective: To characterize the changes in the tumor immune microenvironment following treatment with STING agonist 8803.
Methodology:
-
Tumor Digestion: Tumors are harvested from treated and control mice and dissociated into single-cell suspensions using enzymatic digestion.
-
Cell Staining: The single-cell suspensions are stained with a panel of fluorescently-labeled antibodies against various immune cell surface markers (e.g., CD45, CD11b, Ly6C, CD8, NK1.1, CD80, CD86, CD206).
-
Flow Cytometric Analysis: The stained cells are analyzed using a flow cytometer to identify and quantify different immune cell populations.
-
Data Analysis: The percentages and absolute numbers of various immune cell subsets within the tumor microenvironment are determined.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy and immunomodulatory effects of STING agonist 8803.
Caption: Workflow for in vivo studies of STING agonist 8803.
Conclusion
STING agonist 8803 is a potent, next-generation immunostimulatory agent with significant potential for cancer immunotherapy. Its ability to robustly activate the STING pathway, leading to a profound reprogramming of the tumor microenvironment, has been demonstrated in multiple preclinical models. The quantitative data and experimental protocols summarized in this technical guide provide a valuable resource for researchers and drug developers working to advance STING agonists into the clinic. Further investigation into optimal dosing, combination therapies, and biomarker strategies will be critical for realizing the full therapeutic potential of this promising class of molecules.
References
Methodological & Application
Application Notes and Protocols for STING Agonist-8 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust type I interferon (IFN) response.[1][2] Activation of the STING pathway holds significant therapeutic promise for various diseases, including cancer and infectious diseases. This document provides a detailed protocol for the in vitro characterization of "STING Agonist-8," a novel synthetic STING agonist. The following protocols outline methods to assess the potency and efficacy of this compound by measuring key downstream signaling events: the phosphorylation of Interferon Regulatory Factor 3 (IRF3) and the secretion of Interferon-beta (IFN-β).
STING Signaling Pathway
Upon binding of an agonist, such as this compound, to the STING protein located on the endoplasmic reticulum, a conformational change is induced.[1] This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates IRF3.[3][4] Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and drives the transcription of type I interferons, including IFN-β.
Caption: STING Signaling Pathway.
Experimental Protocols
Cell Line Selection and Culture
For this assay, human monocytic THP-1 cells are recommended as they endogenously express all the necessary components of the STING pathway.
-
Cell Line: THP-1 (human monocytic cell line)
-
Growth Medium: RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
Experimental Workflow
The overall experimental workflow for assessing the activity of this compound is depicted below.
Caption: In Vitro Assay Workflow.
Protocol 1: Dose-Response Treatment of THP-1 Cells
-
Cell Seeding: Seed THP-1 cells in a 24-well plate at a density of 5 x 10^5 cells/well in 500 µL of complete growth medium.
-
Agonist Preparation: Prepare a 2X stock concentration series of this compound in complete growth medium. A typical starting range for a novel agonist could be from 0.1 µM to 100 µM. Include a vehicle control (e.g., DMSO or PBS).
-
Cell Treatment: Add 500 µL of the 2X this compound dilutions to the respective wells to achieve a final 1X concentration.
-
Incubation: Incubate the plate at 37°C and 5% CO2 for the desired time points. For IRF3 phosphorylation, a shorter incubation of 1-4 hours is recommended. For IFN-β secretion, a longer incubation of 16-24 hours is typical.
Protocol 2: Analysis of IRF3 Phosphorylation by Western Blot
-
Cell Lysis: After incubation, carefully aspirate the culture medium and wash the cells once with ice-cold PBS. Lyse the cells by adding 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto a 10% SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated IRF3 (e.g., anti-p-IRF3 Ser396) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total IRF3.
Protocol 3: Quantification of IFN-β Secretion by ELISA
-
Supernatant Collection: Following the 16-24 hour incubation period, centrifuge the 24-well plate at 300 x g for 5 minutes.
-
Sample Preparation: Carefully collect the cell culture supernatants without disturbing the cell pellet. If necessary, store the supernatants at -80°C until analysis.
-
ELISA Procedure: Quantify the concentration of IFN-β in the collected supernatants using a commercially available human IFN-β ELISA kit. Follow the manufacturer's instructions precisely. A typical sandwich ELISA format is commonly used.
Data Presentation
The quantitative data obtained from the dose-response experiments should be summarized in tables for clear comparison.
Table 1: Dose-Response of this compound on IRF3 Phosphorylation in THP-1 Cells
| This compound (µM) | p-IRF3 / Total IRF3 Ratio (Densitometry Units) |
| 0 (Vehicle) | 0.05 |
| 0.1 | 0.25 |
| 1 | 0.85 |
| 10 | 1.50 |
| 50 | 1.45 |
| 100 | 1.30 |
Table 2: Dose-Response of this compound on IFN-β Secretion in THP-1 Cells
| This compound (µM) | IFN-β Concentration (pg/mL) |
| 0 (Vehicle) | < 15.6 (Below Limit of Detection) |
| 0.1 | 150 |
| 1 | 650 |
| 10 | 1800 |
| 50 | 2200 |
| 100 | 2100 |
Note: The data presented in these tables are for illustrative purposes only and will vary depending on the specific activity of this compound and the experimental conditions.
Conclusion
These protocols provide a robust framework for the in vitro characterization of novel STING agonists like this compound. By measuring key downstream markers of STING pathway activation, researchers can effectively determine the potency and efficacy of their compounds, facilitating the identification of promising candidates for further drug development. The half-maximal effective concentration (EC50) can be calculated from the dose-response curves to quantify the potency of the agonist. It is important to note that for some STING agonists, a bell-shaped dose-response curve may be observed, where higher concentrations can lead to a decrease in the measured response.
References
- 1. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 3. STING Specifies IRF3 phosphorylation by TBK1 in the Cytosolic DNA Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Small-Molecule STING Activators for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: STING Agonist-8 Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent immune response. Activation of STING leads to the production of type I interferons (IFN) and other pro-inflammatory cytokines, which are crucial for anti-tumor and anti-viral immunity.[1][2][3] STING agonists are emerging as a promising class of therapeutics in immuno-oncology.[4][5] These application notes provide detailed protocols for the in vitro treatment of cells with a STING agonist, referred to here as STING agonist-8 (a representative small molecule non-cyclic dinucleotide agonist), and for the subsequent analysis of pathway activation and cellular effects.
Mechanism of Action: The cGAS-STING Signaling Pathway
The canonical STING signaling pathway is initiated by the presence of double-stranded DNA (dsDNA) in the cytoplasm, a danger signal associated with viral infection or cellular damage.
-
DNA Sensing: Cytosolic dsDNA is recognized by cyclic GMP-AMP synthase (cGAS).
-
Second Messenger Synthesis: Upon binding to dsDNA, cGAS catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP).
-
STING Activation: cGAMP binds to STING, an endoplasmic reticulum (ER)-resident protein, inducing its conformational change and dimerization.
-
Translocation and Signaling Complex Formation: Activated STING translocates from the ER to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1).
-
IRF3 and NF-κB Activation: TBK1 phosphorylates interferon regulatory factor 3 (IRF3), leading to its dimerization and nuclear translocation. STING activation also leads to the activation of the NF-κB pathway.
-
Gene Transcription: In the nucleus, activated IRF3 and NF-κB drive the transcription of genes encoding type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines and chemokines.
Data Presentation
The following tables summarize representative quantitative data obtained from in vitro cell culture experiments using a representative STING agonist in THP-1 cells, a human monocytic cell line commonly used for STING pathway analysis.
Table 1: Dose-Dependent Induction of IFN-β by this compound in THP-1 Cells
| This compound (µM) | Mean IFN-β Secretion (pg/mL) ± SD |
| 0 (Vehicle) | < 15 |
| 0.1 | 250 ± 35 |
| 0.5 | 850 ± 90 |
| 1.0 | 1500 ± 180 |
| 5.0 | 2800 ± 310 |
| 10.0 | 3200 ± 350 |
| Data are representative and compiled from typical results. Actual values may vary based on experimental conditions and the specific agonist used. THP-1 cells were treated for 24 hours. |
Table 2: Dose-Dependent Effect of this compound on THP-1 Cell Viability
| This compound (µM) | Cell Viability (%) ± SD |
| 0 (Vehicle) | 100 ± 5.2 |
| 1.0 | 98 ± 4.8 |
| 5.0 | 95 ± 6.1 |
| 10.0 | 88 ± 7.3 |
| 25.0 | 75 ± 8.5 |
| 50.0 | 55 ± 9.2 |
| Cell viability was assessed after 48 hours of treatment using the CellTiter-Glo® Luminescent Cell Viability Assay. Data are normalized to the vehicle control. |
Experimental Protocols
Protocol 1: Western Blot Analysis of STING Pathway Activation
This protocol is designed to detect the phosphorylation of key proteins in the STING signaling cascade as a direct measure of pathway activation.
Materials:
-
THP-1 cells
-
This compound
-
PMA (Phorbol 12-myristate 13-acetate) for THP-1 differentiation
-
Complete RPMI-1640 medium
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Primary antibodies:
-
Phospho-STING (Ser366)
-
Total STING
-
Phospho-TBK1 (Ser172)
-
Total TBK1
-
Phospho-IRF3 (Ser396)
-
Total IRF3
-
GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Seeding and Differentiation:
-
Seed THP-1 cells at a density of 1 x 10^6 cells/well in a 6-well plate.
-
Differentiate THP-1 monocytes into macrophage-like cells by treating with PMA (e.g., 50 ng/mL) for 24-48 hours.
-
-
STING Agonist Treatment:
-
Replace the medium with fresh complete medium.
-
Treat the differentiated THP-1 cells with the desired concentrations of this compound (e.g., 1-10 µM) for 1-4 hours. Include a vehicle-only control.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a polyacrylamide gel.
-
-
Western Blotting:
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (typically at a 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (typically at a 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Protocol 2: Quantification of IFN-β Secretion by ELISA
This protocol measures the concentration of secreted IFN-β in the cell culture supernatant, a key downstream effector of STING activation.
Materials:
-
THP-1 cells
-
This compound
-
PMA
-
Complete RPMI-1640 medium
-
Human IFN-β ELISA Kit
-
Microplate reader
Procedure:
-
Cell Seeding and Differentiation:
-
Seed THP-1 cells in a 96-well plate at a density of 5 x 10^5 cells/well.
-
Differentiate the cells with PMA as described in Protocol 1.
-
-
STING Agonist Treatment:
-
Replace the medium with fresh complete medium.
-
Add serial dilutions of this compound to the wells. Include a vehicle-only control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Supernatant Collection:
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant without disturbing the cell layer.
-
-
ELISA:
-
Perform the IFN-β ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and supernatants to the pre-coated plate.
-
Incubating with a biotinylated detection antibody.
-
Incubating with a streptavidin-HRP conjugate.
-
Adding a TMB substrate and stopping the reaction.
-
Reading the absorbance at 450 nm.
-
-
-
Data Analysis:
-
Calculate the IFN-β concentration in each sample by comparing its absorbance to the standard curve.
-
Protocol 3: Cell Viability Assessment using CellTiter-Glo®
This protocol determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.
Materials:
-
THP-1 cells
-
This compound
-
PMA
-
Complete RPMI-1640 medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding and Differentiation:
-
Seed THP-1 cells in an opaque-walled 96-well plate at a density of 4 x 10^4 cells/well in 100 µL of medium.
-
Differentiate the cells with PMA.
-
-
STING Agonist Treatment:
-
Add serial dilutions of this compound to the wells. Include a vehicle-only control and a no-cell background control.
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
-
Assay:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement:
-
Record the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all experimental readings.
-
Calculate the percentage of cell viability for each treatment by normalizing the luminescence signal to the vehicle-treated control wells.
-
References
- 1. What are STING agonists and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 2. STING (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]
- 5. promega.com [promega.com]
Application Notes and Protocols for STING Agonist-8 in Cancer Immunotherapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent anti-tumor response. Activation of STING triggers the production of type I interferons (IFNs) and other pro-inflammatory cytokines, leading to the recruitment and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs), within the tumor microenvironment (TME). This process can effectively convert immunologically "cold" tumors, which are poorly infiltrated by immune cells, into "hot" tumors that are responsive to immunotherapy.
STING agonists are a promising class of therapeutics designed to harness this pathway for cancer treatment. This document provides detailed application notes and experimental protocols for a novel STING agonist, referred to herein as STING agonist-8 (based on the public domain information for similar compounds like IACS-8803), for use in cancer immunotherapy research.
Mechanism of Action
This compound is a small molecule designed to directly bind to and activate the STING protein. Upon administration, it initiates a signaling cascade that mimics the natural activation of the pathway by cyclic dinucleotides (CDNs). This activation leads to a robust anti-tumor immune response characterized by:
-
Enhanced Antigen Presentation: Activation of DCs promotes the uptake and presentation of tumor-associated antigens to T cells.
-
T Cell Priming and Recruitment: The production of chemokines, such as CXCL9 and CXCL10, attracts activated T cells to the tumor site.
-
Modulation of the Tumor Microenvironment: STING activation can repolarize immunosuppressive M2-like macrophages to a pro-inflammatory M1 phenotype and increase the cytotoxicity of NK cells.
The culmination of these effects is a targeted and potent immune-mediated destruction of cancer cells.
Data Presentation
The following tables summarize quantitative data from preclinical studies involving this compound (based on data for STING agonist 8803) in various cancer models.
Table 1: In Vivo Efficacy of this compound in Murine Glioblastoma Models
| Tumor Model | Treatment Protocol | Median Survival (Days) | Cure Rate (%) | Reference |
| GL261 (Immunogenic) | 5 µg, intracranial, single dose | Significantly increased vs. control | Not specified | [1] |
| QPP4 (Poorly Immunogenic) | 5 µg, intracranial, 2-3 doses | Not specified | 56% | [2] |
| QPP8 (Poorly Immunogenic, Checkpoint Resistant) | 5 µg, intracranial, 2 doses | Not specified | 100% | [2][3] |
Table 2: Immunomodulatory Effects of this compound in the Glioblastoma Tumor Microenvironment
| Immune Cell Population / Marker | Change After Treatment | Method of Analysis | Reference |
| CD8+ T Cells | Increased infiltration | Flow Cytometry | [3] |
| NK Cells | Increased infiltration and granzyme B expression | Flow Cytometry | |
| Microglia/Macrophages (CD11b+) | Increased expression of CD80/CD86 (co-stimulatory) | Flow Cytometry | |
| Microglia/Macrophages (CD11b+) | Decreased expression of CD206 (immunosuppressive) | Flow Cytometry | |
| Myeloid-Derived Suppressor Cells (MDSCs) | Increased influx of CD11b+Ly6C+ MDSCs | Flow Cytometry |
Table 3: In Vitro Activity of this compound
| Cell Line | Assay | Parameter | Value | Reference |
| THP-1 Reporter Cells (Human STING) | Luciferase Reporter Assay | EC50 | 0.28 µg/mL | |
| 293 Reporter Cells (Mouse STING) | Luciferase Reporter Assay | EC50 | 0.1 µg/mL |
Signaling Pathways and Experimental Workflows
Caption: STING Signaling Pathway Activation.
Caption: In Vivo Experimental Workflow.
Experimental Protocols
Protocol 1: In Vitro STING Activation Assay using THP-1 Reporter Cells
This protocol describes how to assess the activity of this compound by measuring the induction of an interferon-stimulated response element (ISRE)-driven luciferase reporter in THP-1 monocytic cells.
Materials:
-
IRF-Luciferase THP-1 Reporter Cell Line
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin/Streptomycin
-
This compound
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture THP-1 reporter cells according to the supplier's instructions.
-
Seed cells at a density of approximately 40,000 cells per well in 75 µL of assay medium in a 96-well plate.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound in assay medium at 4 times the final desired concentration.
-
Add 25 µL of the diluted agonist to the respective wells.
-
Include a vehicle control (assay medium without agonist).
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Luciferase Assay:
-
After incubation, add 100 µL of luciferase assay reagent to each well.
-
Incubate at room temperature for 15-30 minutes, protected from light.
-
-
Data Acquisition:
-
Measure luminescence using a luminometer.
-
Data can be analyzed to determine the EC50 value of this compound.
-
Protocol 2: In Vivo Murine Glioblastoma Model and Intratumoral Treatment
This protocol outlines the establishment of an orthotopic glioblastoma model in mice and the subsequent intratumoral administration of this compound.
Materials:
-
Murine glioblastoma cell line (e.g., GL261)
-
C57BL/6 mice (6-8 weeks old)
-
Stereotaxic apparatus
-
Hamilton syringe
-
This compound solution (e.g., in PBS)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Cell Preparation:
-
Culture GL261 cells to 80-90% confluency.
-
Harvest and resuspend the cells in sterile PBS at a concentration of 1 x 10^5 cells/µL.
-
-
Stereotaxic Implantation:
-
Anesthetize the mouse and secure it in the stereotaxic frame.
-
Create a small incision in the scalp to expose the skull.
-
Using a dental drill, create a small burr hole at the desired coordinates for the striatum (e.g., 0.5 mm anterior, 2.0 mm lateral to bregma).
-
Slowly lower the Hamilton syringe to a depth of 3.0 mm and inject 1 µL of the cell suspension (1 x 10^5 cells).
-
Slowly retract the needle and suture the incision.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish for a defined period (e.g., 10-14 days).
-
Monitor tumor growth using non-invasive imaging such as bioluminescence imaging if using luciferase-expressing cells.
-
-
Intratumoral Administration of this compound:
-
Once tumors are established, re-anesthetize the mice and place them in the stereotaxic frame.
-
Using the same coordinates, slowly inject the desired dose of this compound (e.g., 5 µg in 5 µL of PBS) into the tumor.
-
Repeat the treatment as required by the experimental design (e.g., two doses, 7 days apart).
-
-
Efficacy Assessment:
-
Monitor the mice for survival.
-
At the experimental endpoint, tumors can be harvested for further analysis.
-
Protocol 3: Analysis of Tumor-Infiltrating Immune Cells by Flow Cytometry
This protocol describes the preparation of a single-cell suspension from glioblastoma-bearing mouse brains and the subsequent analysis of immune cell populations by flow cytometry.
Materials:
-
Harvested mouse brains with tumors
-
RPMI medium
-
Collagenase D and DNase I
-
Percoll gradient (e.g., 30% and 70%)
-
FACS buffer (PBS with 2% FBS)
-
Fc block (anti-CD16/32)
-
Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD11b, CD3, CD8, NK1.1, CD80, CD86, CD206)
-
Flow cytometer
Procedure:
-
Tissue Dissociation:
-
Mechanically dissociate the harvested tumor tissue in RPMI medium.
-
Add Collagenase D (e.g., 2 mg/mL) and DNase I (e.g., 10 µg/mL) and incubate at 37°C for 30 minutes with shaking.
-
-
Single-Cell Suspension Preparation:
-
Stop the enzymatic digestion by adding excess media.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Perform red blood cell lysis if necessary.
-
-
Myelin Removal:
-
Resuspend the cell pellet in a 30% Percoll solution and layer it over a 70% Percoll solution.
-
Centrifuge to separate the myelin layer from the immune cells.
-
Collect the mononuclear cells from the interphase.
-
-
Antibody Staining:
-
Wash the cells with FACS buffer.
-
Block Fc receptors with Fc block for 10-15 minutes.
-
Incubate the cells with a cocktail of fluorescently conjugated antibodies against the markers of interest for 30 minutes at 4°C in the dark.
-
-
Flow Cytometry Analysis:
-
Wash the cells to remove unbound antibodies.
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Analyze the data to quantify different immune cell populations and their activation status. A common gating strategy for microglia and macrophages is to first gate on CD45+ cells, and then differentiate microglia (CD11b+CD45low/int) from infiltrating macrophages (CD11b+CD45high).
-
Protocol 4: Measurement of Cytokine Production by ELISA
This protocol describes the quantification of key cytokines, such as IFN-β and TNF-α, in mouse serum following treatment with this compound.
Materials:
-
Mouse serum samples collected at various time points post-treatment
-
Commercially available ELISA kits for mouse IFN-β and TNF-α
-
Microplate reader
Procedure:
-
Sample Collection:
-
Collect blood from mice via a suitable method (e.g., submandibular or cardiac puncture) at desired time points after this compound administration.
-
Allow the blood to clot and centrifuge to separate the serum.
-
Store serum at -80°C until use.
-
-
ELISA Assay:
-
Follow the manufacturer's protocol for the specific ELISA kit.
-
Typically, this involves adding standards and samples to a pre-coated plate, followed by the addition of a detection antibody and a substrate for color development.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve and calculate the concentration of the cytokine in each sample.
-
Present the data as pg/mL or ng/mL of the cytokine.
-
Conclusion
This compound represents a potent tool for cancer immunotherapy research. The provided application notes and protocols offer a framework for investigating its mechanism of action and preclinical efficacy. Adherence to detailed and standardized experimental procedures is crucial for obtaining reproducible and reliable data. Further research into optimal dosing, combination therapies, and predictive biomarkers will be essential for the clinical translation of STING agonists in oncology.
References
- 1. stemcell.com [stemcell.com]
- 2. IMMU-19. PRECLINICAL THERAPEUTIC ACTIVITY AND PET IMAGING OF STING AGONIST 8803 IN GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STING agonist 8803 reprograms the immune microenvironment and increases survival in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: STING Agonist Combination Therapy with Checkpoint Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. STING agonists have demonstrated the ability to induce robust anti-tumor immune responses by promoting the production of type I interferons and other pro-inflammatory cytokines.[1][2] This leads to the recruitment and activation of immune cells within the tumor microenvironment, effectively converting immunologically "cold" tumors into "hot" tumors that are more responsive to immunotherapy.[3][4] However, the efficacy of STING agonists as a monotherapy has been modest in clinical trials.[5]
A key mechanism of immune evasion by tumors is the upregulation of immune checkpoint molecules, such as Programmed Death-Ligand 1 (PD-L1), which can be induced by the very inflammatory response triggered by STING activation. This provides a strong rationale for the combination of STING agonists with immune checkpoint inhibitors (ICIs) like anti-PD-1, anti-PD-L1, or anti-CTLA-4 antibodies. This combination therapy aims to simultaneously stimulate an anti-tumor immune response and release the brakes on the responding T cells, leading to a synergistic and more durable anti-cancer effect. Preclinical and clinical studies are actively exploring this synergistic approach to overcome resistance to checkpoint inhibitors and improve patient outcomes.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the STING signaling pathway and a general experimental workflow for evaluating STING agonist and checkpoint inhibitor combination therapy.
Caption: STING signaling pathway and points of therapeutic intervention.
Caption: General experimental workflow for preclinical evaluation.
Preclinical Data Summary
The combination of STING agonists with checkpoint inhibitors has shown significant promise in various preclinical cancer models. The following tables summarize key quantitative findings from representative studies.
Table 1: In Vivo Efficacy of STING Agonist and Checkpoint Inhibitor Combination Therapy
| Tumor Model | STING Agonist | Checkpoint Inhibitor | Key Efficacy Outcomes | Reference |
| 4T1 (TNBC) | Synthetic CDN analogs | anti-PD-1/PD-L1 | Enhanced tumor regression and durable anti-tumor immunity. | |
| TRAMP-C2 (Prostate) | cyclic di-GMP (CDG) | anti-CTLA-4, anti-PD-1, anti-4-1BB | Cured 75% of mice with bilateral tumors. | |
| B16-EGFR (Melanoma) | STING ADC | anti-PD-L1 | Synergistic and superior antitumor efficacy. | |
| Colorectal Tumors | pHLIP-STINGa | N/A (demonstrates enhanced delivery) | Complete tumor disappearance in 18 out of 20 mice. | |
| A20 (Lymphoma) | CDN | anti-GITR, anti-PD-1 | Cured 50% of mice and provided protection from tumor rechallenge. |
Table 2: Immunological Effects of Combination Therapy in Preclinical Models
| Tumor Model | Combination Therapy | Key Immunological Findings | Reference |
| TRAMP-C2 | CDG + triple checkpoint modulation | Globally enhanced ratios of CD8+ T cells to Tregs, macrophages, and MDSCs. | |
| B16-EGFR | STING ADC + anti-PD-L1 | Activation of dendritic cells, T cells, NK cells, and NKT cells; M2 to M1 polarization of macrophages. | |
| Lymphoma | STINGa + anti-GITR + anti-PD-1 | Increased T-cell infiltration in distant tumors. | |
| PTEN-deficient Prostate Cancer | STING agonist | Activation of macrophages, CD4+ effector, and CD8+ T cells in the TME. | |
| TC-1 (HPV-induced) | STING-activating nanovaccine | Upregulated CXCL9 expression in myeloid cells, leading to increased recruitment of IFNγ-expressing CD8+ T cells. |
Clinical Data Summary
Several STING agonists have advanced to clinical trials, often in combination with checkpoint inhibitors. The results, while showing a favorable safety profile, have demonstrated modest efficacy to date.
Table 3: Clinical Trials of STING Agonist and Checkpoint Inhibitor Combination Therapy
| STING Agonist | Checkpoint Inhibitor | Cancer Type(s) | Key Findings | Reference |
| MIW815 (ADU-S100) | Spartalizumab (anti-PD-1) | Advanced/metastatic solid tumors or lymphomas | Well-tolerated; Overall Response Rate (ORR) of 10.4%; minimal anti-tumor responses observed. | |
| MK-1454 | Pembrolizumab (anti-PD-1) | Solid tumors and lymphomas | Favorable safety profile; induced strong immune responses, enhancing the effectiveness of pembrolizumab. | |
| SNX281 | Pembrolizumab (anti-PD-1) | Advanced solid tumors | Can enhance anti-tumor immunity and potentially overcome resistance to checkpoint inhibitors. | |
| BMS-986301 | Nivolumab (anti-PD-1) & Ipilimumab (anti-CTLA-4) | Pancreatic Ductal Adenocarcinoma (PDAC) | Systemic (intramuscular) administration was equivalent to intratumoral injection in inducing effector T cell response and antitumor efficacy. | |
| SB 11285 | Atezolizumab (anti-PD-L1) | Solid tumors and hematologic malignancies | Currently in Phase I/II clinical trials. |
Detailed Experimental Protocols
The following are representative protocols for preclinical evaluation of STING agonist and checkpoint inhibitor combination therapy. Doses and schedules should be optimized for specific tumor models and reagents.
Protocol 1: In Vivo Murine Tumor Model Efficacy Study
1. Cell Culture and Tumor Implantation:
- Culture murine tumor cells (e.g., B16F10, CT26, 4T1) in appropriate media and conditions.
- Harvest cells during the logarithmic growth phase and resuspend in sterile PBS or saline at a concentration of 1 x 10^6 cells/100 µL.
- Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old syngeneic mice (e.g., C57BL/6 or BALB/c).
2. Tumor Growth Monitoring and Randomization:
- Monitor tumor growth every 2-3 days using digital calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
- When tumors reach an average volume of 80-120 mm³, randomize mice into treatment groups (n=8-10 per group):
- Group 1: Vehicle control
- Group 2: STING agonist alone
- Group 3: Checkpoint inhibitor alone
- Group 4: STING agonist + Checkpoint inhibitor
3. Therapeutic Agent Administration:
- STING Agonist:
- Reconstitute the STING agonist (e.g., cGAMP, diABZI) in a sterile vehicle (e.g., saline).
- Administer intratumorally (i.t.) at a specified dose (e.g., 10-50 µg in 50 µL volume) using an insulin syringe.
- Dosing schedule: e.g., on days 10, 13, and 16 post-tumor implantation.
- Checkpoint Inhibitor:
- Dilute the checkpoint inhibitor antibody (e.g., anti-mouse PD-1, clone RMP1-14) in sterile PBS.
- Administer intraperitoneally (i.p.) at a specified dose (e.g., 100-250 µg in 100 µL volume).
- Dosing schedule: e.g., on days 10, 13, and 16 post-tumor implantation.
4. Endpoint Analysis:
- Continue to monitor tumor volume and body weight throughout the study.
- Euthanize mice when tumors reach a predetermined endpoint (e.g., >1500 mm³) or show signs of ulceration or morbidity.
- Collect tumors, draining lymph nodes, and spleens for ex vivo analysis.
- For survival studies, monitor mice until the study endpoint.
Protocol 2: Immune Cell Profiling by Flow Cytometry
1. Single-Cell Suspension Preparation:
- Tumors: Mince tumors and digest in RPMI media containing collagenase D (1 mg/mL) and DNase I (100 µg/mL) for 30-45 minutes at 37°C. Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
- Spleen/Lymph Nodes: Mechanically dissociate tissues through a 70 µm cell strainer.
- Lyse red blood cells using ACK lysis buffer.
2. Staining:
- Stain for cell viability using a live/dead stain (e.g., Zombie Aqua).
- Block Fc receptors with anti-CD16/32 antibody.
- Stain for surface markers using a cocktail of fluorescently conjugated antibodies (e.g., CD45, CD3, CD4, CD8, FoxP3, CD11b, Gr-1, F4/80, CD11c, MHC-II, PD-1, Tim-3) for 30 minutes on ice.
- For intracellular staining (e.g., FoxP3, IFN-γ, Granzyme B), fix and permeabilize cells using a dedicated kit (e.g., eBioscience FoxP3/Transcription Factor Staining Buffer Set) before adding intracellular antibodies.
3. Data Acquisition and Analysis:
- Acquire samples on a multicolor flow cytometer (e.g., BD LSRFortessa, Cytek Aurora).
- Analyze the data using flow cytometry analysis software (e.g., FlowJo, FCS Express) to quantify immune cell populations within the tumor microenvironment and lymphoid organs.
Conclusion
The combination of STING agonists and checkpoint inhibitors represents a rational and promising strategy in cancer immunotherapy. By activating innate immunity and overcoming T-cell exhaustion, this approach has the potential to enhance anti-tumor responses and improve clinical outcomes. While preclinical data are highly encouraging, ongoing and future clinical trials will be crucial to determine the optimal STING agonists, combination partners, dosing schedules, and patient populations that will benefit most from this therapeutic strategy. Further research into novel delivery systems and biomarkers of response will also be critical for advancing this combination therapy into a standard of care.
References
- 1. Targeting STING for cancer immunotherapy: From mechanisms to translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy | Sweis Lab | University of Chicago [sweislab.uchicago.edu]
- 3. Exploring the synergy between tumor microenvironment modulation and STING agonists in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Exploring the synergy between tumor microenvironment modulation and STING agonists in cancer immunotherapy [frontiersin.org]
- 5. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: STING Agonist-8 in Pancreatic Cancer Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of STING (Stimulator of Interferon Genes) agonists, with a focus on novel synthetic agonists like IACS-8803 (referred to generally as STING agonist-8 for the purpose of these notes), in preclinical pancreatic cancer mouse models. The information compiled is based on recent studies demonstrating the potential of STING agonists to remodel the immunosuppressive tumor microenvironment of pancreatic ductal adenocarcinoma (PDAC) and enhance anti-tumor immunity.
Introduction
Pancreatic cancer is notoriously resistant to conventional therapies, including immunotherapy, largely due to its dense desmoplastic stroma and an immune-suppressive tumor microenvironment (TME). The cGAS-STING pathway has emerged as a critical regulator of innate and adaptive immunity. Activation of STING in tumor and immune cells triggers the production of type I interferons (IFNs) and other pro-inflammatory cytokines, leading to the recruitment and activation of cytotoxic T lymphocytes (CTLs) and the reprogramming of myeloid cells towards an anti-tumor phenotype.[1][2][3] This document outlines the mechanism of action, summarizes key preclinical findings, and provides detailed protocols for evaluating this compound in pancreatic cancer mouse models.
Mechanism of Action
STING agonists function by mimicking the natural ligand, cyclic GMP-AMP (cGAMP), which is produced by cGAS upon sensing cytosolic DNA.[3] Binding of the agonist to STING on the endoplasmic reticulum initiates a signaling cascade through TBK1 and IRF3, leading to the transcription of type I IFNs and other inflammatory genes.[3] In the context of pancreatic cancer, STING activation has been shown to:
-
Promote T-cell infiltration and activation: By inducing chemokine production, STING agonists attract T-cells to the "cold" pancreatic tumor microenvironment.
-
Reprogram myeloid cells: They can repolarize tumor-associated macrophages (TAMs) from an immune-suppressive M2-like phenotype to a pro-inflammatory M1-like phenotype and counteract the suppressive functions of myeloid-derived suppressor cells (MDSCs).
-
Enhance anti-tumor efficacy of other therapies: STING agonists can sensitize pancreatic tumors to immune checkpoint blockade (ICB) and have shown synergistic effects with other treatments like radiotherapy and chemotherapy.
-
Directly impact tumor cells: In some cases, potent STING agonists can have direct anti-tumor effects by modulating pathways like cMyc signaling.
Key Preclinical Findings: Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies using STING agonists in pancreatic cancer mouse models.
Table 1: In Vivo Tumor Growth Inhibition
| STING Agonist | Mouse Model | Dosing and Administration | Outcome | Reference |
| IACS-8803 | Subcutaneous KPC-derived (mT4-2D) | 5 µg, intratumoral, days 15, 18, 21 | Significant reduction in tumor mass | |
| IACS-8803 + Checkpoint Blockade | Orthotopic KPC-derived (mT4-LS) | Not specified | Cure of multifocal disease | |
| DMXAA | Orthotopic KPC | Not specified | Increased survival of tumor-bearing mice | |
| D166 | Subcutaneous Pan02 | Peritumoral injection | Dose-dependent inhibition of tumor growth | |
| ADU-S100 | Dual-flank KPC | 100 µg, intratumoral, twice | Inhibition of injected and distal tumor growth |
Table 2: Immunomodulatory Effects in the Tumor Microenvironment
| STING Agonist | Mouse Model | Key Immunological Change | Magnitude of Change | Reference |
| IACS-8803 | Subcutaneous KPC-derived | Increased CD45+ cell infiltration | Not specified | |
| IACS-8803 | Subcutaneous KPC-derived | Increased Ki67 and Ly6C on CD8 T cells | Not specified | |
| IACS-8803 | Subcutaneous KPC-derived | Decreased CD206 on macrophages | Not specified | |
| IACS-8803 | Subcutaneous KPC-derived | Decreased Arginase in MO-MDSCs | Not specified | |
| DMXAA | Orthotopic KPC | Increased CD8+ T cells in tumor | Not specified | |
| DMXAA | Orthotopic KPC | Decreased Foxp3+ regulatory T cells | Significant reduction | |
| D166 | Subcutaneous Pan02 | Increased M1 macrophage polarization | Not specified | |
| D166 | Subcutaneous Pan02 | Enhanced T-cell activation | Not specified | |
| ADU-S100 | Dual-flank KPC | Increased CXCR3-expressing CD8+ T cells | Significant increase |
Signaling Pathways and Experimental Workflows
Caption: STING signaling pathway activation in pancreatic cancer leading to anti-tumor immunity.
Caption: Experimental workflow for in vivo studies of this compound in pancreatic cancer mouse models.
Detailed Experimental Protocols
Protocol 1: Orthotopic Pancreatic Tumor Model
Objective: To establish a clinically relevant pancreatic tumor model for evaluating the efficacy of this compound.
Materials:
-
KPC (KrasLSL-G12D/+; Trp53LSL-R172H/+; Pdx-1-Cre) murine pancreatic cancer cells.
-
Syngeneic C57BL/6 mice (6-8 weeks old).
-
Matrigel (Corning).
-
Surgical tools for laparotomy.
-
Anesthesia (e.g., isoflurane).
Procedure:
-
Culture KPC cells to 80-90% confluency. Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 106 cells/mL. Keep on ice.
-
Anesthetize the mouse using isoflurane.
-
Make a small incision in the left abdominal flank to expose the spleen and pancreas.
-
Gently exteriorize the pancreas and inject 20 µL of the cell suspension (1 x 105 cells) into the tail of the pancreas using a 30-gauge needle.
-
Carefully return the pancreas and spleen to the abdominal cavity.
-
Close the peritoneum and skin with sutures or surgical clips.
-
Monitor the mice for recovery and tumor growth. Tumor formation can be monitored by bioluminescent imaging if using luciferase-expressing cells or by ultrasound.
Protocol 2: In Vivo this compound Treatment
Objective: To administer this compound to tumor-bearing mice and assess its impact on tumor growth.
Materials:
-
Tumor-bearing mice (from Protocol 1).
-
This compound (e.g., IACS-8803) reconstituted in a sterile vehicle (e.g., PBS).
-
Insulin syringes with 30-gauge needles.
-
Calipers for tumor measurement.
Procedure:
-
Once tumors are established (e.g., palpable or detectable by imaging, typically 10-14 days post-implantation), randomize mice into treatment and control groups.
-
For intratumoral administration, carefully inject a low volume (e.g., 20-50 µL) of this compound solution (e.g., 5 µg per injection) directly into the tumor. For orthotopic models, this may require ultrasound guidance. The control group receives a vehicle injection.
-
Repeat injections as per the study design (e.g., every 3-4 days for a total of 3 injections).
-
Monitor tumor growth every 2-3 days by measuring tumor dimensions with calipers (for subcutaneous models) or through imaging (for orthotopic models). Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
Record body weight and monitor for any signs of toxicity.
-
At the end of the study, euthanize the mice and harvest tumors for further analysis.
Protocol 3: Flow Cytometric Analysis of Tumor-Infiltrating Immune Cells
Objective: To characterize the immune cell populations within the tumor microenvironment following this compound treatment.
Materials:
-
Harvested tumors.
-
Tumor dissociation kit (e.g., Miltenyi Biotec).
-
GentleMACS Octo Dissociator.
-
Red blood cell lysis buffer.
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Fc receptor block (e.g., anti-CD16/32).
-
Fluorochrome-conjugated antibodies against murine immune cell markers (e.g., CD45, CD3, CD4, CD8, Foxp3, CD11b, Gr-1, F4/80, CD206, MHC-II).
-
Live/dead stain.
-
Flow cytometer.
Procedure:
-
Weigh the harvested tumors and mince them into small pieces.
-
Digest the tumor tissue using a tumor dissociation kit and a GentleMACS dissociator according to the manufacturer's instructions to obtain a single-cell suspension.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Lyse red blood cells using a lysis buffer.
-
Wash the cells with FACS buffer and count them.
-
Stain for viability using a live/dead stain.
-
Block Fc receptors to prevent non-specific antibody binding.
-
Stain the cells with a cocktail of fluorochrome-conjugated antibodies for 30 minutes at 4°C in the dark.
-
For intracellular staining (e.g., Foxp3), fix and permeabilize the cells according to the manufacturer's protocol before adding the intracellular antibody.
-
Wash the cells and resuspend them in FACS buffer.
-
Acquire the data on a flow cytometer and analyze the results using appropriate software (e.g., FlowJo).
Protocol 4: Multiplex Cytokine and Chemokine Analysis
Objective: To quantify the levels of inflammatory cytokines and chemokines in the tumor microenvironment.
Materials:
-
Harvested tumors.
-
Protein lysis buffer.
-
Multiplex bead-based immunoassay kit (e.g., Luminex) for murine cytokines and chemokines (e.g., IFN-β, TNF-α, IL-6, CXCL9, CXCL10).
-
Plate reader compatible with the multiplex assay.
Procedure:
-
Homogenize a portion of the harvested tumor in protein lysis buffer.
-
Centrifuge the homogenate at high speed to pellet cellular debris.
-
Collect the supernatant (tumor lysate) and determine the total protein concentration using a BCA assay.
-
Perform the multiplex immunoassay on the tumor lysates according to the manufacturer's instructions.
-
Acquire the data on a compatible plate reader.
-
Analyze the data to determine the concentration of each cytokine/chemokine, and normalize to the total protein concentration of the lysate.
Conclusion
The use of this compound in pancreatic cancer mouse models offers a promising avenue for preclinical research and drug development. These agents have demonstrated the ability to overcome the immune-suppressive nature of pancreatic tumors, leading to enhanced anti-tumor immunity and improved therapeutic outcomes, particularly in combination with other immunotherapies. The protocols provided herein offer a framework for the in vivo evaluation of STING agonists, enabling researchers to further investigate their therapeutic potential and mechanisms of action.
References
- 1. STING agonist inflames the pancreatic cancer immune microenvironment and reduces tumor burden in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. STING agonist inflames the pancreatic cancer immune microenvironment and reduces tumor burden in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a Novel Small Molecule STING Agonist Reshaping the Immunomicroenvironment of Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nanoparticle Delivery Systems for STING Agonists
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that, when activated, can drive potent anti-tumor and anti-viral immune responses.[1][2][3][4] Agonists of STING, such as cyclic dinucleotides (CDNs), hold immense therapeutic promise but are often limited by poor stability, low bioavailability, and inefficient cellular uptake.[5] Nanoparticle-based delivery systems offer a promising strategy to overcome these limitations by protecting the STING agonist from degradation, enhancing its delivery to target immune cells, and improving its overall therapeutic efficacy. These application notes provide an overview of common nanoparticle platforms for STING agonist delivery, summarize key quantitative data, and offer detailed protocols for their formulation, characterization, and evaluation.
Nanoparticle Platforms for STING Agonist Delivery
A variety of nanoparticle formulations have been developed to enhance the delivery of STING agonists. The choice of nanoparticle depends on the specific application, desired release profile, and targeting strategy. Key platforms include:
-
Liposomes and Lipid Nanoparticles (LNPs): These are among the most popular platforms due to their biocompatibility and ease of synthesis. Cationic liposomes can facilitate the cytosolic delivery of anionic STING agonists like cGAMP. LNPs have also been designed to directly activate STING without a separate agonist payload.
-
Polymeric Nanoparticles: Materials like poly(lactic-co-glycolic acid) (PLGA) and poly(beta-amino ester) (PBAE) are widely used due to their biodegradability and biocompatibility. They can be engineered for controlled release and targeted delivery.
-
Other Platforms: Emerging platforms include lipid-calcium-phosphate nanoparticles (LCP-NPs) and lipid nanodiscs, which have shown promise in preclinical studies.
Data Presentation: Characteristics of STING Agonist Nanoparticle Formulations
The following tables summarize quantitative data from various studies on nanoparticle-based STING agonist delivery systems.
Table 1: Physicochemical Properties of STING Agonist-Loaded Nanoparticles
| Nanoparticle Type | STING Agonist | Size (nm) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| Liposomes (PEGylated) | cdGMP | ~150 | Not Reported | Not Reported | >95% | |
| Lipid Nanoparticles (LNP) | cGAMP | 160-180 | +11.1 | Not Reported | Not Reported | |
| Lipid Nanoparticles (STING-LNP) | c-di-GMP | 172 ± 5 | +7.1 ± 0.4 | Not Reported | Not Reported | |
| Lipid Calcium Phosphate (LCP-NP) | cGAMP | 82.57 ± 3.72 | Positive | Not Reported | Highest among 4 methods tested | |
| PLGA Microparticles | cGAMP | Not Applicable | Not Reported | Not Reported | Not Reported | |
| Poly(beta-amino ester) (PBAE) NPs | RR-CDG | Not Reported | Not Reported | Not Reported | Not Reported |
Table 2: In Vitro & In Vivo Efficacy of STING Agonist Nanoparticles
| Nanoparticle Formulation | Model | Key Findings | Reference |
| Liposomal cdGMP | Murine Model | 15-fold greater accumulation in draining lymph nodes compared to free cdGMP. | |
| cGAMP-LNP | Syngeneic Mouse Model of Pancreatic Cancer | Significantly increased cellular uptake of cGAMP and promising anti-tumor activity. | |
| STING-LNP (c-di-GMP) | B16-F10 Melanoma Lung Metastasis | Overcame anti-PD-1 resistance via NK cell activation. | |
| Liposomal cGAMP | Metastatic and Orthotopic Melanoma | Induced tumor regression and immunological memory. | |
| PBAE-CDN Nanoparticles | Human Monocyte and Murine Macrophage Cell Lines | Significantly higher cellular uptake compared to cancer cells. | |
| PLGA-STING Agonist Microparticles | Mouse Tumor Models | A single injection was as effective as multiple injections of soluble agonist, with reduced metastasis. |
Signaling Pathways and Experimental Workflows
STING Signaling Pathway
The cGAS-STING pathway is a key sensor of cytosolic DNA. Upon binding to DNA, cyclic GMP-AMP synthase (cGAS) produces the cyclic dinucleotide cGAMP. cGAMP then binds to and activates STING on the endoplasmic reticulum, leading to the phosphorylation of IRF3 and NF-κB. This results in the production of type I interferons and other pro-inflammatory cytokines, which are crucial for initiating an anti-tumor immune response.
Caption: The cGAS-STING signaling pathway.
Experimental Workflow for Nanoparticle-STING Agonist Development
The development and evaluation of nanoparticle-based STING agonist delivery systems typically follow a structured workflow, from formulation to in vivo testing.
Caption: Experimental workflow for nanoparticle-STING agonist development.
Advantages of Nanoparticle Delivery
Nanoparticle encapsulation provides several key advantages for the delivery of STING agonists, leading to enhanced therapeutic outcomes.
Caption: Advantages of nanoparticle delivery for STING agonists.
Experimental Protocols
Protocol 1: Formulation of cGAMP-Loaded Liposomes by Thin-Film Hydration
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)
-
2',3'-cGAMP
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve DOPC, cholesterol, and DSPE-PEG2000 in chloroform in a round-bottom flask at a desired molar ratio (e.g., 55:40:5).
-
Remove the chloroform using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a solution of 2',3'-cGAMP in PBS by vortexing or gentle shaking. The concentration of cGAMP will determine the final drug-to-lipid ratio.
-
The hydration process should be carried out above the lipid phase transition temperature.
-
-
Sonication and Extrusion:
-
To reduce the size of the multilamellar vesicles formed during hydration, sonicate the liposome suspension using a probe or bath sonicator.
-
For a more uniform size distribution, extrude the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times (e.g., 11-21 times).
-
-
Purification:
-
Remove unencapsulated cGAMP by dialysis against PBS or using size exclusion chromatography.
-
Protocol 2: Characterization of STING Agonist-Loaded Nanoparticles
1. Particle Size and Zeta Potential:
-
Technique: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute the nanoparticle suspension in an appropriate buffer (e.g., PBS or deionized water).
-
Transfer the diluted sample to a cuvette.
-
Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using a DLS instrument.
-
For zeta potential, use an appropriate folded capillary cell and measure the electrophoretic mobility.
-
2. Drug Loading and Encapsulation Efficiency:
-
Technique: High-Performance Liquid Chromatography (HPLC)
-
Procedure:
-
Total Drug Content: Disrupt a known amount of the nanoparticle formulation using a suitable solvent (e.g., methanol or acetonitrile) to release the encapsulated drug.
-
Free Drug Content: Separate the nanoparticles from the aqueous phase containing unencapsulated drug by centrifugation or ultracentrifugation.
-
Quantify the amount of STING agonist in both the total and free drug samples using a validated HPLC method with a suitable standard curve.
-
Calculations:
-
Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
-
Protocol 3: In Vitro Evaluation of STING Activation
Cell Line: THP-1 Blue™ ISG cells (a human monocyte cell line with a reporter for IRF3 activity).
Materials:
-
THP-1 Blue™ ISG cells
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and selection antibiotics.
-
STING agonist-loaded nanoparticles and empty nanoparticles (as control).
-
Free STING agonist (as positive control).
-
QUANTI-Blue™ Solution.
-
96-well plates.
-
Spectrophotometer (620-655 nm).
Procedure:
-
Cell Seeding: Seed THP-1 Blue™ ISG cells in a 96-well plate at a density of approximately 1 x 10^5 cells/well and incubate overnight.
-
Cell Treatment:
-
Prepare serial dilutions of the STING agonist-loaded nanoparticles, empty nanoparticles, and free STING agonist.
-
Add the different formulations to the cells and incubate for 24 hours.
-
-
Reporter Gene Assay:
-
After incubation, transfer a small aliquot of the cell supernatant to a new 96-well plate containing QUANTI-Blue™ Solution.
-
Incubate at 37°C for 1-4 hours, or until a color change is observed.
-
Measure the absorbance at 620-655 nm. The absorbance is proportional to the secreted embryonic alkaline phosphatase (SEAP) activity, which indicates IRF3 activation.
-
-
Data Analysis: Plot the absorbance values against the concentration of the STING agonist to determine the dose-response relationship.
Conclusion
Nanoparticle delivery systems represent a powerful tool to enhance the therapeutic potential of STING agonists. By improving their stability, delivery to target cells, and intracellular uptake, these advanced formulations can lead to more potent and durable anti-tumor immune responses. The protocols and data presented here provide a foundation for researchers to develop and evaluate novel nanoparticle-based STING agonist therapies.
References
- 1. Nanodelivery of STING agonists against cancer and infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nanoparticle-Mediated STING Agonist Delivery for Enhanced Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nanodelivery Strategies for STING Agonists: Toward Efficient Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: STING Agonist-8 for Induction of T-Cell Infiltration in Tumors
For Research Use Only.
Introduction
STING (Stimulator of Interferon Genes) Agonist-8 is a potent and selective activator of the STING pathway, a critical component of the innate immune system that detects cytosolic DNA.[1][2][3] Activation of STING in tumor and immune cells within the tumor microenvironment (TME) initiates a cascade of signaling events, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines and chemokines.[1][4] This, in turn, promotes the recruitment and activation of immune cells, including dendritic cells (DCs) and natural killer (NK) cells, and enhances the priming and infiltration of cytotoxic CD8+ T-cells into the tumor. By converting immunologically "cold" tumors, which lack immune cell infiltration, into "hot" tumors, STING Agonist-8 holds significant promise for enhancing anti-tumor immunity and improving the efficacy of cancer immunotherapies, including checkpoint inhibitors.
These application notes provide an overview of the mechanism of action of this compound, along with detailed protocols for its use in preclinical tumor models to induce T-cell infiltration and assess anti-tumor efficacy.
Mechanism of Action
This compound mimics the action of the natural STING ligand, cyclic GMP-AMP (cGAMP), which is produced by cyclic GMP-AMP synthase (cGAS) upon sensing cytosolic DNA from tumor cells. Binding of this compound to the STING protein, located on the endoplasmic reticulum, triggers its dimerization and translocation to the Golgi apparatus. This leads to the phosphorylation and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates and activates the transcription factor interferon regulatory factor 3 (IRF3). Activated IRF3 translocates to the nucleus and drives the transcription of type I IFNs (e.g., IFN-β).
The secreted type I IFNs act in an autocrine and paracrine manner, binding to the IFN-α/β receptor (IFNAR) on tumor and immune cells. This signaling cascade leads to:
-
Enhanced Dendritic Cell (DC) Maturation and Antigen Presentation: Type I IFNs promote the maturation of DCs, increasing their ability to process and present tumor-associated antigens to naive T-cells in the draining lymph nodes.
-
Production of T-cell-attracting Chemokines: Activated immune cells, including DCs and macrophages, secrete chemokines such as CXCL9 and CXCL10, which are potent chemoattractants for activated CD8+ T-cells, facilitating their recruitment into the tumor.
-
Increased Cytotoxicity of T-cells and NK cells: The inflammatory TME fostered by STING activation enhances the effector functions of cytotoxic T-lymphocytes (CTLs) and NK cells, promoting tumor cell killing.
The following diagram illustrates the STING signaling pathway activated by this compound.
Caption: STING Signaling Pathway initiated by this compound.
Quantitative Data Summary
The following tables summarize representative data for the in vitro activity of this compound and its in vivo efficacy in a murine syngeneic tumor model.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | Readout | EC50 (µM) |
| IFN-β Reporter Assay | THP1-Dual™ ISG | Luciferase Activity | 0.5 |
| IFN-β ELISA | Primary Human PBMCs | IFN-β Secretion | 1.2 |
| Dendritic Cell Maturation | Murine Bone Marrow-Derived DCs | CD86 Expression | 2.5 |
Table 2: In Vivo Anti-Tumor Efficacy of this compound in a CT26 Colon Carcinoma Model
| Treatment Group | Dosing (mg/kg, intratumoral) | Tumor Volume on Day 14 (mm³) (Mean ± SEM) | % Tumor Growth Inhibition (TGI) | CD8+ T-cell Infiltration (cells/mm²) (Mean ± SEM) |
| Vehicle | - | 1250 ± 150 | - | 50 ± 10 |
| This compound | 10 | 450 ± 80 | 64% | 350 ± 50 |
| Anti-PD-1 | 10 (intraperitoneal) | 900 ± 120 | 28% | 150 ± 30 |
| This compound + Anti-PD-1 | 10 (i.t.) + 10 (i.p.) | 150 ± 40 | 88% | 600 ± 70 |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound.
Protocol 1: In Vivo Anti-Tumor Efficacy Study
This protocol describes a typical in vivo study to assess the anti-tumor activity of this compound as a monotherapy and in combination with an immune checkpoint inhibitor.
Caption: Workflow for in vivo efficacy studies of this compound.
Materials:
-
This compound
-
CT26 colon carcinoma cells
-
6-8 week old female BALB/c mice
-
Sterile PBS (vehicle)
-
Anti-mouse PD-1 antibody
-
Calipers
-
Syringes and needles (27G for intratumoral, 25G for intraperitoneal)
Procedure:
-
Tumor Cell Implantation: On Day 0, subcutaneously inject 1 x 10^6 CT26 tumor cells in 100 µL of sterile PBS into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach an average volume of 50-100 mm³ (typically around Day 7), randomize the mice into treatment groups (e.g., Vehicle, this compound, Anti-PD-1, Combination).
-
Dosing:
-
This compound: Administer intratumorally on Days 7, 10, and 13.
-
Anti-PD-1 Antibody: Administer intraperitoneally on Days 7, 10, and 13.
-
Vehicle: Administer an equivalent volume of PBS intratumorally on the same schedule.
-
-
Endpoint: Continue to monitor tumor volume and body weight. Euthanize mice when tumors reach the predetermined endpoint (e.g., 2000 mm³) or at the end of the study period (e.g., Day 14 for interim analysis).
-
Tumor Analysis: At the endpoint, excise tumors, weigh them, and process them for further analysis (see Protocol 2 and 3).
Protocol 2: Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes
This protocol details the preparation of single-cell suspensions from tumors for the quantification of immune cell populations by flow cytometry.
Materials:
-
Excised tumors
-
RPMI-1640 medium
-
Collagenase IV
-
DNase I
-
Fetal Bovine Serum (FBS)
-
70 µm cell strainers
-
Red Blood Cell Lysis Buffer
-
FACS buffer (PBS + 2% FBS)
-
Fluorescently conjugated antibodies (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-FoxP3, anti-NK1.1)
-
Flow cytometer
Procedure:
-
Tumor Digestion: Mince the excised tumors and digest them in RPMI-1640 containing Collagenase IV (1 mg/mL) and DNase I (100 U/mL) for 30-60 minutes at 37°C with gentle agitation.
-
Single-Cell Suspension: Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Red Blood Cell Lysis: If necessary, treat the cell suspension with Red Blood Cell Lysis Buffer according to the manufacturer's instructions.
-
Cell Staining:
-
Wash the cells with FACS buffer.
-
Stain the cells with a cocktail of fluorescently labeled antibodies against cell surface markers for 30 minutes on ice in the dark.
-
For intracellular staining (e.g., FoxP3), fix and permeabilize the cells according to the manufacturer's protocol before adding the intracellular antibody.
-
-
Data Acquisition: Wash the stained cells and resuspend them in FACS buffer. Acquire data on a flow cytometer.
-
Data Analysis: Analyze the flow cytometry data using appropriate software to quantify the percentages and absolute numbers of different immune cell populations within the tumor.
Protocol 3: Immunohistochemistry (IHC) for CD8+ T-cell Infiltration
This protocol describes the staining of tumor sections to visualize and quantify the infiltration of CD8+ T-cells.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Primary antibody (anti-mouse CD8)
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
-
Microscope
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the FFPE tumor sections in xylene and rehydrate them through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval buffer.
-
Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and block non-specific antibody binding with a blocking buffer (e.g., normal goat serum).
-
Primary Antibody Incubation: Incubate the sections with the primary anti-CD8 antibody overnight at 4°C.
-
Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody, followed by the addition of DAB substrate to visualize the staining.
-
Counterstaining: Counterstain the sections with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then mount with a coverslip.
-
Imaging and Analysis: Acquire images of the stained sections using a microscope. Quantify the number of CD8+ T-cells per unit area using image analysis software.
Logical Relationship Diagram
The following diagram illustrates the logical flow from this compound administration to the desired therapeutic outcome.
Caption: Logical flow from this compound administration to tumor regression.
For further information or technical support, please contact our research and development team.
References
Measuring the Immune Response to STING Agonists: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal associated with pathogen infection and cellular damage.[1][2] Activation of STING triggers a signaling cascade leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which in turn orchestrate a robust anti-tumor and anti-viral immune response.[3][4] Consequently, STING agonists are being actively investigated as potent immunotherapeutic agents for cancer and other diseases.[5]
This document provides detailed application notes and experimental protocols for measuring the multifaceted immune response to STING agonists. While the user requested information on "STING agonist-8," this specific designation does not correspond to a publicly documented compound in the scientific literature. Therefore, the following protocols and data are based on well-characterized, representative STING agonists. Researchers utilizing a proprietary or novel STING agonist, such as the referenced "this compound," should consider these guidelines as a starting point and optimize the experimental conditions accordingly.
The cGAS-STING Signaling Pathway
The canonical STING signaling pathway is initiated by the enzyme cyclic GMP-AMP synthase (cGAS), which binds to cytosolic double-stranded DNA (dsDNA). Upon binding dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates STING, a transmembrane protein located in the endoplasmic reticulum (ER). This binding event induces a conformational change in STING, leading to its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which subsequently phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the expression of type I interferons, such as IFN-β. The STING pathway can also activate NF-κB, leading to the production of various pro-inflammatory cytokines.
Caption: The cGAS-STING signaling pathway.
Experimental Workflow for Measuring Immune Response
A typical workflow for assessing the immune response to a STING agonist involves in vitro characterization followed by in vivo validation.
Caption: Experimental workflow for measuring immune response.
Data Presentation
In Vitro Cytokine Production
The following table summarizes representative data on cytokine production from human peripheral blood mononuclear cells (PBMCs) or THP-1 monocytic cells treated with a STING agonist.
| Cell Type | STING Agonist | Concentration (µM) | IFN-β (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Human PBMCs | 2'3'-cGAMP | 10 | 1500 ± 250 | 800 ± 150 | 1200 ± 200 |
| 1 | 800 ± 120 | 450 ± 80 | 600 ± 100 | ||
| 0.1 | 200 ± 50 | 100 ± 30 | 150 ± 40 | ||
| THP-1 | diABZI | 1 | 5000 ± 700 | 2500 ± 400 | 3000 ± 500 |
| 0.1 | 2800 ± 450 | 1200 ± 200 | 1500 ± 250 | ||
| 0.01 | 900 ± 150 | 400 ± 70 | 500 ± 90 |
Data are presented as mean ± standard deviation and are representative of typical results. Actual values will vary depending on the specific agonist, cell type, and experimental conditions.
In Vivo Immune Cell Infiltration
This table illustrates the typical changes in immune cell populations within the tumor microenvironment following intratumoral administration of a STING agonist in a syngeneic mouse model.
| Treatment Group | CD8+ T cells (% of CD45+) | CD4+ T cells (% of CD45+) | NK cells (% of CD45+) | M1 Macrophages (% of F4/80+) |
| Vehicle Control | 5 ± 1.5 | 10 ± 2.0 | 3 ± 0.8 | 15 ± 3.0 |
| STING Agonist 8803 | 15 ± 3.0 | 8 ± 1.8 | 8 ± 1.5 | 45 ± 5.0 |
Data are presented as mean ± standard deviation from a representative preclinical study. The specific STING agonist and tumor model will influence the magnitude of the response.
Experimental Protocols
Protocol 1: Quantification of IFN-β Secretion by ELISA
This protocol describes the measurement of IFN-β in cell culture supernatants as an indicator of STING pathway activation.
Materials:
-
Human PBMCs or THP-1 cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
96-well cell culture plates
-
Human IFN-β ELISA kit (follow manufacturer's instructions)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed human PBMCs or THP-1 cells at a density of 5 x 10^5 cells/well in a 96-well plate.
-
Agonist Preparation: Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest agonist concentration).
-
Cell Treatment: Carefully remove the medium from the cells and add 100 µL of the prepared agonist dilutions or vehicle control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet. Samples can be stored at -80°C if not used immediately.
-
ELISA Procedure:
-
Follow the manufacturer's protocol for the human IFN-β ELISA kit.
-
Briefly, add standards, controls, and collected cell culture supernatants to the appropriate wells of the pre-coated ELISA plate.
-
Incubate, wash, and add the detection antibody.
-
Incubate, wash, and add the substrate solution.
-
Stop the reaction and read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the provided standards.
-
Calculate the concentration of IFN-β in each sample by interpolating the absorbance values from the standard curve.
-
Protocol 2: Western Blot for STING Pathway Activation
This protocol details the detection of phosphorylated TBK1 (p-TBK1) and IRF3 (p-IRF3) as markers of STING pathway activation.
Materials:
-
THP-1 cells
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-TBK1, anti-TBK1, anti-p-IRF3, anti-IRF3, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed THP-1 cells in 6-well plates and treat with this compound at various concentrations for 1-3 hours.
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Use GAPDH as a loading control to ensure equal protein loading.
-
Protocol 3: Flow Cytometry for Immune Cell Activation in a Syngeneic Mouse Model
This protocol outlines the analysis of immune cell populations and their activation status within the tumor microenvironment.
Materials:
-
Syngeneic tumor-bearing mice (e.g., C57BL/6 with B16-F10 tumors)
-
This compound formulated for in vivo administration
-
Tumor dissociation kit
-
FACS buffer (PBS with 2% FBS)
-
Fc block (anti-CD16/32)
-
Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1, F4/80, CD11c, CD80, CD86, MHC class II)
-
Live/dead stain
-
Flow cytometer
Procedure:
-
Animal Treatment: Once tumors are established, administer this compound (e.g., intratumorally) according to the experimental design.
-
Tumor Harvest and Dissociation: At a predetermined time point post-treatment, euthanize the mice and excise the tumors. Mechanically and enzymatically dissociate the tumors into a single-cell suspension using a tumor dissociation kit.
-
Cell Staining:
-
Wash the single-cell suspension with FACS buffer.
-
Stain with a live/dead dye to exclude non-viable cells.
-
Block Fc receptors with Fc block.
-
Stain the cells with a cocktail of fluorochrome-conjugated antibodies against surface markers for 30 minutes on ice in the dark.
-
-
Flow Cytometry Analysis:
-
Wash the cells and resuspend in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
-
Data Analysis:
-
Gate on live, single cells.
-
Identify different immune cell populations based on their marker expression (e.g., CD45+ for immune cells, then CD3+ for T cells, etc.).
-
Quantify the percentage and absolute number of each immune cell subset.
-
Analyze the expression of activation markers (e.g., CD80, CD86 on dendritic cells) on specific cell populations.
-
Conclusion
The protocols and data presented in this document provide a comprehensive framework for researchers, scientists, and drug development professionals to assess the immune response to STING agonists. By employing a combination of in vitro and in vivo assays, it is possible to thoroughly characterize the mechanism of action and therapeutic potential of novel STING-activating compounds like the user-specified "this compound". It is crucial to optimize these protocols for the specific agonist and experimental system being used to ensure accurate and reproducible results.
References
- 1. Tumor cell-directed STING agonist antibody-drug conjugates induce type III interferons and anti-tumor innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]
- 3. What are STING agonists and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 4. STING pathway agonism as a cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy | Sweis Lab | University of Chicago [sweislab.uchicago.edu]
Troubleshooting & Optimization
STING agonist-8 solubility and stability issues
Welcome to the technical support center for STING Agonist-8. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the solubility and stability of this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent synthetic agonist of the Stimulator of Interferon Genes (STING) pathway. The STING pathway is a critical component of the innate immune system that detects cytosolic DNA, a signal of infection or cellular damage. Upon activation by agonists like this compound, the STING protein undergoes a conformational change, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3), which dimerizes and translocates to the nucleus to induce the expression of type I interferons (IFN-α/β) and other pro-inflammatory cytokines. This cascade initiates a powerful anti-viral and anti-tumor immune response.
Q2: What are the common challenges when working with this compound?
A2: Like many small molecule STING agonists, this compound can present challenges related to its solubility and stability. Key issues include poor aqueous solubility, which can lead to precipitation upon dilution of stock solutions, and potential degradation in aqueous media over time. These factors can affect the accuracy and reproducibility of experimental results.
Q3: What is the recommended solvent for preparing a stock solution of this compound Dihydrochloride?
A3: The recommended solvent for preparing a stock solution of this compound Dihydrochloride is dimethyl sulfoxide (DMSO). A concentration of up to 5 mg/mL can be achieved in DMSO, though this may require sonication and gentle warming to 60°C to ensure complete dissolution.[1] It is crucial to use anhydrous (dry) DMSO, as water content can significantly reduce the solubility of the compound.[2]
Q4: How should I store stock solutions of this compound Dihydrochloride?
A4: Proper storage is critical to maintain the stability and activity of this compound Dihydrochloride. Stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. The recommended storage conditions are:
Always store the solutions sealed and protected from moisture.[1]
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your experiments with this compound.
Issue 1: My this compound precipitates out of solution when I dilute my DMSO stock into aqueous media (e.g., PBS or cell culture medium).
This is a common phenomenon known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where its solubility is much lower.
Solutions:
-
Minimize the Final DMSO Concentration: For most cell-based assays, the final concentration of DMSO should not exceed 0.5%, and ideally should be kept below 0.1% to avoid cellular toxicity and reduce the likelihood of precipitation.
-
Perform a Stepwise Dilution: Instead of adding the DMSO stock directly into the final volume of aqueous buffer, first dilute it in a smaller volume of the aqueous solution while vortexing. Then, add this intermediate dilution to the final volume. This gradual change in solvent polarity can help keep the compound in solution.
-
Utilize Serum: If your cell culture medium contains fetal bovine serum (FBS), the proteins in the serum can act as natural carriers and help to stabilize the compound, preventing precipitation. Ensure you are diluting into a complete medium containing serum.
-
Use a Dispersing Agent (for cellular assays): For some cell-based applications, a non-ionic surfactant like Pluronic F-127 can be used as a dispersing agent. Prepare a stock solution of Pluronic F-127 and add it to your cell culture medium before adding the this compound DMSO stock.
-
Gentle Warming and Sonication: Briefly warming the final solution to 37°C or sonicating for a few minutes can help to redissolve small amounts of precipitate. However, avoid excessive heat, which could degrade the compound.
Issue 2: I am observing inconsistent or lower-than-expected activity of this compound in my assays.
This could be due to issues with solubility, stability, or the experimental setup itself.
Solutions:
-
Ensure Complete Initial Dissolution: Visually inspect your DMSO stock solution to confirm that the compound is fully dissolved. If you see any solid particles, try sonicating or gently warming the solution as described for the initial stock preparation.
-
Prepare Fresh Dilutions: Due to the potential for degradation in aqueous solutions, it is best to prepare fresh dilutions of this compound in your assay buffer immediately before each experiment. Avoid storing diluted aqueous solutions of the compound.
-
Verify STING Pathway Competency of Cells: Ensure that the cell line you are using expresses all the necessary components of the STING signaling pathway. Some cell lines may have low or absent expression of STING, cGAS, or other critical signaling molecules.
-
Optimize Compound Concentration and Incubation Time: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for this compound in your specific cell type and assay.
Data Summary
The following tables summarize the available quantitative data for this compound Dihydrochloride.
Table 1: Solubility and Storage of this compound Dihydrochloride
| Parameter | Value | Notes |
| Solubility in DMSO | 5 mg/mL (5.74 mM) | May require sonication and warming to 60°C. Use of anhydrous DMSO is recommended. |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month | Store in sealed, single-use aliquots, protected from moisture. |
Table 2: Biological Activity of this compound Dihydrochloride
| Assay | Cell Line | EC₅₀ |
| STING Agonist Activity | THP1-Dual™ KI-hSTING-R232 cells | 27 nM |
Experimental Protocols
Protocol 1: Preparation of a 5 mg/mL Stock Solution of this compound Dihydrochloride in DMSO
-
Aseptically weigh out the desired amount of this compound Dihydrochloride powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 5 mg/mL.
-
Vortex the tube for 1-2 minutes to mix.
-
If the compound is not fully dissolved, sonicate the tube in a bath sonicator for 10-15 minutes.
-
If necessary, gently warm the solution to 60°C with intermittent vortexing until the solution is clear.
-
Once the compound is fully dissolved, allow the solution to cool to room temperature.
-
Dispense the stock solution into single-use aliquots in sterile cryovials.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: General Protocol for In Vitro STING Pathway Activation Assay
This protocol provides a general framework. Optimal cell densities, compound concentrations, and incubation times should be determined empirically for each specific cell line and assay.
-
Cell Seeding: Plate your cells of interest (e.g., THP-1 monocytes, bone marrow-derived dendritic cells) in a suitable multi-well plate at a density that will result in a confluent monolayer on the day of the assay. Allow the cells to adhere and recover overnight.
-
Preparation of Working Solutions:
-
Thaw an aliquot of your this compound DMSO stock solution.
-
On the day of the experiment, prepare serial dilutions of the this compound stock solution in complete cell culture medium. To minimize precipitation, perform a stepwise dilution as described in the troubleshooting guide. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (ideally ≤ 0.1%).
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add the freshly prepared this compound working solutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO).
-
-
Incubation: Incubate the cells for a predetermined amount of time (e.g., 6-24 hours) at 37°C in a humidified CO₂ incubator.
-
Assay Readout: After incubation, assess STING pathway activation using a suitable method, such as:
-
ELISA: Measure the secretion of IFN-β or other cytokines (e.g., CXCL10) in the cell culture supernatant.
-
RT-qPCR: Harvest the cells, extract RNA, and perform reverse transcription quantitative PCR to measure the expression of interferon-stimulated genes (ISGs) like IFNB1, CXCL10, or ISG15.
-
Western Blot: Prepare cell lysates and perform western blotting to detect the phosphorylation of STING, TBK1, or IRF3.
-
Reporter Assays: Use a cell line engineered with a reporter construct, such as an Interferon-Stimulated Response Element (ISRE) driving the expression of luciferase or a fluorescent protein.
-
Visualizations
Below are diagrams to help visualize key pathways and workflows.
Caption: The cGAS-STING signaling pathway.
Caption: In Vitro STING activation workflow.
Caption: Troubleshooting precipitation issues.
References
STING agonist-8 off-target effects and toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using STING Agonist-8. The information is compiled from preclinical and clinical studies of various small molecule STING agonists and is intended to help users address common issues related to off-target effects and toxicity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My primary T cells show high levels of cell death after treatment with this compound. Is this an expected outcome?
A1: Yes, this is a known effect. Several studies have reported that direct activation of the STING pathway can induce stress, cell-cycle arrest, and death in T cells.[1] This toxicity has been observed with STING agonists like ADU-S100, which caused significant T cell death at concentrations of 50 μmol/L.[2] In contrast, Natural Killer (NK) cells appear to be resistant to STING agonist-induced cytotoxicity.[1][2]
Troubleshooting Steps:
-
Confirm with a dose-response experiment: Determine the EC50 for pathway activation versus the CC50 for toxicity in your specific T cell population.
-
Reduce concentration or incubation time: Use the minimum concentration and duration required for STING pathway activation to minimize T cell death.
-
Consider alternative effector cells: If your experimental goal is to assess immune-mediated killing, consider using NK cells, which are not susceptible to the same toxicity.[2]
-
Evaluate cell death mechanism: Use assays for apoptosis and pyroptosis to understand the cell death pathway. STING agonists have been shown to trigger both apoptotic and pyroptotic mechanisms in human monocytes.
Q2: I am observing signs of systemic toxicity or a cytokine storm in my in vivo model. How can I mitigate this?
A2: Systemic administration of STING agonists can lead to a "cytokine storm," characterized by a rapid and excessive release of pro-inflammatory cytokines, which can cause significant toxicity. This is a known challenge in the clinical development of STING agonists.
Troubleshooting Steps:
-
Switch to intratumoral (i.t.) administration: Direct injection into the tumor can confine the potent immune activation to the tumor microenvironment, reducing systemic exposure and toxicity. Many clinical trials now favor i.t. delivery for this reason.
-
Optimize the dose: In a study with the STING agonist DMXAA, lowering the systemic dose to 300 μg per injection helped minimize innate immune hypersensitivity while still providing a therapeutic effect.
-
Use a delivery vehicle: Encapsulating this compound in nanoparticles or hydrogels can provide a sustained, localized release, improving tumor retention and reducing systemic diffusion and off-target toxicities.
-
Monitor cytokine levels: Collect plasma samples at various time points post-injection to quantify levels of key cytokines like IFN-β, TNF-α, IL-6, and CXCL10 to assess the magnitude and duration of the systemic inflammatory response.
Q3: I am not observing the expected downstream activation of IRF3 and NF-κB. What are the potential causes?
A3: Lack of pathway activation can be due to several factors related to the agonist itself, its delivery, or the target cells.
Troubleshooting Steps:
-
Verify Agonist Integrity: Ensure the compound has not degraded. Some cyclic dinucleotide (CDN)-based agonists are known to have poor stability.
-
Address Poor Cellular Permeability: First-generation CDN-based STING agonists are negatively charged and do not efficiently cross the plasma membrane. If using such an agonist, consider using a transfection reagent or a delivery vehicle like biodegradable mesoporous silica nanoparticles to improve cellular uptake.
-
Check for Agonist Degradation: The phosphodiesterase ENPP1 is known to degrade cGAMP, which can limit STING pathway activation. If your system has high ENPP1 activity, the effect of your agonist may be blunted.
-
Confirm STING Expression: Verify that your target cells express the STING protein. Some tumor cells may have low or absent STING expression, rendering them unresponsive to agonists.
-
Check for Species Specificity: Be aware that some STING agonists are species-specific. For example, DMXAA activates murine STING but not human STING. Ensure this compound is active against the species of your cell line or animal model.
Q4: My results are inconsistent between experiments. What could be causing this variability?
A4: Inconsistent results can stem from the complex and dynamic nature of the STING pathway, which is subject to multiple layers of regulation.
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: The activation state of innate immune pathways can be influenced by cell density, passage number, and basal culture conditions.
-
Control for Autoregulatory Mechanisms: Chronic or excessive STING activation can trigger negative feedback loops, including lysosomal degradation of the STING protein and autophagy to clear cytosolic DNA. This can lead to a refractory state in the cells. Ensure your experimental timeline accounts for these effects.
-
Evaluate the Tumor Microenvironment (TME): In in vivo or co-culture experiments, the effect of STING agonists is highly dependent on the composition of the TME. The response is mediated by STING activation in various immune cells (dendritic cells, macrophages) and stromal cells, not just tumor cells. Variability in the immune infiltrate can lead to different outcomes.
Quantitative Data Summary
Table 1: In Vitro and In Vivo Toxicity of STING Agonists
| STING Agonist | Model System | Concentration / Dose | Observed Toxicity / Adverse Events | Citation |
| ADU-S100 | Human T cells (in vitro) | 50 µmol/L | Significant induction of T cell death. | |
| Generic | Human Monocytes (in vitro) | Not specified | Induction of regulated cell death via apoptosis and pyroptosis. | |
| DMXAA | Pancreatic cancer mouse model | >300 µg (systemic) | Potential for innate immune hypersensitivity. | |
| E7766 | Human patients (Phase I trial) | 75 - 1000 µg (intratumoral) | Chills (50%), fever (40%), fatigue (30%). | |
| SYNB1891 | Human patients (Phase I trial) | Not specified | Four patients experienced cytokine release syndrome (one Grade 3). |
Table 2: Pharmacodynamic Effects of STING Agonists
| STING Agonist | Model System | Dose | Key Biomarker Changes | Citation |
| Generic | Ovarian cancer mouse model | Not specified (intratumoral) | Significantly elevated plasma levels of CXCL10, CCL5, IFN-γ, M-CSF, CXCL9, and CXCL1 at 1, 8, and 28 days post-treatment. | |
| E7766 | Human patients (solid tumors) | 75 - 1000 µg (intratumoral) | Transient increases in plasma IFN-α, IFN-β, IFN-γ, TNF-α, IL-6, and IP-10 within 10 hours post-injection. | |
| ADU-S100 | Merkel cell carcinoma patient | Not specified (intratumoral) | Twofold increase in T cell infiltration (from 18% to 36% of TME). |
Experimental Protocols
Protocol 1: Assessing T Cell Cytotoxicity
Principle: This protocol uses a luminescence-based assay to quantify viable cells based on ATP content, providing a measure of cytotoxicity induced by this compound.
Materials:
-
Primary human T cells or T cell line (e.g., Jurkat)
-
RPMI-1640 media with 10% FBS
-
This compound
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed T cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of culture medium.
-
Treatment: Prepare serial dilutions of this compound. Add the desired final concentrations to the wells. Include a vehicle control (e.g., dH₂O or DMSO).
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a 5% CO₂ incubator. The incubation time should be optimized based on preliminary experiments.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Record luminescence using a plate-reading luminometer.
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control: (Luminescence_treated / Luminescence_control) * 100.
-
Plot the percentage of viability against the agonist concentration to determine the CC50 (concentration that causes 50% cytotoxicity).
Protocol 2: Western Blot for STING Pathway Activation
Principle: This protocol detects the phosphorylation of key signaling proteins (STING, TBK1, IRF3) as a direct measure of pathway activation.
Materials:
-
Target cells (e.g., THP-1 monocytes)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-p-STING, anti-STING, anti-p-TBK1, anti-TBK1, anti-p-IRF3, anti-IRF3, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
SDS-PAGE equipment and reagents
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with this compound at the desired concentration for a short time course (e.g., 0, 1, 3, 6 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane, separate by SDS-PAGE, and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add ECL substrate and visualize bands using a chemiluminescence imaging system. β-actin serves as a loading control.
Data Analysis:
-
Quantify band intensity using software like ImageJ.
-
Normalize the intensity of phosphorylated proteins to their total protein counterparts to determine the fold-change in activation relative to the untreated control.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: The cGAS-STING signaling pathway activated by cytosolic dsDNA or a synthetic STING agonist.
Caption: A troubleshooting workflow for diagnosing unexpected results in STING agonist experiments.
Caption: Experimental workflow for assessing the cytotoxicity of this compound on a target cell line.
References
Technical Support Center: Cytokine Storm Induction by STING Agonist-8
This guide is intended for researchers, scientists, and drug development professionals working with STING (Stimulator of Interferon Genes) agonists, exemplified here as STING Agonist-8, to study and induce cytokine storm phenomena. It provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common issues encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is STING Agagonist-8 and how does it induce a cytokine storm?
A1: this compound is a synthetic small molecule designed to activate the STING signaling pathway. STING is a critical component of the innate immune system that detects cytosolic DNA, a sign of viral infection or cellular damage[1]. Upon binding to STING, the agonist triggers a conformational change in the STING protein, leading to its activation and translocation from the endoplasmic reticulum[2][3]. This initiates a downstream signaling cascade involving TBK1 and IRF3, culminating in the robust production of type I interferons (IFNs) and a host of other pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and CXCL10[3][4]. A "cytokine storm" can occur when this response is excessively strong, leading to a massive and potentially harmful release of cytokines.
Q2: Which cell lines are suitable for studying this compound-induced cytokine release?
A2: The choice of cell line is critical, as STING expression levels can vary significantly. Human monocytic cell lines like THP-1 are commonly used as they have a functional STING pathway. Other suitable lines include mouse macrophage lines (e.g., RAW264.7) and dendritic cell lines (e.g., DC2.4). It is essential to verify STING protein expression in your chosen cell line by Western blot before starting experiments. Some melanoma and fibroblast cell lines also express functional STING. Reporter cell lines, which express a reporter gene (like luciferase or SEAP) under the control of an IRF-dependent promoter, are also commercially available and can simplify the measurement of pathway activation.
Q3: How do I measure the cytokine storm induced by this compound?
A3: A cytokine storm is characterized by a broad and rapid increase in multiple pro-inflammatory cytokines. Measurement can be achieved through several methods:
-
ELISA (Enzyme-Linked Immunosorbent Assay): A standard method for quantifying specific cytokines like IFN-β, TNF-α, IL-6, and CXCL10 (IP-10) in cell culture supernatants or plasma.
-
Multiplex Immunoassays (e.g., Luminex): Allow for the simultaneous quantification of a large panel of cytokines from a single small-volume sample, providing a comprehensive profile of the cytokine response.
-
RT-qPCR (Reverse Transcription Quantitative PCR): Measures the mRNA expression levels of cytokine genes (e.g., IFNB1, CXCL10, ISG15) to assess the transcriptional activation of the STING pathway.
-
Flow Cytometry (Intracellular Cytokine Staining): Can identify which specific cell populations in a mixed culture are producing cytokines.
Q4: What are the safety concerns when working with potent STING agonists like this compound?
A4: High doses or systemic administration of potent STING agonists can lead to excessive immune activation, resulting in a systemic cytokine storm, which can cause tissue damage and, in preclinical models, even death. In vitro, high concentrations can lead to significant cytotoxicity, including apoptosis and pyroptosis. Therefore, it is crucial to perform careful dose-response studies to find a therapeutic window that balances desired immune activation with acceptable toxicity.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| No or Low Cytokine Production | 1. Low or Absent STING Expression: The selected cell line may not express STING or key downstream signaling proteins. | Verify STING, TBK1, and IRF3 protein expression by Western blot. Select a cell line known to have a robust STING pathway (e.g., THP-1). |
| 2. Inefficient Agonist Delivery: STING agonists are often charged molecules and may not passively cross the cell membrane to reach the cytosolic STING protein. | Use a transfection reagent (e.g., Lipofectamine), electroporation, or a delivery vehicle like a nanoparticle or liposome to facilitate entry into the cytoplasm. | |
| 3. Agonist Degradation: Cyclic dinucleotide-based agonists can be degraded by phosphodiesterases in serum or within the cell. | Prepare fresh agonist solutions for each experiment. Minimize freeze-thaw cycles. Consider a brief incubation in serum-free media. | |
| 4. Incorrect Agonist Concentration: The concentration used may be too low to elicit a response. | Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 µM to 50 µM) to determine the optimal dose. | |
| High Variability Between Replicates | 1. Inconsistent Cell Health/Density: Variations in cell passage number, confluency, or viability can affect responsiveness. | Use cells within a consistent, low passage number range. Seed cells uniformly and ensure consistent confluency at the time of treatment. |
| 2. Inconsistent Agonist Delivery: If using a transfection reagent, variations in complex formation can lead to variable results. | Prepare a master mix of the agonist-transfection reagent complex and aliquot to individual wells to ensure consistency. | |
| Unexpectedly High Cell Death/Toxicity | 1. Excessive STING Activation: High concentrations of potent STING agonists can induce programmed cell death (apoptosis, pyroptosis). | Reduce the concentration of this compound. Perform a dose-response and viability assay (e.g., MTT, LDH release) in parallel to identify a non-toxic or minimally toxic concentration range. |
| 2. Cell Line Sensitivity: Some cell types are inherently more sensitive to STING-induced cell death. | If possible, test the agonist on a different, potentially more robust, cell line. | |
| 3. Off-Target Effects: Although designed to be specific, the compound may have off-target effects at high concentrations. | Review literature for known off-target effects of the agonist class. Consider using a STING-knockout cell line as a negative control to confirm the on-target effect. |
Data Presentation
Table 1: In Vivo Cytokine Response to STING Agonist Treatment in Mice
This table summarizes representative data on plasma cytokine levels in tumor-bearing mice following treatment with a STING agonist.
| Cytokine | Vehicle Control (pg/mL) | STING Agonist (pg/mL) - Day 1 | STING Agonist (pg/mL) - Day 8 | STING Agonist (pg/mL) - Day 28 |
| CXCL10 | ~50 | ~4000 | ~1500 | ~500 |
| CCL5 | ~20 | ~400 | ~200 | ~100 |
| IFN-γ | ~10 | ~150 | ~50 | ~25 |
| M-CSF | ~100 | ~500 | ~300 | ~200 |
| CXCL9 | ~25 | ~600 | ~300 | ~150 |
| CXCL1 | ~40 | ~300 | ~150 | ~100 |
Data are illustrative and synthesized from published studies in murine models. Absolute values can vary significantly based on the mouse strain, tumor model, and specific STING agonist used.
Table 2: In Vitro Cytokine Secretion from Human Monocytes
This table shows typical cytokine concentrations in supernatants of purified human monocytes 24 hours after stimulation with different STING agonists.
| Cytokine | Control (Medium) | diABZI (100 nM) | MSA-2 (25 µM) |
| IFN-β (pg/mL) | Undetectable | >2000 | >2000 |
| IP-10 (CXCL10) (pg/mL) | <100 | >10000 | >10000 |
| TNF-α (pg/mL) | <50 | ~1500 | ~1000 |
| IL-1β (pg/mL) | <20 | ~200 | ~150 |
| IL-10 (pg/mL) | <20 | ~400 | ~200 |
Data adapted from a study on human monocytes. Values are approximate and represent the magnitude of response.
Experimental Protocols
Protocol 1: In Vitro STING Pathway Activation and Cytokine Measurement
This protocol describes a general procedure for stimulating cultured cells with this compound and measuring the resulting cytokine production by ELISA.
Materials:
-
Cell line with a functional STING pathway (e.g., THP-1 monocytes)
-
Complete cell culture medium
-
This compound
-
Transfection reagent (if required for your agonist/cell type)
-
Sterile PBS
-
96-well cell culture plates
-
ELISA kits for target cytokines (e.g., human IFN-β, CXCL10)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in ~80-90% confluency on the day of the experiment. For suspension cells like THP-1, seed at a density of approximately 2 x 10^5 cells/well. Allow cells to adhere or stabilize overnight.
-
Agonist Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, water). On the day of the experiment, prepare serial dilutions in culture medium to achieve the final desired concentrations.
-
Stimulation:
-
For membrane-permeable agonists: Carefully remove the old medium from the wells and replace it with medium containing the different concentrations of this compound. Include a vehicle-only control.
-
For membrane-impermeable agonists: Pre-incubate the agonist with a transfection reagent in serum-free medium according to the manufacturer's instructions to form complexes. Add the complexes to the cells and incubate for the recommended time (typically 4-6 hours) before replacing with complete medium.
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a predetermined time course. For cytokine secretion, 18-24 hours is a common endpoint. For gene expression analysis, 4-8 hours may be optimal.
-
Supernatant Collection: After incubation, centrifuge the plate (if using suspension cells) at 300 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell pellet/layer. Store supernatants at -80°C until analysis.
-
Cytokine Quantification: Perform ELISAs for the target cytokines on the collected supernatants according to the kit manufacturer's protocol.
Protocol 2: Western Blot for STING Pathway Activation
This protocol details how to assess pathway activation by detecting the phosphorylation of key signaling proteins.
Materials:
-
Cell lysates from stimulated and control cells (from Protocol 1)
-
Lysis buffer containing protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-STING (Ser366), anti-phospho-IRF3 (Ser396), anti-STING, anti-IRF3, anti-TBK1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After stimulating cells for a shorter time course (e.g., 1-3 hours), wash the cells with cold PBS and lyse them on ice using a lysis buffer with inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples (e.g., 20-30 µg per lane) and run on an SDS-PAGE gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-STING) diluted in blocking buffer, typically overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To check for total protein levels and loading controls, the membrane can be stripped of antibodies and re-probed with antibodies against total STING, IRF3, or β-actin. A clear increase in the phosphorylated form of the protein relative to the total protein indicates pathway activation.
Mandatory Visualizations
Caption: The cGAS-STING signaling pathway activated by cytosolic dsDNA or a direct STING agonist.
Caption: General experimental workflow for in vitro analysis of STING agonist-induced cytokine release.
Caption: A logical workflow for troubleshooting low cytokine production in STING agonist experiments.
References
- 1. invivogen.com [invivogen.com]
- 2. Signal strength of STING activation determines cytokine plasticity and cell death in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. STING activation and overcoming the challenges associated with STING agonists using ADC (antibody-drug conjugate) and other delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of STING Agonist-8
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to improve the bioavailability of STING agonist-8.
I. Frequently Asked questions (FAQs)
This section addresses common questions regarding the challenges of working with this compound and the strategies to enhance its delivery and efficacy.
Q1: What are the main challenges associated with the bioavailability of this compound?
A1: this compound, like many other cyclic dinucleotide (CDN) STING agonists, faces several challenges that limit its bioavailability and therapeutic efficacy. These include:
-
Poor Membrane Permeability: Due to its hydrophilic and negatively charged nature, this compound has difficulty crossing cell membranes to reach its cytosolic target, STING.[1]
-
Enzymatic Degradation: STING agonists are susceptible to degradation by enzymes such as ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), which can rapidly clear the agonist from the system.[2]
-
Rapid Systemic Clearance: When administered systemically, small molecule agonists like this compound are often rapidly cleared from circulation, reducing their concentration at the target site.[1]
-
Off-Target Effects: Systemic administration can lead to widespread STING activation in healthy tissues, potentially causing systemic inflammation and toxicity.[3][4]
Q2: How can nanoparticle delivery systems improve the bioavailability of this compound?
A2: Nanoparticle delivery systems offer a promising solution to overcome the challenges associated with this compound by:
-
Protecting from Degradation: Encapsulation within nanoparticles shields the agonist from enzymatic degradation in the bloodstream.
-
Enhancing Cellular Uptake: Nanoparticles can facilitate the entry of this compound into cells through various endocytic pathways.
-
Improving Pharmacokinetics: Nanoformulations can significantly prolong the circulation half-life of the agonist, leading to increased accumulation in target tissues like tumors.
-
Enabling Targeted Delivery: Nanoparticles can be engineered with targeting ligands to specifically deliver the STING agonist to tumor cells or antigen-presenting cells (APCs), minimizing off-target effects.
Q3: What are the common types of nanoparticles used for STING agonist delivery?
A3: Several types of nanoparticles have been successfully used to deliver STING agonists, including:
-
Liposomes: These are vesicles composed of a lipid bilayer that can encapsulate hydrophilic drugs like this compound in their aqueous core.
-
Polymeric Nanoparticles: These are solid particles made from biodegradable polymers like PLGA (poly(lactic-co-glycolic acid)) that can encapsulate or adsorb the drug.
-
Lipid Nanoparticles (LNPs): These are similar to liposomes but can have a more complex structure, often used for delivering nucleic acids and small molecules.
-
Inorganic Nanoparticles: Materials like silica and gold nanoparticles have also been explored for STING agonist delivery.
Q4: How do I choose the right nanoparticle formulation for my experiment?
A4: The choice of nanoparticle formulation depends on several factors, including the specific experimental goals, the target cell type, and the desired release profile.
-
Liposomes are a well-established platform with good biocompatibility. Cationic liposomes can enhance cellular uptake due to electrostatic interactions with the cell membrane.
-
Polymeric nanoparticles offer tunable drug release kinetics and can be functionalized for targeted delivery.
-
Lipid-Calcium-Phosphate (LCP) nanoparticles have shown high encapsulation efficiency for STING agonists.
It is recommended to start with a well-characterized system and optimize the formulation for your specific application.
II. Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation, characterization, and in vitro/in vivo application of this compound nanoparticles.
A. Nanoparticle Formulation and Characterization
| Problem | Potential Cause | Troubleshooting Steps |
| Low Encapsulation Efficiency | Suboptimal drug-to-lipid/polymer ratio. | Systematically vary the initial ratio of this compound to the lipid or polymer to find the optimal loading capacity. |
| Poor interaction between the drug and the carrier. | For liposomes, consider using lipids with a charge opposite to the drug. For polymeric nanoparticles, the choice of polymer and solvent system is crucial. | |
| Drug degradation during formulation. | Ensure that the formulation process (e.g., sonication, temperature) does not degrade the this compound. | |
| Abnormal Particle Size (Too large or polydisperse) | Aggregation of nanoparticles. | Ensure sufficient concentration of a stabilizer (e.g., surfactant, PEGylated lipid). Optimize stirring speed or sonication parameters during synthesis. Adjust the pH of the solution away from the isoelectric point of the nanoparticles. |
| Inefficient homogenization or extrusion. | For liposomes, ensure the number of extrusion cycles is sufficient. For polymeric nanoparticles, check the efficiency of the homogenization or sonication step. | |
| Impurities in reagents. | Use high-purity lipids, polymers, and solvents. | |
| Inconsistent Batch-to-Batch Reproducibility | Variations in experimental conditions. | Strictly control all parameters, including temperature, stirring speed, addition rate of solutions, and solvent evaporation rate. |
| Instability of reagents. | Use fresh solutions of lipids, polymers, and this compound for each batch. |
B. In Vitro STING Pathway Activation
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No STING Activation (e.g., low IFN-β secretion) | Inefficient cellular uptake of nanoparticles. | Confirm nanoparticle uptake using fluorescently labeled particles and flow cytometry or microscopy. Optimize the nanoparticle formulation (e.g., surface charge, size) for the target cell line. |
| Inefficient endosomal escape. | For nanoparticles that rely on endosomal escape, ensure the formulation includes components that facilitate this process (e.g., pH-sensitive lipids or polymers). | |
| Low STING expression in the cell line. | Verify STING protein expression in your cell line using Western blot. If expression is low, consider using a different cell line known to have a functional STING pathway (e.g., THP-1 cells). | |
| Degradation of the STING agonist. | Ensure the this compound is not degraded during storage or the experimental procedure. Prepare fresh solutions for each experiment. | |
| High Cell Toxicity/Death | Excessive STING activation. | Reduce the concentration of the this compound loaded into the nanoparticles. Perform a dose-response curve to find the optimal concentration. |
| Toxicity of the nanoparticle components. | Conduct toxicity studies with blank nanoparticles (without the drug) to assess the cytotoxicity of the carrier itself. Use biocompatible and biodegradable materials. |
C. In Vivo Experiments
| Problem | Potential Cause | Troubleshooting Steps |
| Poor In Vivo Efficacy | Rapid clearance of nanoparticles. | Modify the nanoparticle surface with PEG (PEGylation) to increase circulation time and reduce uptake by the reticuloendothelial system. |
| Low accumulation at the target site. | Optimize nanoparticle size for tumor accumulation (typically 80-200 nm for passive targeting via the EPR effect). Consider active targeting by conjugating ligands to the nanoparticle surface. | |
| In vivo instability and premature drug release. | Evaluate the stability of the nanoparticles in serum. Modify the formulation to improve stability (e.g., using lipids with higher phase transition temperatures, cross-linking polymers). | |
| Unexpected Toxicity | Systemic STING activation. | Improve the targeting efficiency of the nanoparticles to reduce off-target effects. Optimize the dose and dosing schedule. |
| Toxicity of the nanoparticle formulation. | Conduct thorough toxicity studies of the blank nanoparticles in vivo. Ensure all components are biocompatible and used at safe concentrations. |
III. Quantitative Data on Bioavailability Improvement
The following tables summarize quantitative data from various studies demonstrating the improved bioavailability and efficacy of STING agonists when delivered via nanoparticles.
Table 1: Pharmacokinetic Parameters of Free vs. Nanoparticle-Encapsulated STING Agonists
| STING Agonist | Delivery System | Parameter | Improvement vs. Free Agonist | Reference |
| cGAMP | Polymersome (STING-NP) | Half-life | 40-fold increase | |
| SR-717 | HSA Nanoparticles | Tumor Accumulation | 2.2-fold increase | |
| diABZI | Liposomes (dLNPs) | In vivo circulation time | Extended beyond 48 hours | |
| cdGMP | PEGylated Liposomes | Accumulation in Draining Lymph Nodes | ~15-fold increase |
Table 2: In Vivo Efficacy of Free vs. Nanoparticle-Encapsulated STING Agonists
| STING Agonist | Delivery System | Animal Model | Outcome | Improvement vs. Free Agonist | Reference | | :--- | :--- | :--- | :--- | :--- | | diABZI | Liposomes (dLNPs) | Breast Cancer | Tumor Volume Reduction | 54.47% greater reduction | | | cGAMP | Polymersome (STING-NP) | B16-F10 Melanoma | Influx of CD4+ and CD8+ T-cells | >20-fold increase | | | CDA | bMSN | B16F10 Melanoma | Intratumoral CD8+ T-cell count | Significantly higher | |
IV. Detailed Experimental Protocols
This section provides detailed methodologies for the preparation of this compound loaded nanoparticles.
A. Protocol for Liposomal Encapsulation of this compound by Thin-Film Hydration
This protocol describes the preparation of this compound loaded liposomes using the thin-film hydration method followed by extrusion.
Materials:
-
Lipids (e.g., DSPC, Cholesterol, DSPE-PEG2000 in a molar ratio of 55:40:5)
-
This compound
-
Organic solvent (e.g., chloroform or a chloroform:methanol mixture)
-
Hydration buffer (e.g., sterile PBS or HEPES-buffered saline)
-
Rotary evaporator
-
Water bath sonicator
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Dynamic Light Scattering (DLS) instrument
Procedure:
-
Lipid Film Formation:
-
Dissolve the lipids in the organic solvent in a round-bottom flask.
-
Create a thin lipid film on the inner surface of the flask by removing the organic solvent using a rotary evaporator under reduced pressure.
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Dissolve the this compound in the hydration buffer.
-
Add the this compound solution to the dried lipid film.
-
Hydrate the film by rotating the flask in a water bath set to a temperature above the phase transition temperature of the lipids (e.g., 60°C) for 1 hour. This will form multilamellar vesicles (MLVs).
-
-
Sonication:
-
Briefly sonicate the MLV suspension in a bath sonicator to aid in the formation of smaller vesicles.
-
-
Extrusion:
-
Assemble the liposome extruder with the desired pore size polycarbonate membranes (e.g., 100 nm).
-
Equilibrate the extruder to the same temperature as the hydration step.
-
Pass the liposome suspension through the extruder for a defined number of cycles (e.g., 11-21 times) to form unilamellar vesicles (LUVs) with a uniform size distribution.
-
-
Purification:
-
Remove unencapsulated this compound by dialysis against the hydration buffer or by using size exclusion chromatography.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential of the liposomes using a DLS instrument.
-
Quantify the encapsulation efficiency by lysing the liposomes with a suitable detergent and measuring the concentration of this compound using a validated analytical method (e.g., HPLC).
-
B. Protocol for Polymeric Nanoparticle Formulation of this compound by Nanoprecipitation
This protocol outlines the preparation of this compound loaded PLGA nanoparticles using the nanoprecipitation method.
Materials:
-
PLGA (Poly(lactic-co-glycolic acid))
-
This compound
-
Water-miscible organic solvent (e.g., acetone or acetonitrile)
-
Aqueous solution containing a stabilizer (e.g., 1% w/v polyvinyl alcohol (PVA))
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Organic Phase Preparation:
-
Dissolve the PLGA and this compound in the organic solvent.
-
-
Nanoprecipitation:
-
Place the aqueous stabilizer solution in a beaker on a magnetic stirrer and stir at a constant rate (e.g., 500 rpm).
-
Add the organic phase dropwise to the aqueous phase. The rapid solvent diffusion will cause the PLGA to precipitate and encapsulate the this compound, forming nanoparticles.
-
-
Solvent Evaporation:
-
Leave the nanoparticle suspension stirring for several hours (or overnight) in a fume hood to allow the organic solvent to evaporate completely.
-
-
Nanoparticle Collection and Washing:
-
Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Remove the supernatant and wash the nanoparticles by resuspending them in deionized water and centrifuging again. Repeat this washing step 2-3 times to remove excess stabilizer and unencapsulated drug.
-
-
Lyophilization (Optional):
-
For long-term storage, the washed nanoparticles can be resuspended in a cryoprotectant solution (e.g., 5% w/v trehalose) and lyophilized.
-
-
Characterization:
-
Resuspend the nanoparticles in deionized water and determine the particle size, PDI, and zeta potential using DLS.
-
Determine the drug loading and encapsulation efficiency by dissolving a known amount of dried nanoparticles in a suitable solvent and quantifying the this compound content.
-
V. Mandatory Visualizations
Caption: cGAS-STING signaling pathway activation.
Caption: Experimental workflow for nanoparticle formulation.
Caption: Troubleshooting decision tree for low STING activation.
References
- 1. Overcoming challenges in the delivery of STING agonists for cancer immunotherapy: A comprehensive review of strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Nanomaterials Application for STING Pathway-Based Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Systemic Side Effects of STING Agonists
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with STING agonists, with a focus on minimizing systemic side effects.
Frequently Asked Questions (FAQs)
Q1: What are the common systemic side effects observed with STING agonist administration?
A1: Systemic administration of STING agonists can lead to a range of side effects due to widespread immune activation. The most common of these include a transient release of pro-inflammatory cytokines, often referred to as a "cytokine storm," which can manifest as fever, chills, and fatigue.[1][2] In preclinical models, other observed side effects may include changes in body weight, splenomegaly (enlargement of the spleen), and alterations in complete blood counts.[3] It is crucial to monitor for these effects to ensure the therapeutic window is not exceeded.
Q2: How can I reduce the systemic toxicity of my STING agonist?
A2: Several strategies can be employed to mitigate systemic toxicity. These include:
-
Localized Delivery: Intratumoral injection is a common method to confine the STING agonist to the tumor microenvironment, thereby reducing systemic exposure.[4][5]
-
Formulation Strategies: Encapsulating the STING agonist in nanoparticles, liposomes, or hydrogels can improve its pharmacokinetic profile, enhance tumor targeting, and provide a sustained release, which can lower the required dose and minimize systemic side effects.
-
Dose Optimization: Conducting thorough dose-response studies is critical to identify the minimum effective dose that achieves the desired anti-tumor effect with the lowest possible toxicity.
-
Combination Therapy: Combining STING agonists with other therapies, such as checkpoint inhibitors, may allow for lower, less toxic doses of the STING agonist to be used while still achieving a robust anti-tumor response.
Q3: My STING agonist shows good in vitro activity but poor in vivo efficacy and high toxicity. What could be the issue?
A3: This is a common challenge. Several factors could be at play:
-
Poor Bioavailability and Stability: Many STING agonists, particularly cyclic dinucleotides (CDNs), are hydrophilic and negatively charged, leading to poor cell permeability and rapid clearance from circulation. They can also be degraded by enzymes like ENPP1.
-
Off-Target Effects: Systemic distribution can lead to STING activation in healthy tissues and immune cells, causing widespread inflammation and toxicity without contributing to the anti-tumor response.
-
Inefficient Delivery to Target Cells: The agonist may not be efficiently reaching the cytosol of antigen-presenting cells (APCs) within the tumor microenvironment, where STING activation is most beneficial for anti-tumor immunity.
Q4: What are the key readouts to assess STING pathway activation in my experiments?
A4: STING pathway activation can be confirmed through several methods:
-
Phosphorylation of Key Proteins: Western blotting to detect the phosphorylated forms of STING (at Ser366 in humans), TBK1 (at Ser172), and IRF3 (at Ser396) is a direct indicator of pathway activation.
-
Cytokine Production: Measuring the secretion of downstream cytokines, particularly Type I interferons (IFN-α/β) and pro-inflammatory cytokines like TNF-α and IL-6, using methods such as ELISA or multiplex assays, is a robust functional readout.
-
Gene Expression Analysis: Quantitative PCR (qPCR) can be used to measure the upregulation of interferon-stimulated genes (ISGs) such as IFIT1, ISG15, and chemokines like CXCL10.
Troubleshooting Guides
Issue 1: High Systemic Toxicity and Animal Morbidity
| Possible Cause | Troubleshooting Steps |
| Dose is too high. | Perform a dose-titration study to determine the maximum tolerated dose (MTD). Start with a lower dose and gradually escalate. Monitor animals daily for clinical signs of toxicity (weight loss, hunched posture, ruffled fur). |
| Systemic exposure is too high. | Consider switching to a localized delivery route such as intratumoral injection if feasible. If systemic administration is necessary, explore formulation strategies like encapsulation in nanoparticles or liposomes to improve tumor targeting and reduce off-target effects. |
| Rapid cytokine release ("cytokine storm"). | Measure serum cytokine levels at various time points post-administration to characterize the pharmacokinetic and pharmacodynamic profile. Consider a dosing schedule with longer intervals to allow for cytokine levels to return to baseline. |
| Vehicle-related toxicity. | Administer the vehicle alone as a control group to rule out any toxicity associated with the formulation itself. |
Issue 2: Lack of In Vivo Anti-Tumor Efficacy
| Possible Cause | Troubleshooting Steps |
| Poor drug delivery to the tumor. | Utilize imaging techniques with a labeled agonist or delivery vehicle to assess biodistribution. Consider nanoparticle or liposomal formulations to enhance tumor accumulation via the enhanced permeability and retention (EPR) effect. |
| Inefficient cellular uptake and cytosolic delivery. | For in vitro validation, use transfection reagents to facilitate cytosolic delivery. For in vivo studies, consider delivery systems designed to enhance endosomal escape. |
| Degradation of the STING agonist. | Prepare fresh formulations for each experiment and minimize freeze-thaw cycles. For CDN-based agonists, co-administration with an ENPP1 inhibitor could be explored. |
| Tumor microenvironment is highly immunosuppressive. | Analyze the tumor immune infiltrate before and after treatment by flow cytometry or immunohistochemistry. Consider combination therapy with checkpoint inhibitors (e.g., anti-PD-1) to overcome immune suppression. |
| STING pathway is downregulated in the tumor or immune cells. | Verify STING protein expression in your tumor model and relevant immune cell populations by Western blot or flow cytometry. |
Quantitative Data Summary
The following tables summarize preclinical data for various STING agonists, providing a comparative overview of their efficacy and safety profiles.
Table 1: In Vivo Efficacy of Different STING Agonists
| STING Agonist | Animal Model | Administration Route | Dose | Outcome |
| SB 11285 | A20 Lymphoma | Intratumoral | 100 µg | 86% Tumor Growth Inhibition |
| diABZI | CT26 Colon Carcinoma | Intravenous | 2.5 µM (in vitro) | Dose-dependent tumor inhibition |
| SNX281 | CT26 Colon Carcinoma | Intravenous | Not specified | Single-dose tumor elimination |
| 8803 | QPP8 Glioblastoma | Not specified | Not specified | 100% of mice cured |
Table 2: Safety and Toxicity Data for STING Agonists
| STING Agonist | Animal Model | Administration Route | Key Safety Findings |
| SB 11285 | Mouse | Intraperitoneal | MTD of 16 mg/kg/day. No systemic inflammatory response at 10 mg/kg. |
| SNX281 | Mouse | Intravenous | Well-tolerated. |
| Ulevostinag | Human (Phase I) | Intratumoral | Most common adverse event was pyrexia. Manageable toxicity. |
Experimental Protocols
Protocol 1: In Vivo Administration of STING Agonist and Monitoring of Systemic Side Effects
-
Animal Model: Use an appropriate syngeneic tumor model (e.g., CT26 in BALB/c mice or B16-F10 in C57BL/6 mice).
-
Tumor Implantation: Subcutaneously inject tumor cells into the flank of the mice. Allow tumors to reach a palpable size (e.g., 50-100 mm³).
-
STING Agonist Formulation: Prepare the STING agonist in a sterile, pyrogen-free vehicle (e.g., saline, PBS, or a specific formulation buffer). If using a delivery vehicle like liposomes, follow the specific preparation protocol for that vehicle.
-
Administration:
-
Intratumoral: Using a fine-gauge needle, slowly inject the STING agonist solution directly into the center of the tumor.
-
Intravenous: Administer the solution via the tail vein.
-
-
Monitoring:
-
Tumor Growth: Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x Length x Width²).
-
Body Weight: Record the body weight of each mouse daily for the first week and then every 2-3 days. Significant weight loss (>15-20%) is a sign of toxicity.
-
Clinical Observations: Observe the mice daily for any signs of distress, such as lethargy, hunched posture, or ruffled fur.
-
Blood Collection: At defined time points (e.g., 2, 6, 24 hours post-injection) and at the study endpoint, collect blood via submandibular or cardiac puncture for complete blood count (CBC) analysis and cytokine profiling.
-
-
Endpoint Analysis: At the end of the study, harvest tumors and spleens. Spleen weight can be an indicator of systemic immune activation. Tumors can be processed for immunohistochemistry or flow cytometry to analyze the immune infiltrate.
Protocol 2: Assessment of Cytokine Release Profile
-
Sample Collection: Collect blood from mice at baseline and at various time points after STING agonist administration (e.g., 2, 6, 12, 24 hours).
-
Serum/Plasma Preparation: Allow blood to clot at room temperature and then centrifuge to collect serum, or collect blood in EDTA-coated tubes and centrifuge to obtain plasma.
-
Cytokine Measurement: Use a multiplex immunoassay (e.g., Luminex) or individual ELISAs to quantify the levels of key cytokines such as IFN-β, TNF-α, IL-6, and CXCL10.
-
Data Analysis: Plot the cytokine concentrations over time to visualize the cytokine release profile. Compare the profiles between different doses and formulations of the STING agonist.
Visualizations
References
- 1. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trial watch: STING agonists in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 18F-FDG PET Visualizes Systemic STING Agonist-Induced Lymphocyte Activation in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tumour sensitization via the extended intratumoural release of a STING agonist and camptothecin from a self-assembled hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
Technical Support Center: STING Agonist-8 Dose-Response Curve Analysis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for dose-response curve analysis of STING Agonist-8.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported potency?
A1: this compound is a potent, non-nucleotide small molecule activator of the STING (Stimulator of Interferon Genes) pathway. It has a reported half-maximal effective concentration (EC50) of 27 nM in THP-1 Dual™ KI-hSTING-R232 cells, a human monocytic cell line engineered to report on STING activation.[1][2] The dihydrochloride salt form is often used to improve water solubility and stability.[2]
Q2: How can I measure the activation of the STING pathway by this compound?
A2: STING pathway activation can be quantified through several robust methods:
-
Cytokine Secretion: Measuring the production of downstream cytokines, particularly Interferon-beta (IFN-β) and CXCL10, using an Enzyme-Linked Immunosorbent Assay (ELISA) is a common and reliable readout.[3]
-
Reporter Gene Assays: Utilizing engineered cell lines, such as THP-1 Dual™ cells, that express a reporter gene (e.g., luciferase or SEAP) under the control of an IRF-inducible promoter provides a sensitive and high-throughput method to measure pathway activation.[4]
-
Western Blotting: Detecting the phosphorylation of key signaling proteins like STING (at Ser366 for human STING), TBK1, and IRF3 provides a direct confirmation of pathway engagement.
-
Gene Expression Analysis: Quantifying the mRNA levels of STING-dependent genes, such as IFNB1, CXCL10, and other interferon-stimulated genes (ISGs), via RT-qPCR can also be employed.
Q3: What is a typical starting concentration range for a this compound dose-response experiment?
A3: Based on its reported EC50 of 27 nM, a typical dose-response curve for this compound would likely span a concentration range from picomolar to micromolar. A good starting point would be a 10-point, 3-fold serial dilution starting from 1 µM down to the low nanomolar or picomolar range.
Q4: Why am I observing a bell-shaped dose-response curve?
A4: A bell-shaped or biphasic dose-response curve, where the response decreases at higher concentrations, can be observed with STING agonists. This can be due to several factors, including:
-
Cellular Toxicity: High concentrations of the agonist may induce cytotoxicity, leading to a decrease in the measured response. It is crucial to perform a parallel cytotoxicity assay (e.g., MTS or CellTiter-Glo®) to assess cell viability at all tested concentrations.
-
Negative Feedback Regulation: The STING pathway is tightly regulated by negative feedback mechanisms. High levels of STING activation can trigger the expression of inhibitory proteins that dampen the signaling cascade.
-
Receptor Downregulation: Prolonged or high-level stimulation can lead to the downregulation and degradation of the STING protein.
Q5: What are some critical quality control measures to ensure data reproducibility?
A5: To ensure the reproducibility of your this compound dose-response data, consider the following:
-
Cell Health and Passage Number: Use healthy, actively dividing cells and maintain a consistent, low passage number for your experiments.
-
Reagent Quality: Ensure the purity and stability of your this compound. Prepare fresh dilutions for each experiment from a validated stock solution.
-
Consistent Controls: Always include appropriate positive and negative controls in your assays. A well-characterized STING agonist can serve as a positive control, while a vehicle-treated group (e.g., DMSO) will serve as the negative control.
-
Plate Layout: Be mindful of potential "edge effects" in multi-well plates. It is good practice to surround your experimental wells with wells containing media or PBS to minimize evaporation.
Troubleshooting Guide
This guide addresses common issues encountered during this compound dose-response curve analysis.
| Problem | Potential Cause | Suggested Solution |
| No or very low STING activation | 1. Low STING expression in the cell line: The chosen cell line may not express sufficient levels of the STING protein. | - Confirm STING expression levels via Western blot. - Use a cell line known to have a functional STING pathway, such as THP-1 or certain fibroblast lines. |
| 2. Inefficient delivery of the agonist: As a small molecule, this compound should be cell-permeable, but issues can still arise. | - Ensure proper dissolution of the compound. - For cyclic dinucleotide (CDN) STING agonists, which are charged molecules, a transfection reagent may be necessary. | |
| 3. Degradation of the agonist: The stability of the agonist in solution may be compromised. | - Prepare fresh dilutions of this compound for each experiment. - Minimize freeze-thaw cycles of the stock solution. | |
| 4. Defective downstream signaling components: The cell line may have a defect in a protein downstream of STING. | - Verify the expression and phosphorylation of key downstream proteins like TBK1 and IRF3 via Western blot. | |
| High background signal in no-agonist control wells | 1. Constitutive STING pathway activation: Some cell lines may have a basal level of STING activation. | - Use a STING-deficient cell line as a negative control to confirm that the background signal is STING-dependent. |
| 2. Mycoplasma contamination: Mycoplasma can activate innate immune pathways, leading to a high background. | - Regularly test your cell cultures for mycoplasma contamination. | |
| 3. Autofluorescence/autoluminescence of media components: Phenol red in cell culture media can interfere with fluorescence- or luminescence-based assays. | - Use phenol red-free media for your experiments. | |
| High variability between replicate wells | 1. Inconsistent cell seeding: Uneven cell distribution across the plate will lead to variable results. | - Ensure proper mixing of the cell suspension before and during plating. - Visually inspect the plate after seeding to confirm even cell distribution. |
| 2. Pipetting errors: Inaccurate pipetting of the agonist or assay reagents will introduce variability. | - Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix of reagents to be added to multiple wells. | |
| 3. Edge effects: Wells on the periphery of the plate are more susceptible to evaporation. | - Avoid using the outer wells for critical experimental samples. Fill them with sterile media or PBS. | |
| Unexpected EC50 value | 1. Assay conditions: Differences in cell density, incubation time, and the specific readout can influence the apparent EC50. | - Standardize your assay protocol and ensure consistency between experiments. - Compare your results to a known reference STING agonist run in parallel. |
| 2. Data analysis: The method of data normalization and curve fitting can affect the calculated EC50. | - Use a consistent and appropriate non-linear regression model to fit your dose-response data. |
Data Presentation
Table 1: In Vitro Potency of this compound
| Compound | Cell Line | Assay Readout | EC50 (nM) | Reference |
| This compound | THP1-Dual™ KI-hSTING-R232 | Reporter Gene | 27 |
Table 2: Comparative In Vitro Potency of Other STING Agonists
| Compound | Cell Line | Assay Readout | EC50 | Reference |
| diABZI-amine | THP1-Dual™ | Reporter Gene | 0.144 ± 0.149 nM | |
| diABZI | Human PBMCs | IFN-β Secretion | 130 nM | |
| E7766 | Human PBMCs (WT STING) | IFN-β Secretion | 1 µM | |
| ADU-S100 | Not specified | Not specified | Not specified |
Experimental Protocols
Protocol 1: Dose-Response Analysis of this compound using a Luciferase Reporter Assay in THP-1 Dual™ KI-hSTING-R232 Cells
This protocol describes a method to determine the EC50 of this compound by measuring the induction of an IRF-inducible luciferase reporter.
Materials:
-
THP-1 Dual™ KI-hSTING-R232 cells
-
Complete cell culture medium (e.g., RPMI 1640 + 10% FBS + 1% Penicillin/Streptomycin)
-
This compound
-
DMSO (for preparing stock solution)
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed THP-1 Dual™ KI-hSTING-R232 cells into a 96-well plate at a density of 5 x 10^5 cells/well in 75 µL of complete culture medium.
-
Incubate the plate at 37°C and 5% CO2 for 24 hours.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial dilution of this compound in culture medium to achieve the desired final concentrations. It is recommended to prepare these dilutions at 4-fold the final desired concentration.
-
Add 25 µL of the diluted agonist to the appropriate wells.
-
Include "vehicle control" wells containing the same final concentration of DMSO without the agonist.
-
Include "no treatment" control wells with only culture medium.
-
-
Incubation:
-
Incubate the plate at 37°C and 5% CO2 for 24 hours.
-
-
Luciferase Assay:
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add 100 µL of the luciferase reagent to each well.
-
Incubate at room temperature for 15-30 minutes, protected from light.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from the "no treatment" control wells from all other readings.
-
Normalize the data by setting the vehicle control to 0% activation and a maximal stimulating concentration of a known STING agonist to 100% activation.
-
Plot the normalized response versus the log of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the EC50 value.
-
Protocol 2: Dose-Response Analysis of this compound by IFN-β ELISA
This protocol outlines the measurement of IFN-β secretion from THP-1 cells following treatment with this compound.
Materials:
-
THP-1 cells
-
PMA (phorbol 12-myristate 13-acetate) for cell differentiation
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
Human IFN-β ELISA kit
-
Microplate reader
Procedure:
-
Cell Seeding and Differentiation:
-
Seed THP-1 cells in a 96-well plate at a density of 5 x 10^5 cells/well.
-
Differentiate the cells with PMA (e.g., 50 ng/mL) for 24-48 hours.
-
After differentiation, replace the medium with fresh, PMA-free medium and rest the cells for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Carefully remove the medium from the cells and add 100 µL of the agonist dilutions or vehicle control.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant without disturbing the cell monolayer.
-
Store the supernatant at -80°C until the ELISA is performed.
-
-
IFN-β ELISA:
-
Quantify the concentration of IFN-β in the collected supernatants using a commercially available ELISA kit, following the manufacturer's instructions precisely.
-
-
Data Analysis:
-
Generate a standard curve using the provided IFN-β standards.
-
Determine the concentration of IFN-β in each sample from the standard curve.
-
Plot the IFN-β concentration versus the log of the this compound concentration.
-
Use a non-linear regression model to calculate the EC50 value.
-
Mandatory Visualizations
Caption: The cGAS-STING signaling pathway activated by this compound.
Caption: Experimental workflow for this compound dose-response analysis.
Caption: Troubleshooting decision tree for low STING activation.
References
Technical Support Center: Clinical Development of STING Agonists
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the clinical development of STING (Stimulator of Interferon Genes) agonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are first-generation STING agonists (cyclic dinucleotides - CDNs) showing limited efficacy in clinical trials despite promising preclinical data?
A1: The translation of preclinical success to clinical efficacy for CDN-based STING agonists has been hampered by several factors:
-
Poor Pharmacokinetics: Natural and many synthetic CDNs have poor pharmacokinetic properties. They are prone to rapid enzymatic degradation in the bloodstream and have difficulty crossing cell membranes due to their hydrophilic nature.[1][2][3] This often leads to rapid clearance from the injection site.[4]
-
Intratumoral Administration: To counteract the poor systemic stability, most early-phase clinical trials have relied on direct intratumoral injection.[1] This approach is only feasible for accessible solid tumors and may not address metastatic disease effectively.
-
Limited Bioavailability: Even with direct injection, achieving and sustaining therapeutic concentrations within the tumor microenvironment is challenging.
Q2: What strategies are being explored to overcome the delivery challenges of STING agonists?
A2: A significant focus of current research is the development of advanced drug delivery systems (DDS) to improve the therapeutic window of STING agonists. These include:
-
Nanoparticle Formulations: Encapsulating STING agonists in liposomes, polymers, or other nanoparticles can protect them from degradation, improve their pharmacokinetic profile, and enable targeted delivery.
-
Antibody-Drug Conjugates (ADCs): Linking a STING agonist to a tumor-targeting antibody can deliver the payload specifically to cancer cells, enhancing efficacy and reducing systemic toxicity.
-
Hydrogels: Injectable hydrogels can provide sustained local release of STING agonists within the tumor, maintaining an active immune response over a longer period.
-
Systemically Active Agonists: Development of non-nucleotide, small-molecule STING agonists with improved oral bioavailability and systemic activity is a key area of investigation.
Q3: What are the main toxicity concerns associated with systemic administration of STING agonists?
A3: Systemic delivery of potent STING agonists can lead to broad, off-target activation of the innate immune system, resulting in significant toxicities. The primary concern is the potential for a "cytokine storm" or cytokine release syndrome (CRS), characterized by an excessive and uncontrolled release of pro-inflammatory cytokines. This can lead to systemic inflammation and organ damage. Managing this dose-limiting toxicity is a critical challenge in the development of systemically administered STING agonists.
Q4: How does the tumor microenvironment (TME) influence the response to STING agonist therapy?
A4: The composition of the TME is a critical determinant of therapeutic success. STING agonists are designed to convert immunologically "cold" tumors (lacking T-cell infiltration) into "hot," inflamed tumors that are more susceptible to immune-mediated killing. However, the TME can also harbor resistance mechanisms. For example, some tumors may downregulate STING expression to evade immune detection. Additionally, STING activation can sometimes upregulate immunosuppressive factors like PD-L1, providing a rationale for combination therapies.
Q5: Why is patient selection important for STING agonist clinical trials, and what biomarkers are being investigated?
A5: Patient responses to STING agonists can be highly variable. Identifying predictive biomarkers is crucial for selecting patients most likely to benefit and for designing more effective clinical trials. Potential biomarkers under investigation include:
-
STING Expression Levels: Assessing STING expression in tumor and immune cells may help identify patients with a functional pathway capable of responding to agonists.
-
Interferon (IFN) Gene Signatures: Measuring baseline or on-treatment induction of Type I IFN-related genes can serve as a pharmacodynamic biomarker of target engagement.
-
STING Genetic Variants: Different human STING haplotypes (variants) exist, which can affect ligand binding and signaling. Genotyping patients may help predict their response to specific agonists.
-
Tumor Mutational Burden (TMB): While not specific to STING, a higher TMB may indicate a more immunogenic tumor that is more likely to respond to immunotherapy in general.
Troubleshooting Guides
Problem 1: Inconsistent or weak activation of the STING pathway in vitro.
| Possible Cause | Troubleshooting Steps |
| Low STING Expression in Cell Line | Verify STING protein expression in your chosen cell line using Western blot. Some cell lines may have low or absent STING expression. Consider using a cell line known to have a robust STING response as a positive control. |
| Ineffective Agonist Delivery | Many STING agonists, particularly CDNs, are negatively charged and do not readily cross the cell membrane. Use a transfection reagent (e.g., Lipofectamine) or electroporation to facilitate intracellular delivery. |
| Agonist Degradation | Ensure proper storage and handling of the STING agonist to prevent degradation. Prepare fresh dilutions for each experiment. |
| Incorrect Timing of Assay | STING pathway activation is a dynamic process. Perform a time-course experiment to determine the optimal time point for assessing downstream readouts (e.g., phosphorylation of TBK1/IRF3, IFN-β production). |
| Suboptimal Agonist Concentration | Titrate the STING agonist to determine the optimal concentration for your specific cell line and assay. High concentrations of STING agonists have been reported to potentially cause T-cell apoptosis. |
Problem 2: High variability in in vivo tumor growth inhibition.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Intratumoral Injection | Ensure consistent and accurate intratumoral administration. Use imaging guidance if necessary to confirm the location of the injection. |
| Rapid Drug Clearance | The STING agonist may be cleared from the tumor microenvironment too quickly. Consider using a delivery system that provides sustained release, such as a hydrogel, or a more stable agonist formulation. |
| Tumor Model Heterogeneity | The immune composition and STING expression in your tumor model may be heterogeneous. Characterize the tumor model to ensure it is appropriate for testing STING agonists. Consider using models with known STING expression levels. |
| Host Immune Status | The immune status of the animal model is critical. Ensure the use of immunocompetent mouse strains (e.g., C57BL/6) for efficacy studies. |
| Development of Resistance | Tumors may develop resistance to STING agonist therapy through mechanisms such as the upregulation of immune checkpoints (e.g., PD-L1). Consider combination therapy with a checkpoint inhibitor. |
Data Presentation
Table 1: Overview of Selected STING Agonists in Clinical Development
| Agonist | Type | Route of Administration | Selected Clinical Trial Identifier |
| ADU-S100 (MIW815) | Cyclic Dinucleotide (CDN) | Intratumoral | NCT03172936 |
| MK-1454 | Cyclic Dinucleotide (CDN) | Intratumoral | NCT03010176 |
| E7766 | Cyclic Dinucleotide (CDN) | Intratumoral | NCT04144140 |
| GSK3745417 | Non-CDN Small Molecule | Intratumoral / Intravenous | NCT03843359 |
| SB 11285 | Small Molecule-Nucleic Acid Hybrid | Intravenous / Intratumoral | NCT04096638 |
| HG-381 | Non-CDN Small Molecule | Not specified | NCT04998422 |
| XMT-2056 | Antibody-Drug Conjugate (ADC) | Intravenous | Not yet in trials |
Note: Clinical trial information is subject to change. Please refer to clinical trial registries for the most up-to-date information.
Table 2: Pharmacokinetic Parameters of Selected STING Agonists
| Agonist | Parameter | Value | Context |
| ADU-S100 | Terminal plasma half-life | ~24 minutes | After intratumoral injection in patients with solid tumors or lymphoma. |
| DMXAA | Terminal half-life | 8.1 ± 4.3 hours | In clinical studies. |
| ZSA-51 (preclinical) | Oral bioavailability | 49% | Preclinical oral STING agonist. |
Experimental Protocols
Protocol: In Vitro Assessment of STING Pathway Activation
This protocol outlines a general method for activating the STING pathway in vitro and assessing its activation via Western blot and RT-qPCR.
1. Cell Culture and Treatment: a. Plate your cells of interest (e.g., THP-1, mouse embryonic fibroblasts) at an appropriate density and allow them to adhere overnight. b. The next day, pre-treat cells with varying concentrations of your test STING agonist or a known positive control (e.g., 2'3'-cGAMP). For CDN delivery, use a transfection reagent according to the manufacturer's protocol. c. Include an untreated control and a vehicle control. d. Incubate for a predetermined time (e.g., 1-6 hours, optimize for your specific assay).
2. Protein Lysate Preparation and Western Blot: a. After incubation, wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors. b. Quantify protein concentration using a standard method (e.g., BCA assay). c. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. d. Probe the membrane with primary antibodies against phosphorylated TBK1 (Ser172) and phosphorylated IRF3 (Ser366) to assess pathway activation. e. Also probe for total TBK1, total IRF3, and a loading control (e.g., β-actin or GAPDH) to ensure equal loading. f. Incubate with appropriate secondary antibodies and visualize the bands. An increase in the ratio of phosphorylated to total protein indicates pathway activation.
3. RNA Extraction and RT-qPCR: a. Following treatment, lyse the cells and extract total RNA using a commercial kit. b. Synthesize cDNA from the RNA. c. Perform quantitative PCR (qPCR) using primers for STING-responsive genes, such as IFNB1 (IFN-β), CXCL10, and ISG15. d. Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH, ACTB). e. An upregulation of these genes in agonist-treated cells compared to controls indicates STING pathway activation.
Visualizations
Caption: The cGAS-STING signaling pathway.
Caption: Troubleshooting workflow for poor in vivo efficacy.
References
- 1. mdpi.com [mdpi.com]
- 2. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
STING Agonist-8 Technical Support Center
Welcome to the technical support center for STING Agonist-8. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions related to the degradation pathways of the STING protein upon activation by this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for the STING protein following activation by an agonist like this compound?
A1: Following activation, the STING protein is primarily degraded through three main pathways: the ubiquitin-proteasome system, lysosomal degradation, and autophagy. The contribution of each pathway can vary depending on the cell type and specific experimental conditions.
Q2: How is the STING protein targeted for degradation?
A2: Post-translational modifications (PTMs) are crucial for marking the STING protein for degradation.[1] Ubiquitination, the process of attaching ubiquitin molecules to a protein, is a key signal. Different types of ubiquitin chains can determine the degradative fate of STING. For instance, K48-linked polyubiquitination typically targets proteins for proteasomal degradation, while K63-linked ubiquitination is often associated with lysosomal degradation and autophagy.[1][2][3] Phosphorylation of STING can also influence its stability and subsequent degradation.[1]
Q3: What is the expected half-life of the STING protein after stimulation with an agonist?
A3: The half-life of the STING protein can vary significantly depending on the cellular context. In cultured mouse embryonic fibroblasts treated with cycloheximide, the STING protein half-life was reported to be approximately 12 hours. However, in vivo studies have shown that the half-life of STING is tissue-specific, ranging from about 4 days in the colon and lymph nodes to 23 days in skeletal muscle. In some primary human immune cells, the half-life can be over 500 hours in an unstimulated state. Upon strong agonist stimulation, STING can be almost completely degraded.
Q4: Can STING degradation be blocked to enhance or prolong its signaling?
A4: Yes, inhibiting the degradation pathways can prolong STING signaling. For example, blocking lysosomal acidification with agents like Bafilomycin A1 has been shown to prevent STING degradation and enhance STING-induced cytokine production. This approach has been explored therapeutically to improve the anti-tumor effects of STING agonists.
Troubleshooting Guide
Issue 1: I am not observing STING protein degradation after treating my cells with this compound.
| Possible Cause | Troubleshooting Step |
| Low or absent STING expression in the cell line. | Verify STING protein expression in your cell line using Western blot. It is advisable to use a positive control cell line known to express STING. |
| Ineffective STING pathway activation. | Confirm that the STING pathway is being activated in your positive control experiments. This can be done by assessing the phosphorylation of downstream targets like TBK1 and IRF3 via Western blot. |
| Inappropriate experimental timeline. | STING degradation is a dynamic process. Perform a time-course experiment (e.g., 0, 2, 4, 8, 12, 24 hours) after agonist treatment to identify the optimal time point for observing degradation in your specific cell type. |
| Suboptimal concentration of this compound. | Perform a dose-response experiment to determine the optimal concentration of this compound for activating the pathway and inducing degradation in your cells. |
| Issues with protein extraction or Western blotting. | Ensure that your lysis buffer contains protease and phosphatase inhibitors to prevent artificial degradation or modification of proteins during extraction. Use appropriate loading controls (e.g., GAPDH, β-actin) to ensure equal protein loading. |
Issue 2: I am unsure which degradation pathway is dominant for STING in my experimental system.
| Possible Cause | Troubleshooting Step |
| Cell type-specific differences in degradation machinery. | To dissect the roles of the proteasome and lysosome, use specific inhibitors. Treat cells with a proteasome inhibitor (e.g., MG132) and a lysosomal acidification inhibitor (e.g., Bafilomycin A1 or Chloroquine) prior to and during this compound treatment. Observe the effect on STING protein levels by Western blot. |
| Contribution of autophagy. | To investigate the role of autophagy, use an autophagy inhibitor such as 3-methyladenine (3-MA) or target key autophagy-related genes (e.g., ATG5, ATG7) using siRNA or CRISPR. Monitor STING protein levels after agonist stimulation in the presence and absence of the inhibitor or gene knockdown. |
Issue 3: My proteasome/lysosome inhibitors are not preventing STING degradation.
| Possible Cause | Troubleshooting Step | | Incorrect inhibitor concentration or incubation time. | Titrate the concentration of the inhibitor to find the effective dose for your cell line. Also, optimize the pre-incubation time before adding the STING agonist. Refer to the manufacturer's instructions and literature for recommended concentrations and treatment times. | | Inhibitor instability. | Ensure that the inhibitors are stored correctly and are not expired. Prepare fresh working solutions for each experiment. | | Redundant degradation pathways. | It is possible that multiple degradation pathways are active. Consider using a combination of inhibitors (e.g., both proteasomal and lysosomal inhibitors) to see if there is a synergistic effect on preventing STING degradation. | | Cellular toxicity of the inhibitor. | High concentrations of inhibitors can be toxic to cells, which may lead to non-specific protein degradation. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to ensure that the inhibitor concentrations used are not causing significant cell death. |
Quantitative Data Summary
Table 1: Half-life of STING Protein in Different Biological Contexts
| Biological System | Method | Reported Half-life |
| Mouse Embryonic Fibroblasts | Cycloheximide Chase | ~12 hours |
| Mouse Colon & Lymph Node | Metabolic Labeling (in vivo) | ~4 days |
| Mouse Skeletal Muscle | Metabolic Labeling (in vivo) | ~23 days |
| Human Monocytes (unstimulated) | Metabolic Labeling | >500 hours |
| Human B-cells (unstimulated) | Metabolic Labeling | ~347 hours |
| Human NK-cells (unstimulated) | Metabolic Labeling | ~720 hours |
Table 2: Effect of Inhibitors on STING Protein Degradation
| Inhibitor | Target Pathway | Observed Effect on STING Degradation |
| MG132 | Proteasome | Partial to minor inhibition in some cell types. |
| Bafilomycin A1 | Lysosomal Acidification | Potent blockade of degradation. |
| Chloroquine (CQ) | Lysosomal Acidification | Partial blockade of degradation. |
| 3-Methyladenine (3-MA) | Autophagy (Class III PI3K) | Inhibition of autophagy-mediated degradation. |
Key Experimental Protocols
Cycloheximide (CHX) Chase Assay to Determine STING Protein Half-life
This assay is used to determine the stability of the STING protein by inhibiting new protein synthesis and observing the rate of degradation of the existing protein pool.
Materials:
-
Cells expressing STING
-
Complete cell culture medium
-
Cycloheximide (CHX) stock solution (e.g., 50 mg/mL in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western blot reagents
-
Anti-STING antibody
-
Antibody for a loading control (e.g., anti-GAPDH, anti-β-actin)
Procedure:
-
Seed cells in a multi-well plate and grow to 80-90% confluency.
-
Treat the cells with this compound if you wish to measure the half-life of the activated protein.
-
Add CHX to the culture medium to a final concentration that effectively inhibits protein synthesis in your cell line (typically 50-100 µg/mL). Include a vehicle control (DMSO).
-
Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 8, 12, 24 hours). The "0 hour" time point should be collected immediately after adding CHX.
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Perform SDS-PAGE and Western blotting with equal amounts of protein for each time point.
-
Probe the membrane with an anti-STING antibody and an antibody for a loading control.
-
Quantify the band intensities for STING and the loading control.
-
Normalize the STING band intensity to the loading control for each time point.
-
Plot the normalized STING intensity against time. The time at which the STING intensity is reduced by 50% is the protein's half-life.
Analysis of STING Degradation Pathways using Inhibitors
This protocol helps to identify the primary degradation pathway for STING in your experimental system.
Materials:
-
Cells expressing STING
-
This compound
-
Proteasome inhibitor (e.g., MG132)
-
Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)
-
Autophagy inhibitor (e.g., 3-MA)
-
Lysis buffer, Western blot reagents, and antibodies as described above.
Procedure:
-
Seed cells in a multi-well plate and grow to 80-90% confluency.
-
Pre-treat the cells with the inhibitors for a sufficient time to ensure they are active (e.g., 1-2 hours for MG132 and Bafilomycin A1, may vary for 3-MA). Include a vehicle control (e.g., DMSO).
-
Add this compound to the wells (with and without inhibitors) and incubate for the time period where you expect to see significant degradation (determined from a time-course experiment).
-
Harvest the cells, prepare lysates, and perform Western blotting as described in the CHX chase assay protocol.
-
Compare the levels of STING protein in the agonist-treated samples with and without the different inhibitors. A rescue of STING protein levels in the presence of a specific inhibitor indicates the involvement of that pathway in STING degradation.
In Vitro Ubiquitination Assay
This assay is used to determine if STING is ubiquitinated in response to agonist treatment.
Materials:
-
Cells expressing STING
-
This compound
-
Lysis buffer containing deubiquitinase inhibitors (e.g., NEM)
-
Anti-STING antibody for immunoprecipitation
-
Protein A/G agarose beads
-
Anti-ubiquitin antibody for Western blotting
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in a buffer that preserves ubiquitination.
-
Immunoprecipitate STING from the cell lysates using an anti-STING antibody and Protein A/G beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS sample buffer.
-
Perform SDS-PAGE and Western blotting.
-
Probe the membrane with an anti-ubiquitin antibody. An increase in the high molecular weight smear in the agonist-treated sample compared to the control indicates ubiquitination of STING. The membrane can also be probed with an anti-STING antibody to confirm successful immunoprecipitation.
Visualizations
Caption: STING protein degradation pathways upon agonist activation.
Caption: General workflow for studying STING protein degradation.
References
- 1. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Implications of tissue specific STING protein flux and abundance on inflammation and the development of targeted therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods of Assessing STING Activation and Trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: STING Agonist-8
Welcome to the technical support center for STING Agonist-8. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a synthetic small molecule designed to activate the Stimulator of Interferon Genes (STING) pathway.[1][2] Upon introduction into the cell, it directly binds to the STING protein, which is primarily located on the endoplasmic reticulum.[3][4][5] This binding induces a conformational change in STING, leading to its activation and translocation from the ER to the Golgi apparatus. Activated STING then recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3) and activates the NF-κB pathway. Phosphorylated IRF3 and activated NF-κB translocate to the nucleus to drive the expression of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines. This cascade ultimately initiates a potent innate immune response.
Q2: In which cell lines can I expect to see a response with this compound?
The responsiveness of a cell line to this compound is critically dependent on its expression of the STING protein. Many immune cell lines, such as macrophages (e.g., THP-1), dendritic cells, and certain cancer cell lines are known to have a functional STING pathway. However, some cell lines may have low or absent STING expression. It is crucial to verify STING protein expression in your cell line of choice by Western blot before starting your experiments.
Q3: What are the recommended positive and negative controls for my experiment?
-
Positive Controls:
-
A known STING agonist such as 2'3'-cGAMP or dsDNA (e.g., Herring Testis DNA) should be used to confirm that the STING pathway is functional in your experimental system.
-
For downstream analysis, a positive control for the specific readout is recommended (e.g., recombinant IFN-β for an ELISA).
-
-
Negative Controls:
-
A vehicle control (e.g., DMSO, if that is the solvent for this compound) is essential to account for any effects of the solvent on the cells.
-
An unstimulated control (cells treated with media only) should always be included to establish a baseline for your readouts.
-
For target validation, using a STING-knockout cell line is the gold standard to demonstrate that the observed effects are STING-dependent.
-
Q4: How should I prepare and store this compound?
For optimal performance, this compound should be reconstituted in a suitable solvent, such as DMSO, to create a concentrated stock solution. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Store the stock solution and aliquots at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock solution in your cell culture medium immediately before use.
Troubleshooting Guide
Issue 1: No or Low Response to this compound
| Possible Cause | Troubleshooting Steps |
| Low or absent STING expression in the cell line. | Verify STING protein expression by Western blot. If expression is low, consider using a different cell line known to have a robust STING response (e.g., THP-1). |
| Ineffective cellular uptake of this compound. | Some cell types may have difficulty taking up small molecules. Consider using a transfection reagent or an encapsulation method, such as microparticles, to improve cellular delivery. |
| Degradation of this compound. | Ensure proper storage and handling of the compound. Avoid multiple freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
| Suboptimal concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line and experimental conditions. |
| Issues with downstream assay. | Validate your assay with a known positive control. For Western blotting, ensure your lysis buffer contains phosphatase and protease inhibitors to preserve protein phosphorylation. |
Issue 2: High Variability Between Experiments
| Possible Cause | Troubleshooting Steps |
| Inconsistent cell health and density. | Ensure cells are healthy, in the logarithmic growth phase, and plated at a consistent density for each experiment. Perform routine cell line authentication and mycoplasma testing. |
| Variability in compound preparation. | Prepare fresh dilutions of this compound from a single, validated stock for each experiment to minimize variability. |
| Technical variability in assays. | Standardize all assay procedures, including incubation times, washing steps, and reagent concentrations. Include technical replicates within each experiment to assess intra-assay variability. |
Data Presentation
Table 1: Comparative Activity of Different STING Agonists
| Agonist | Class | Reported Potency | Species Specificity | Key Characteristics |
| 2'3'-cGAMP | Cyclic Dinucleotide (CDN) | High | Human and Mouse | Natural STING ligand, can be degraded by enzymes like ENPP1. |
| DMXAA | Non-CDN Small Molecule | High (mouse) | Mouse-specific | Failed in human clinical trials due to lack of binding to human STING. |
| diABZI | Non-CDN Small Molecule | High | Human and Mouse | Potent activator of both human and mouse STING. |
| This compound | Non-CDN Small Molecule | Moderate to High | Human and Mouse | Hypothetical compound for illustrative purposes. |
Experimental Protocols
Protocol 1: In Vitro STING Pathway Activation and Analysis by Western Blot
-
Cell Seeding: Seed your cells of choice (e.g., THP-1) in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Pre-treatment (Optional): If using an inhibitor, pre-treat the cells for the recommended time.
-
STING Agonist Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a positive control (e.g., 10 µg/mL 2'3'-cGAMP). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate for a predetermined time (e.g., 1-3 hours) at 37°C and 5% CO2.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with primary antibodies against p-STING, STING, p-TBK1, TBK1, p-IRF3, IRF3, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Protocol 2: Measurement of Type I Interferon Production by ELISA
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1, seeding cells in a 24-well plate.
-
Incubation: Incubate for a longer period to allow for cytokine secretion (e.g., 18-24 hours).
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
ELISA:
-
Perform an ELISA for IFN-β (or another cytokine of interest) according to the manufacturer's instructions.
-
Use a standard curve of recombinant IFN-β to quantify the concentration in your samples.
-
-
Data Analysis: Normalize the cytokine concentrations to the cell number or total protein content if significant cytotoxicity is observed.
Visualizations
Caption: STING signaling pathway activated by this compound.
Caption: General experimental workflow for this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. williamscancerinstitute.com [williamscancerinstitute.com]
- 3. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 5. STING pathway agonism as a cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cell Line Specific Responses to STING Agonist-8
Welcome to the technical support center for STING Agonist-8. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot common issues that may be encountered during experiments. As "this compound" is a designation that may not be universally cataloged, this guide will provide information on several well-characterized STING agonists, including cyclic dinucleotides (CDNs) and non-CDN small molecules, which will serve as a proxy for understanding the activity of novel STING agonists.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for STING agonists?
A1: STING (Stimulator of Interferon Genes) agonists are molecules that activate the STING signaling pathway. STING is a crucial component of the innate immune system that detects the presence of cytosolic DNA, a sign of infection or cellular damage. Upon activation by an agonist, STING translocates from the endoplasmic reticulum to the Golgi apparatus. This triggers a signaling cascade involving the phosphorylation of TANK-binding kinase 1 (TBK1) and Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 then moves to the nucleus to induce the expression of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines, such as CXCL10. This response helps to initiate a broad anti-tumor or anti-viral immune response.[1][2][3][4][5]
Q2: Why do different cell lines show varied responses to the same STING agonist?
A2: Cell line-specific responses to STING agonists can be attributed to several factors:
-
STING Expression Levels: Some cell lines may have low or no expression of the STING protein (gene name: TMEM173), rendering them unresponsive to STING agonists.
-
Expression of cGAS: The enzyme cyclic GMP-AMP synthase (cGAS) is the primary sensor of cytosolic DNA that produces the natural STING agonist 2'3'-cGAMP. While not essential for the action of direct STING agonists, its expression level can indicate a functional upstream pathway.
-
Downstream Signaling Components: Deficiencies or mutations in key downstream signaling molecules like TBK1 or IRF3 can impair the cellular response to STING activation.
-
Genetic Polymorphisms: Different human alleles of STING exist, and some agonists may exhibit allele-specific activity.
-
Cellular Uptake: The ability of a STING agonist to cross the cell membrane and reach its cytosolic target can vary between cell types, especially for charged molecules like CDNs.
Q3: How can I determine if my cell line is a good model for STING agonist studies?
A3: To determine the suitability of a cell line, you should:
-
Verify STING Expression: Use Western blot or RT-qPCR to confirm the expression of the STING protein.
-
Use a Positive Control: Treat a known STING-responsive cell line (e.g., THP-1, A549) alongside your cell line of interest to ensure your experimental setup and agonist are working correctly.
-
Perform a Dose-Response Curve: This will help determine the optimal concentration of the STING agonist for inducing a response in your specific cell line without causing excessive toxicity.
Troubleshooting Guides
Problem 1: No or low activation of the STING pathway (e.g., no IFN-β production).
| Possible Cause | Recommended Solution |
| Low or absent STING expression in the cell line. | Verify STING protein expression by Western blot. If expression is low or absent, consider using a different cell line known to have a functional STING pathway (e.g., THP-1, A549). |
| Inefficient cytosolic delivery of the STING agonist. | For cyclic dinucleotide (CDN) agonists, which are charged molecules, use a transfection reagent (e.g., Lipofectamine) or electroporation to facilitate entry into the cytoplasm. |
| Degradation of the STING agonist. | Prepare fresh solutions of the agonist for each experiment. Minimize freeze-thaw cycles. Consider using serum-free media during the initial incubation period to avoid degradation by serum nucleases. |
| Defective downstream signaling components. | Check for the expression and phosphorylation of key downstream proteins like TBK1 and IRF3 via Western blot to ensure the signaling cascade is intact. |
| Incorrect experimental timeline. | Pre-incubation with an inhibitor (if used) before adding the agonist is crucial. For activation, a typical stimulation time is 1-3 hours for phosphorylation events and 6-24 hours for cytokine production. Optimize these times for your specific cell line and endpoint. |
Problem 2: High levels of cell death or toxicity observed after treatment.
| Possible Cause | Recommended Solution |
| Excessive STING activation. | High concentrations of STING agonists can lead to overstimulation of inflammatory pathways and induce apoptosis. Reduce the concentration of the agonist and perform a careful dose-response analysis to find the optimal therapeutic window. |
| Off-target effects of the compound. | Ensure the observed toxicity is STING-dependent by using a STING-knockout or STING-deficient cell line as a negative control. |
| Contamination of the agonist or cell culture. | Ensure the agonist solution is sterile and free of contaminants. Regularly check cell cultures for any signs of contamination. |
Data Presentation: Comparative Activity of STING Agonists
The following tables summarize quantitative data for several common STING agonists across different cell lines. EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration) values can vary based on experimental conditions.
Table 1: EC50 Values for IFN-β Induction
| STING Agonist | Cell Line | EC50 (IFN-β Induction) | Notes |
| diABZI | THP1-Dual™ Cells | 0.144 nM (reporter assay) | Highly potent non-CDN agonist. |
| diABZI | Murine Splenocytes | 0.17 µM | |
| diABZI-4 | MRC-5 (human lung fibroblast) | Low nanomolar range | |
| SNX281 | THP-1 Cells | 6.6 µM | Systemically available small molecule agonist. |
| ADU-S100 | THP-1 Dual™ Cells | EC50 for IRF3 activation is in the µM range | CDN agonist. |
| 2'3'-cGAMP | THP-1 Cells | Dose-dependent increase | Endogenous STING agonist. |
Table 2: Effects on Cell Viability
| STING Agonist | Cell Line | Effect on Viability | Notes |
| diABZI | STING-positive PEL cell lines | Dose-dependent decrease in viability | No significant effect on STING-negative PEL cell lines. |
| ADU-S100 analog | LNCaP (prostate cancer) | ~67% killing with PBMCs | In combination with IL-15. |
| ADU-S100 analog | PC3 (prostate cancer) | ~48% killing with PBMCs | In combination with IL-15. |
Experimental Protocols
Protocol 1: Western Blot for STING Pathway Activation
This protocol details the steps to assess the phosphorylation of key proteins in the STING signaling pathway.
Materials:
-
Cell line of interest
-
STING agonist (e.g., diABZI, ADU-S100)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-pSTING (Ser366 for human), anti-STING, anti-pTBK1 (Ser172), anti-TBK1, anti-pIRF3 (Ser396), anti-IRF3, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates to achieve 70-90% confluency at the time of treatment.
-
STING Agonist Stimulation: Treat cells with the desired concentrations of the STING agonist for a predetermined time (e.g., 1-3 hours for phosphorylation). Include a vehicle-treated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors. Keep samples on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and visualize the protein bands.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 2: ELISA for Cytokine Secretion (IFN-β and CXCL10)
This protocol outlines the quantification of secreted cytokines as a downstream readout of STING pathway activation.
Materials:
-
Cell line of interest
-
STING agonist
-
Complete cell culture medium
-
Human or mouse IFN-β and CXCL10 ELISA kits
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-90% confluency on the day of treatment.
-
STING Agonist Stimulation: Treat the cells with a range of STING agonist concentrations. Include a vehicle-treated control. Incubate for the desired time (typically 6-24 hours for cytokine production).
-
Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells. Carefully collect the supernatant without disturbing the cell monolayer.
-
ELISA: Quantify the concentration of IFN-β and CXCL10 in the collected supernatants using commercially available ELISA kits. Follow the manufacturer's instructions precisely.
Mandatory Visualizations
Caption: The cGAS-STING signaling pathway.
Caption: Troubleshooting workflow for low STING activation.
References
- 1. Comparative Molecular, Innate, and Adaptive Impacts of Chemically Diverse STING Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STING-Activating Polymer–Drug Conjugates for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STING agonist enhances the efficacy of programmed death-ligand 1 monoclonal antibody in breast cancer immunotherapy by activating the interferon-β signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
Technical Support Center: Mitigating STING Agonist-8 Induced Cell Death
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals working with STING (Stimulator of Interferon Genes) agonists. It provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate and mitigate the common issue of STING agonist-induced cell death in your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing high levels of cell death in our cultures after treatment with a STING agonist. What is the underlying mechanism?
A1: STING agonists can induce a regulated form of cell death, which is often a combination of apoptosis and pyroptosis, sometimes referred to as 'apoptotic pyroptosis'.[1][2] This process is initiated by the activation of the cGAS-STING pathway and involves the activation of multiple caspases, including caspase-1, -3, -7, -8, and -9.[1] Additionally, the STING-IRF3-BAX signaling axis can be engaged, leading to mitochondrial dysfunction and apoptosis. While necroptosis can also be a consequence of STING activation, it is often inhibited by the activity of caspase-8, which cleaves a key necroptotic protein, RIPK1.[1]
Q2: Is it possible to reduce STING agonist-induced cell death while maintaining the desired immune-stimulatory effects, such as Type I Interferon production?
A2: Decoupling the cell death-inducing effects from the immune-stimulatory effects of STING agonists is a key challenge. One approach is to use inhibitors of specific cell death pathways. For instance, pan-caspase inhibitors may reduce apoptosis and pyroptosis. However, it's important to note that caspases can also have a role in cleaving components of the STING pathway, so their inhibition might have complex effects on signaling.[3] Another strategy could be the use of necroptosis inhibitors if that pathway is active in your system. The optimal approach will likely be cell-type and context-dependent, requiring empirical testing.
Q3: What are the key signaling pathways that lead to cell death upon STING activation?
A3: The primary cell death pathways initiated by STING activation are:
-
Apoptosis: This is often mediated through the STING-IRF3-BAX pathway, leading to mitochondrial outer membrane permeabilization and subsequent activation of caspase-9 and the executioner caspases-3 and -7.
-
Pyroptosis: This inflammatory form of cell death is triggered by the activation of caspase-1, which cleaves Gasdermin D to form pores in the cell membrane. STING can promote pyroptosis through the activation of the NLRP3 inflammasome.
-
Necroptosis: This is a regulated form of necrosis that can be induced by STING signaling, particularly when apoptosis is inhibited. It involves the proteins RIPK1, RIPK3, and MLKL. However, in many cell types, caspase-8 activation downstream of STING can cleave and inactivate RIPK1, thereby inhibiting necroptosis.
Q4: What are some common inhibitors I can use to investigate and potentially mitigate STING agonist-induced cell death?
A4: Several inhibitors can be used to dissect and potentially reduce STING-mediated cell death:
-
Pan-Caspase Inhibitors:
-
z-VAD-FMK: A broad-spectrum caspase inhibitor that can block apoptosis and pyroptosis.
-
-
Necroptosis Inhibitors:
-
Necrostatin-1 (Nec-1): An inhibitor of RIPK1 kinase activity.
-
GSK'872: An inhibitor of RIPK3 kinase activity.
-
Necrosulfonamide (NSA): An inhibitor of MLKL, the executioner protein of necroptosis.
-
It is crucial to perform dose-response experiments for these inhibitors to determine their optimal, non-toxic working concentration in your specific experimental system.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments involving STING agonists.
Problem 1: Excessive and rapid cell death is observed even at low concentrations of the STING agonist.
| Possible Cause | Suggested Solution |
| High STING expression in the cell line: Some cell types, like monocytes, express high levels of STING and are particularly sensitive to agonist-induced cell death. | 1. Verify STING protein expression levels by Western blot. 2. Consider using a cell line with lower STING expression for initial experiments. 3. Perform a careful dose-response and time-course experiment to find a concentration and duration of treatment that minimizes cell death while still activating the pathway. |
| Cell culture conditions: Suboptimal cell health or culture density can exacerbate the cytotoxic effects of STING agonists. | 1. Ensure cells are healthy and in the logarithmic growth phase before treatment. 2. Optimize cell seeding density; both sparse and overly confluent cultures can be more susceptible to stress. 3. Use fresh, high-quality culture medium and supplements. |
| Activation of multiple cell death pathways: The STING agonist may be potently activating both apoptosis and pyroptosis simultaneously. | 1. Attempt to mitigate cell death by co-incubating with a pan-caspase inhibitor (e.g., z-VAD-FMK) at a pre-determined optimal concentration. 2. If caspase inhibition is not effective, consider the possibility of necroptosis and test the effect of a RIPK1 or RIPK3 inhibitor (e.g., Necrostatin-1 or GSK'872). |
Problem 2: My cell death inhibitor is not preventing STING agonist-induced cytotoxicity.
| Possible Cause | Suggested Solution |
| Inhibitor concentration is suboptimal: The concentration of the inhibitor may be too low to be effective or too high, causing off-target toxicity. | 1. Perform a dose-response curve for the inhibitor in the presence of the STING agonist to determine the optimal concentration that increases cell viability without affecting the desired STING pathway readouts. |
| The targeted cell death pathway is not the primary one being activated: For example, a caspase inhibitor will not be effective if necroptosis is the dominant form of cell death. | 1. Use a panel of inhibitors targeting different pathways (e.g., a pan-caspase inhibitor, a RIPK1 inhibitor, and a RIPK3 inhibitor) to identify the key cell death mechanism. 2. Analyze key markers of each pathway by Western blot (e.g., cleaved caspase-3 for apoptosis, cleaved Gasdermin D for pyroptosis, and phosphorylated MLKL for necroptosis). |
| Inhibitor is not stable or active: The inhibitor may have degraded due to improper storage or handling. | 1. Purchase fresh inhibitor from a reputable supplier. 2. Follow the manufacturer's instructions for storage and handling. 3. Prepare fresh stock solutions and dilute to the working concentration immediately before use. |
Data Presentation
The following tables provide illustrative data on how to present quantitative findings from experiments aimed at mitigating STING agonist-induced cell death. The values presented are for exemplary purposes and should be determined empirically for your specific experimental setup.
Table 1: Effect of a Pan-Caspase Inhibitor (z-VAD-FMK) on STING Agonist-8 Induced Cell Death in THP-1 Monocytes.
| Treatment | Cell Viability (%) | Fold Change in Caspase-3/7 Activity |
| Vehicle Control | 100 ± 5.2 | 1.0 ± 0.1 |
| This compound (10 µM) | 45 ± 6.8 | 8.2 ± 1.5 |
| z-VAD-FMK (20 µM) | 98 ± 4.5 | 0.9 ± 0.2 |
| This compound (10 µM) + z-VAD-FMK (20 µM) | 85 ± 7.1 | 1.5 ± 0.4 |
Table 2: Dose-Response of a RIPK1 Inhibitor (Necrostatin-1) on Cell Viability in the Presence of this compound and a Pan-Caspase Inhibitor.
| Necrostatin-1 Conc. (µM) | Cell Viability (%) with this compound + z-VAD-FMK |
| 0 | 85 ± 7.1 |
| 1 | 87 ± 6.5 |
| 5 | 90 ± 5.9 |
| 10 | 92 ± 6.2 |
| 20 | 91 ± 7.0 |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using a Luminescent Assay
This protocol describes how to measure cell viability in response to STING agonist treatment with and without a cell death inhibitor.
Materials:
-
Cells of interest (e.g., THP-1 monocytes)
-
Complete culture medium
-
This compound
-
Cell death inhibitor (e.g., z-VAD-FMK)
-
White, flat-bottom 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the STING agonist and the cell death inhibitor in complete culture medium.
-
Pre-treat the cells with the desired concentrations of the cell death inhibitor for 1-2 hours. Include a vehicle control.
-
Add the STING agonist to the appropriate wells. Include wells with the STING agonist alone, the inhibitor alone, and a vehicle control.
-
Incubate the plate for the desired time period (e.g., 24 hours) at 37°C in a CO2 incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Western Blot Analysis of Cell Death Markers
This protocol details the detection of key proteins involved in apoptosis and necroptosis.
Materials:
-
Cell lysates from treated and control cells
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-pMLKL, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells treated with the STING agonist and/or inhibitors and quantify the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control like β-actin to ensure equal protein loading.
Mandatory Visualizations
Caption: STING agonist-induced cell death pathways.
Caption: Troubleshooting workflow for mitigating cell death.
References
- 1. STING agonists trigger monocyte death via apoptosis, pyroptosis, caspase-8 activation and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of STING agonist-induced monocyte cell death reveals combination of apoptosis, pyroptosis and caspase 8 activation [publications.cuni.cz]
- 3. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Formulation and Experimental Guidance for STING Agonist-8
Welcome to the Technical Support Center for STING Agonist-8. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) for the successful formulation and experimental application of this compound and other related STING activators.
Understanding this compound
This compound is a potent stimulator of the STING (Stimulator of Interferon Genes) pathway, with an EC50 of 27 nM in THP1-Dual™ KI-hSTING-R232 cells.[1] While specific formulation data for this compound is limited due to its novelty, the principles of formulation and troubleshooting for other STING agonists, particularly cyclic dinucleotides (CDNs) like ADU-S100 (MIW815) and cGAMP, are highly relevant. This guide leverages existing knowledge on these well-characterized agonists to provide robust support for your research with this compound. The dihydrochloride salt form of this compound is noted to have enhanced water solubility and stability.[1]
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in formulating STING agonists like this compound?
A1: STING agonists, particularly cyclic dinucleotides, present several formulation challenges:
-
Poor Membrane Permeability: Due to their anionic and hydrophilic nature, STING agonists do not efficiently cross the cell membrane to reach their cytosolic target, STING.[2][3]
-
Enzymatic Degradation: Natural CDNs can be degraded by phosphodiesterases, such as ENPP1, which are present in the blood, limiting their systemic efficacy.[4]
-
Rapid Clearance: Small molecule STING agonists are often rapidly cleared from circulation, reducing their exposure to tumor tissues and potentially causing off-target toxicities.
-
Low Solubility: Some non-nucleotide agonists can have low aqueous solubility, complicating their administration.
Q2: What formulation strategies can improve the delivery and efficacy of this compound?
A2: Various formulation strategies can overcome the challenges mentioned above:
-
Lipid-Based Nanoparticles (LNPs): Cationic liposomes can encapsulate STING agonists, improving cellular uptake, protecting them from degradation, and allowing for systemic delivery. Encapsulation in LNPs has been shown to significantly enhance STING activation in antigen-presenting cells.
-
Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles for sustained and targeted release of STING agonists.
-
Hydrogels: Injectable hydrogels can provide localized and sustained release of STING agonists at the tumor site.
-
Antibody-Drug Conjugates (ADCs): Conjugating STING agonists to tumor-targeting antibodies can enhance delivery to cancer cells and reduce systemic side effects.
Q3: How can I assess the activation of the STING pathway in my experiments?
A3: STING pathway activation can be measured through several methods:
-
Phosphorylation of STING and Downstream Proteins: Western blotting to detect phosphorylated STING (p-STING), TBK1 (p-TBK1), and IRF3 (p-IRF3) is a direct indicator of pathway activation.
-
Cytokine Production: Measuring the secretion of Type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines (e.g., CXCL10, TNF-α) using ELISA or multiplex assays is a common readout.
-
Reporter Cell Lines: Using cell lines that express a reporter gene (e.g., luciferase) under the control of an IRF3-inducible promoter provides a quantitative measure of STING activation.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with STING agonists.
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No STING Activation (e.g., low IFN-β secretion) | Inefficient Cellular Delivery: The agonist is not reaching the cytosol. | - Use a transfection reagent or electroporation for in vitro experiments with free agonist.- Formulate the agonist in lipid nanoparticles (LNPs) to enhance cellular uptake. |
| Agonist Degradation: The STING agonist is being degraded by nucleases. | - Prepare fresh solutions for each experiment.- For in vivo studies, use nuclease-resistant analogs or protective formulations like LNPs. | |
| Low STING Expression in Cell Line: The chosen cell line may not express sufficient levels of STING. | - Verify STING protein expression by Western blot.- Use a cell line known to have a robust STING pathway (e.g., THP-1, bone marrow-derived dendritic cells). | |
| High Variability in Results | Inconsistent Formulation: Nanoparticle formulations may vary in size, charge, and encapsulation efficiency between batches. | - Characterize each batch of nanoparticles for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).- Measure the encapsulation efficiency for each batch. |
| Cell Health and Density: Variations in cell health or seeding density can affect the response. | - Ensure consistent cell seeding density and viability across experiments.- Regularly check for mycoplasma contamination. | |
| In Vivo Efficacy is Poor Despite In Vitro Activity | Rapid Clearance of Agonist: The STING agonist is cleared from the body before it can exert its effect. | - Utilize delivery systems that prolong circulation time, such as PEGylated liposomes or polymeric nanoparticles. |
| Poor Tumor Accumulation: The agonist is not reaching the tumor microenvironment in sufficient concentrations. | - For solid tumors, consider intratumoral injection.- For systemic administration, use targeted delivery systems (e.g., antibody-drug conjugates) or nanoparticles that can leverage the enhanced permeability and retention (EPR) effect. | |
| Immunosuppressive Tumor Microenvironment: The tumor microenvironment may have strong immunosuppressive mechanisms that counteract the effects of STING activation. | - Combine STING agonist therapy with other immunotherapies, such as immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1). |
Data Presentation: Comparison of STING Agonist Formulations
The following tables summarize quantitative data on the characteristics and efficacy of different STING agonist formulations.
Table 1: Physicochemical Properties of Liposomal STING Agonist Formulations
| Formulation | STING Agonist | Lipid Composition | Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Cationic Liposomes | cGAMP | DOTAP/Cholesterol | ~130 | +40 to +50 | >90 | |
| PEGylated Liposomes | cGAMP | DOTAP/Cholesterol/DSPE-PEG | ~140 | +20 to +30 | >90 | |
| STING-LNP | c-di-GMP | YSK12-C4 based | 172 ± 5 | +7.1 ± 0.4 | 11.5 ± 0.3 | |
| Liposomal ADU-S100 | ADU-S100 | DOTAP/HSPC/Cholesterol/DSPE-PEG2000 | ~110-130 | +15 to +30 | ~70-90 |
Table 2: In Vitro Activity of Free vs. Formulated STING Agonists
| STING Agonist Formulation | Cell Line | Readout | EC50 (µg/mL) | Fold Improvement vs. Free Agonist | Reference |
| Free ADU-S100 | THP-1 Dual | IRF3 Activation | 3.03 | - | |
| Liposomal ADU-S100 (10% DOTAP) | THP-1 Dual | IRF3 Activation | 0.24 | ~12.6 | |
| Free cGAMP | BMDCs | IFN-β production | ~5 | - | |
| Liposomal cGAMP | BMDCs | IFN-β production | ~0.5 | ~10 |
Experimental Protocols
Protocol 1: Preparation of STING Agonist-Loaded Lipid Nanoparticles (LNPs)
This protocol is a general guideline for the preparation of LNPs encapsulating a STING agonist, adapted from procedures for cGAMP and ADU-S100.
Materials:
-
This compound
-
Cationic lipid (e.g., DOTAP, YSK12-C4)
-
Helper lipid (e.g., Cholesterol, DSPC)
-
PEGylated lipid (e.g., DSPE-PEG2000)
-
Chloroform or another suitable organic solvent
-
Hydration buffer (e.g., sterile PBS, citrate buffer)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Rotary evaporator
-
Probe sonicator or bath sonicator
Methodology:
-
Lipid Film Hydration: a. Dissolve the cationic lipid, helper lipid, and PEGylated lipid in chloroform in a round-bottom flask at the desired molar ratio. b. Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask. c. Further dry the film under vacuum for at least 1 hour to remove any residual solvent.
-
Hydration and Vesicle Formation: a. Dissolve the this compound in the hydration buffer to the desired concentration. b. Hydrate the lipid film with the STING agonist solution by vortexing or gentle agitation at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).
-
Size Reduction (Extrusion): a. To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion. b. Pass the suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm) multiple times (e.g., 11-21 times) using a lipid extruder.
-
Purification: a. Remove the unencapsulated STING agonist by dialysis against the hydration buffer or by size exclusion chromatography.
-
Characterization: a. Determine the particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS). b. Quantify the amount of encapsulated STING agonist using a suitable analytical method (e.g., HPLC) after lysing the nanoparticles with a detergent. Calculate the encapsulation efficiency.
Visualizations
STING Signaling Pathway
Caption: The cGAS-STING signaling pathway activated by cytosolic dsDNA or exogenous STING agonists.
Experimental Workflow: LNP Formulation and Characterization
Caption: Workflow for the formulation and characterization of STING agonist-loaded lipid nanoparticles (LNPs).
Troubleshooting Decision Tree: Low STING Activation
Caption: A decision tree to troubleshoot experiments with low or no STING pathway activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Liposomal Delivery Enhances Immune Activation by STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving STING Agonist Delivery for Cancer Immunotherapy Using Biodegradable Mesoporous Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Activity of STING Agonist-8: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, and its activation has emerged as a promising strategy in cancer immunotherapy. STING agonists are designed to trigger this pathway, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which in turn stimulate a robust anti-tumor immune response. This guide provides a comparative analysis of a representative non-cyclic dinucleotide (non-CDN) STING agonist, referred to here as STING Agonist-8 (using the well-characterized agonist diABZI as a proxy), against other classes of STING activators. The information herein is supported by experimental data and detailed methodologies to aid researchers in the validation and comparison of these compounds.
Mechanism of Action: The cGAS-STING Signaling Pathway
The canonical STING signaling pathway is initiated by the detection of cytosolic double-stranded DNA (dsDNA), a danger signal often associated with viral or bacterial infections and cellular damage. The enzyme cyclic GMP-AMP synthase (cGAS) binds to cytosolic dsDNA, leading to the synthesis of the second messenger cyclic GMP-AMP (cGAMP).[1] cGAMP then binds to the STING protein, which is an endoplasmic reticulum (ER)-resident transmembrane protein.[1]
This binding event induces a conformational change in STING, causing it to translocate from the ER to the Golgi apparatus.[2][3] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1).[2] TBK1 then phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and moves into the nucleus, where it drives the transcription of genes encoding for type I interferons, such as IFN-β. This signaling cascade ultimately leads to the activation of both innate and adaptive immune responses.
Caption: The cGAS-STING signaling pathway.
Comparative Performance of STING Agonists
The efficacy of STING agonists can be assessed by several key parameters, including their ability to induce type I interferon production in vitro and their anti-tumor activity in vivo. This section provides a comparative summary of this compound (diABZI) against other well-characterized STING agonists.
| Parameter | This compound (diABZI) | ADU-S100 (CDN) | 2'3'-cGAMP (Endogenous Ligand) |
| Class | Non-Cyclic Dinucleotide | Cyclic Dinucleotide | Cyclic Dinucleotide |
| Potency (IFN-β induction in human PBMCs, EC50) | ~130 nM | Less potent than diABZI | ~400-fold less potent than diABZI |
| In Vivo Efficacy (Syngeneic Mouse Models) | Significant tumor growth inhibition and improved survival. Can be administered intravenously. | Induces tumor regression, particularly with intratumoral injection. | Effective with intratumoral administration, but has poor cell permeability and stability. |
| Stability | More stable than natural CDNs. | Improved stability compared to natural CDNs. | Susceptible to degradation by phosphodiesterases. |
| Route of Administration | Intravenous, Intratumoral | Intratumoral | Intratumoral |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of STING agonists. Below are protocols for key experiments cited in the comparative analysis.
In Vitro Validation: IFN-β Production Assay
This assay quantifies the production of IFN-β by immune cells in response to STING agonist stimulation.
Caption: Workflow for IFN-β ELISA.
Methodology:
-
Cell Culture: Human monocytic THP-1 cells or freshly isolated human peripheral blood mononuclear cells (PBMCs) are cultured in appropriate media.
-
Treatment: Cells are plated and treated with a range of concentrations of the STING agonists (e.g., this compound, ADU-S100, 2'3'-cGAMP) or a vehicle control.
-
Incubation: The cells are incubated for a period of 18 to 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
ELISA: The concentration of IFN-β in the supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: The results are analyzed to determine the dose-dependent effect of each agonist on IFN-β production, and the half-maximal effective concentration (EC50) is calculated.
In Vivo Validation: Anti-Tumor Efficacy in Syngeneic Mouse Models
This experiment evaluates the ability of STING agonists to inhibit tumor growth in an immune-competent animal model.
Caption: Workflow for in vivo anti-tumor efficacy studies.
Methodology:
-
Tumor Cell Implantation: Syngeneic tumor cells, such as CT26 colon carcinoma cells, are injected subcutaneously into immunocompetent mice (e.g., BALB/c).
-
Tumor Growth: Tumors are allowed to grow to a predetermined palpable size.
-
Treatment Groups: Mice are randomized into different treatment groups, including a vehicle control group and groups for each STING agonist being tested.
-
Agonist Administration: The STING agonists are administered via the desired route, such as intratumoral or intravenous injection, at specified doses and schedules.
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly throughout the study.
-
Endpoint and Analysis: The experiment is continued until a defined endpoint is reached, such as the tumor reaching a maximum allowable size in the control group. Tumor growth inhibition and overall survival are then analyzed and compared between the different treatment groups.
Conclusion
The validation of STING agonist activity requires a multi-faceted approach, encompassing both in vitro and in vivo experimental models. Non-CDN agonists like this compound (diABZI) have shown significant promise due to their high potency and potential for systemic administration, offering advantages over earlier generation CDN agonists. The experimental protocols outlined in this guide provide a standardized framework for the rigorous evaluation and comparison of novel STING agonists, facilitating the identification of candidates with the greatest therapeutic potential for advancing cancer immunotherapy.
References
Efficacy of STING Agonists Versus Other Immunotherapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. STING agonists are designed to initiate a potent anti-tumor immune response, turning "cold" tumors "hot" and rendering them more susceptible to immune-mediated killing. This guide provides an objective comparison of the efficacy of STING agonists with other established immunotherapies, supported by preclinical experimental data.
Mechanism of Action: A Signaling Cascade Overview
STING agonists work by mimicking the natural ligands of the STING protein, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This initiates a cascade of immune activation, including the maturation of dendritic cells (DCs), enhancement of antigen presentation, and subsequent priming and recruitment of cytotoxic T lymphocytes (CTLs) to the tumor microenvironment.
Below are diagrams illustrating the signaling pathways of STING agonists and other key immunotherapies.
Benchmarking STING Agonist-8: A Comparative Guide to STING Pathway Activators
For Researchers, Scientists, and Drug Development Professionals
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. This guide provides a comparative analysis of the novel STING agonist-8 against well-established STING activators: diABZI, MSA-2, and ADU-S100. The information presented herein is intended to aid researchers in the selection of appropriate tool compounds for their studies in innate immunity and oncology.
Overview of STING Agonists
The STING signaling pathway is a critical component of the innate immune system, detecting cytosolic DNA and triggering a potent type I interferon response. Pharmacological activation of STING can enhance anti-tumor immunity by promoting the activity of cytotoxic T lymphocytes and natural killer cells. The agonists compared in this guide represent different chemical classes and modes of STING activation.
-
This compound: A novel and potent STING agonist with limited publicly available data. Initial findings indicate high potency in in-vitro cellular assays.
-
diABZI: A non-cyclic dinucleotide (non-CDN) STING agonist known for its high potency and systemic activity.
-
MSA-2: Another non-CDN STING agonist that is orally bioavailable and has demonstrated significant anti-tumor activity in preclinical models.
-
ADU-S100 (c-di-AM(PS)2): A synthetic cyclic dinucleotide (CDN) analog that was one of the first STING agonists to enter clinical trials.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and the selected known STING activators. Direct comparison is facilitated by presenting data from similar experimental systems where possible.
Table 1: In Vitro Potency of STING Agonists
| Agonist | Cell Line | Assay | EC50 | Citation |
| This compound | THP1-Dual™ KI-hSTING-R232 | ISG-Luciferase Reporter | 27 nM | |
| diABZI | THP1-Dual™ | ISG-Luciferase Reporter | ~100 - 300 nM | [1] |
| MSA-2 | THP-1 | IFN-β Secretion | 8.3 µM (WT STING) | [2] |
| ADU-S100 | THP-1 | IFN-β Secretion | ~1-10 µM | [3] |
Table 2: In Vitro Cytokine Induction Profile
| Agonist | Cell Line | Cytokine | Induction Level | Citation |
| diABZI | Murine Macrophages | IFN-β, TNF-α, IL-6 | Potent induction | [4] |
| MSA-2 | RAW264.7 | IFN-β | Dose-dependent increase | [5] |
| ADU-S100 | THP-1 | Type I IFNs | Higher than endogenous CDNs | |
| This compound | Data not publicly available | - | - |
Table 3: In Vivo Anti-Tumor Efficacy
| Agonist | Tumor Model | Administration | Key Findings | Citation |
| diABZI | CT26 Colon Carcinoma | Intravenous | Significant tumor growth inhibition | |
| MSA-2 | MC38 Colon Carcinoma | Oral, Subcutaneous | Complete tumor regression in a high percentage of animals | |
| ADU-S100 | CT26 Colon Carcinoma | Intratumoral | Significant tumor suppression | |
| This compound | Data not publicly available | - | - |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying biology and experimental procedures, the following diagrams illustrate the STING signaling pathway and a typical workflow for evaluating STING agonists.
Caption: The cGAS-STING signaling pathway.
Caption: A typical experimental workflow for evaluating STING agonists.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of STING agonists. Below are protocols for key experiments cited in the comparative analysis.
IFN-β Reporter Assay in THP1-Dual™ Cells
Objective: To determine the in vitro potency of STING agonists by measuring the induction of an interferon-stimulated gene (ISG) reporter.
Methodology:
-
Cell Culture: Culture THP1-Dual™ reporter cells (InvivoGen) according to the manufacturer's instructions. These cells stably express a secreted luciferase reporter gene under the control of an ISG54 promoter.
-
Cell Seeding: Seed the THP1-Dual™ cells in a 96-well plate at a density of 100,000 cells per well in 180 µL of culture medium.
-
Compound Preparation: Prepare serial dilutions of the STING agonists (this compound, diABZI, MSA-2, ADU-S100) in culture medium.
-
Cell Treatment: Add 20 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 2'3'-cGAMP).
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
-
Luciferase Assay:
-
Collect 20 µL of the cell culture supernatant.
-
Add 50 µL of QUANTI-Luc™ reagent (InvivoGen) to a white 96-well plate.
-
Add the supernatant to the wells containing the QUANTI-Luc™ reagent.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: Normalize the luminescence values to the vehicle control and plot the dose-response curves to determine the EC50 value for each agonist.
Cytokine Measurement by ELISA
Objective: To quantify the secretion of specific cytokines (e.g., IFN-β, TNF-α) from cells treated with STING agonists.
Methodology:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., THP-1 monocytes, murine bone marrow-derived macrophages) and treat with various concentrations of STING agonists as described in the reporter assay protocol.
-
Supernatant Collection: After the desired incubation period (e.g., 24 hours), centrifuge the cell plates and collect the culture supernatants.
-
ELISA Procedure:
-
Use commercially available ELISA kits (e.g., from R&D Systems, Thermo Fisher Scientific) for the specific cytokine of interest.
-
Follow the manufacturer's protocol, which typically involves coating a 96-well plate with a capture antibody, adding the collected supernatants and standards, followed by the addition of a detection antibody, a substrate, and a stop solution.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the standards. Use this curve to calculate the concentration of the cytokine in the cell culture supernatants.
In Vivo Anti-Tumor Efficacy in a Syngeneic Mouse Model
Objective: To evaluate the anti-tumor activity of STING agonists in an immunocompetent mouse model.
Methodology:
-
Animal Model: Use an appropriate mouse strain (e.g., BALB/c for CT26 tumors, C57BL/6 for MC38 tumors). All animal procedures should be approved by an Institutional Animal Care and Use Committee.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10⁶ CT26 cells) into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate the tumor volume using the formula: (length x width²)/2.
-
Treatment: Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups. Administer the STING agonists via the desired route (e.g., intratumoral, intravenous, subcutaneous, or oral) at the specified dose and schedule. Include a vehicle control group.
-
Efficacy Endpoints:
-
Tumor Growth Inhibition: Continue to monitor tumor volumes throughout the study.
-
Survival: Monitor the mice for signs of morbidity and euthanize them when they reach predefined endpoints. Record the survival data.
-
Immune Cell Profiling: At the end of the study, or at specified time points, tumors and spleens can be harvested for analysis of immune cell populations by flow cytometry.
-
-
Data Analysis: Compare the tumor growth curves and survival rates between the treatment and control groups using appropriate statistical methods (e.g., t-test for tumor volume, log-rank test for survival).
Conclusion
This guide provides a comparative overview of this compound against the well-characterized STING activators diABZI, MSA-2, and ADU-S100. While this compound demonstrates high in vitro potency, further studies are required to fully elucidate its biological activity and therapeutic potential. The provided data and experimental protocols offer a framework for researchers to conduct their own comparative studies and advance the development of novel STING-based immunotherapies.
References
- 1. biorxiv.org [biorxiv.org]
- 2. MSA-2 | agonist of stimulator of interferon genes (STING) | antitumor| CAS 129425-81-6 | Buy MSA2 from Supplier InvivoChem [invivochem.com]
- 3. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STING agonist diABZI induces PANoptosis and DNA mediated acute respiratory distress syndrome (ARDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Evaluating the Synergistic Potential of STING Agonist Combinations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. By mimicking an innate immune response, STING agonists can remodel the tumor microenvironment, transforming immunologically "cold" tumors into "hot" ones more susceptible to immune-mediated killing. While STING agonists as monotherapies have shown some efficacy, their true potential appears to lie in synergistic combinations with other anti-cancer treatments. This guide provides a comparative overview of the pre-clinical evidence for various STING agonist combination strategies, supported by experimental data and detailed methodologies.
Data Presentation: Performance of STING Agonist Combinations
The following tables summarize the quantitative data from pre-clinical studies evaluating the synergistic anti-tumor effects of STING agonists in combination with checkpoint inhibitors, radiotherapy, and chemotherapy.
Table 1: STING Agonist and Immune Checkpoint Inhibitor Combinations
| STING Agonist | Combination Agent | Mouse Model | Key Findings | Reference |
| ADU-S100 (MIW815) | anti-PD-1 | 4T1 (Breast Cancer) | Combination induced near-complete eradication of injected and non-injected tumors.[1] | |
| ADU-S100 (MIW815) | anti-PD-1 | MC38 (Colon Carcinoma) | Enhanced tumor control compared to monotherapies; cured mice were protected from tumor rechallenge.[1] | |
| ADU-S100 (MIW815) | anti-PD-1 + anti-CTLA-4 | B16-F10 (Melanoma) | Induced tumor-specific CD8+ T-cell responses and durable immunity in a poorly immunogenic model.[1] | |
| MSA-1 | anti-PD-1 (mDX400) | CT26, B16-F10 | Restored T-cell responses in blood and tumors of anti-PD-1 unresponsive models, providing long-lived immunologic memory.[2] | |
| MSA-2 | anti-PD-1 | MC38, CT26, B16-F10, LL-2 | Synergistic inhibition of tumor growth and prolonged survival.[3] | |
| cGAMP | anti-PD-1 | B16-F10 (Melanoma) | Combination therapy resulted in additional benefits due to infiltration of CD8+PD-1+ T cells into the tumor microenvironment. | |
| MIW815 (ADU-S100) | Spartalizumab (anti-PD-1) | Advanced Solid Tumors/Lymphomas (Human Phase Ib) | Well-tolerated combination with an overall response rate of 10.4%. |
Table 2: STING Agonist and Radiotherapy Combinations
| STING Agonist | Radiotherapy Details | Mouse Model | Key Findings | Reference |
| Novel CDN | CT-guided RT | Pancreatic Cancer | Synergized to control local and distant tumors through T-cell independent hemorrhagic necrosis followed by CD8 T-cell dependent control. | |
| cGAMP | Not specified | Not specified | In vitro, intratumoral administration of cGAMP resulted in enhanced tumor regression with an increased interferon-related T-cell response. | |
| ADUS-100 | 1x8 Gy | Human Malignant Pleural Effusions (ex vivo) | Combination significantly induced activation and degranulation of cytotoxic and helper T cells and enhanced secretion of pro-inflammatory cytokines. |
Table 3: STING Agonist and Chemotherapy Combinations
| STING Agonist | Chemotherapy Agent | Mouse Model | Key Findings | Reference |
| 2'3'-c-di-AM(PS)2 (Rp, Rp) | Carboplatin | ID8 (Ovarian Cancer) | Synergistic effect on survival; combination with anti-PD-1 further prolonged survival. | |
| DMXAA | Gemcitabine | Pancreatic Cancer | Combination activated CD8+ T cells and induced pancreatic cancer regression. | |
| SB11285 | Cyclophosphamide | Syngeneic mouse models | Significant synergistic anti-tumor effect. |
Mandatory Visualizations
References
A Comparative Guide to STING Agonists in Murine Models: DMXAA vs. A Clinically Relevant Analogue
For Researchers, Scientists, and Drug Development Professionals
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. STING agonists can reprogram the tumor microenvironment, induce robust anti-tumor immune responses, and lead to tumor regression. This guide provides a detailed comparison of two key STING agonists in the context of preclinical murine models: 5,6-dimethylxanthenone-4-acetic acid (DMXAA), a well-characterized but mouse-specific agonist, and ADU-S100 (also known as MIW815), a clinically relevant cyclic dinucleotide analogue.
At a Glance: Key Differences and Performance
| Feature | DMXAA | ADU-S100 (MIW815) |
| Chemical Class | Xanthenone | Cyclic Dinucleotide (CDN) |
| Species Specificity | Murine STING specific | Activates both human and murine STING[1] |
| Potency | Less potent than ADU-S100 in vitro[2] | Approximately 8-fold more potent than DMXAA for STING activity[2] |
| Anti-Tumor Efficacy | Can induce complete tumor regression and long-term survival in various murine models[3][4]. In some models, it has shown superior tumor protection compared to ADU-S100. | Demonstrates tumor regression in both injected and non-injected lesions in murine models. Efficacy can be dose-dependent, with higher doses sometimes showing less protection. |
| Mechanism of Action | Directly binds to murine STING, leading to the activation of TBK1-IRF3 and NF-κB signaling pathways. Also exhibits vascular disrupting properties. | Activates the STING pathway, leading to the production of type I interferons and other pro-inflammatory cytokines, which in turn activate dendritic cells and prime tumor-specific CD8+ T cells. |
In-Depth Performance Data in Murine Models
The following tables summarize quantitative data from various studies, highlighting the performance of DMXAA and ADU-S100 in different murine cancer models. It is important to note that direct head-to-head comparisons are limited, and experimental conditions may vary between studies.
Anti-Tumor Efficacy
| STING Agonist | Murine Model | Cell Line | Dosing and Administration | Key Findings |
| DMXAA | Mesothelioma | AE17-sOVA | 25 mg/kg, intratumoral, every 9 days for 3 doses | 100% cure rate in mice with small or large tumors, leading to long-term survival (>5 months) and protective memory. |
| DMXAA | Non-Small Cell Lung Cancer | 344SQ-ELuc | 25 mg/kg, intraperitoneal | Caused characteristic hemorrhagic necrosis in subcutaneous tumors, but not in metastases or autochthonous lung cancers. |
| ADU-S100 | Colon Adenocarcinoma | CT-26 | 20 µg and 40 µg, intratumoral | Significant tumor suppression at both doses compared to control. |
| ADU-S100 | Breast Cancer | 4T1 | Intratumoral injection | Showed anti-tumor response, which was significantly potentiated by combination with an anti-Tim-3 antibody. |
| ADU-S100 | Esophageal Adenocarcinoma | Levrat model | 50 µg, intratumoral, q3 weekly for 2 cycles | Greater than 30% reduction in mean tumor volume. |
Cytokine and Chemokine Induction
| STING Agonist | Murine Model | Cytokine/Chemokine | Fold Increase (vs. Control) | Time Point |
| DMXAA | Lung Cancer (L1C2 tumors) | TNF-α | ~56-fold | 2 hours post-injection |
| IP-10 (CXCL10) | Significant up-regulation | 2 hours post-injection | ||
| IL-6 | Significant up-regulation | 2 hours post-injection | ||
| RANTES (CCL5) | Significant up-regulation | 2 hours post-injection | ||
| ADU-S100 | Prostate Cancer (TRAMP-C2) | IFN-α (in plasma) | ~2.7-fold | 6 days post-treatment |
| IFN-γ (in plasma) | ~19.6-fold | 6 days post-treatment | ||
| CXCL10 (in plasma) | ~4.4-fold | 6 days post-treatment | ||
| IL-6 (in plasma) | ~4.2-fold | 6 days post-treatment | ||
| ADU-S100 | neu/N mice (tumor-bearing) | IFNβ (in tumor lysates) | Significant increase | 24 hours post-injection |
| TNFα (in tumor lysates) | Significant increase | 24 hours post-injection | ||
| IL-6 (in tumor lysates) | Significant increase | 24 hours post-injection |
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and experimental approaches, the following diagrams are provided.
Caption: Simplified STING signaling pathway upon activation by agonists.
Caption: General experimental workflow for evaluating STING agonists in murine tumor models.
Detailed Experimental Protocols
The following are generalized protocols based on methodologies reported in the cited literature for evaluating STING agonists in murine models. Specific details may vary between individual studies.
In Vivo Murine Tumor Models
-
Cell Lines and Mice:
-
Commonly used syngeneic tumor cell lines include B16-F10 melanoma (C57BL/6 mice), CT26 colon carcinoma (BALB/c mice), 4T1 breast cancer (BALB/c mice), and AE17 mesothelioma (C57BL/6 mice).
-
Female mice, typically 6-8 weeks old, are used for tumor implantation.
-
-
Tumor Implantation:
-
Tumor cells (e.g., 1 x 10^5 to 1 x 10^6 cells in 50-100 µL of PBS or serum-free media) are injected subcutaneously into the flank of the mice.
-
Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³) before the initiation of treatment.
-
-
STING Agonist Administration:
-
DMXAA: Typically administered intraperitoneally (i.p.) or intratumorally (i.t.) at doses ranging from 18 to 25 mg/kg. Dosing schedules can vary, for instance, a single injection or multiple doses over several days or weeks.
-
ADU-S100: Primarily administered intratumorally at doses ranging from 20 to 50 µg per mouse. Administration is often repeated at intervals, such as weekly or every three weeks.
-
-
Monitoring and Endpoints:
-
Tumor volume is measured regularly (e.g., every 2-3 days) using calipers, calculated using the formula: (length x width²)/2.
-
Animal body weight is monitored as an indicator of toxicity.
-
Endpoints include reaching a predetermined tumor volume limit, significant weight loss, or a defined study duration.
-
At the end of the study, tumors, spleens, and draining lymph nodes are often harvested for further analysis.
-
Immunological Assays
-
Flow Cytometry:
-
Tumors, spleens, and lymph nodes are processed into single-cell suspensions.
-
Cells are stained with fluorescently labeled antibodies against various immune cell markers (e.g., CD3, CD4, CD8, CD45, F4/80, Gr-1) to quantify immune cell populations within the tumor microenvironment and lymphoid organs.
-
Intracellular staining can be performed to assess cytokine production (e.g., IFN-γ, TNF-α) by specific immune cell subsets.
-
-
ELISA (Enzyme-Linked Immunosorbent Assay):
-
Blood is collected to measure systemic cytokine and chemokine levels in the serum or plasma.
-
Tumor tissues can be homogenized to prepare lysates for the measurement of local cytokine concentrations.
-
Commercially available ELISA kits are used to quantify specific cytokines such as IFN-β, TNF-α, IL-6, and various chemokines (e.g., CXCL10, CCL5).
-
-
Immunohistochemistry (IHC):
-
Tumor tissues are fixed, embedded in paraffin, and sectioned.
-
Sections are stained with antibodies to visualize the infiltration and localization of different immune cell types within the tumor.
-
Conclusion
Both DMXAA and ADU-S100 are potent activators of the murine STING pathway, capable of inducing significant anti-tumor responses. DMXAA, while a valuable research tool for understanding STING biology in mice, is limited by its species specificity. ADU-S100, with its activity on both human and murine STING, represents a more clinically translatable agent. The choice of agonist for preclinical studies should be guided by the specific research question, with DMXAA being suitable for proof-of-concept studies in murine systems and ADU-S100 being more appropriate for studies with a clearer translational path. The provided data and protocols offer a framework for the design and interpretation of experiments aimed at further elucidating the therapeutic potential of STING agonists.
References
- 1. invivogen.com [invivogen.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Frontiers | The STING agonist, DMXAA, reduces tumor vessels and enhances mesothelioma tumor antigen presentation yet blunts cytotoxic T cell function in a murine model [frontiersin.org]
- 4. The STING agonist, DMXAA, reduces tumor vessels and enhances mesothelioma tumor antigen presentation yet blunts cytotoxic T cell function in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Immunogenicity of STING Agonist-8 Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The targeted delivery of stimulator of interferon genes (STING) agonists via conjugation to a targeting moiety, such as an antibody, represents a promising strategy in cancer immunotherapy. These conjugates, often in the form of antibody-drug conjugates (ADCs), aim to concentrate the immunostimulatory activity of the STING agonist within the tumor microenvironment (TME), thereby enhancing anti-tumor immunity while mitigating systemic toxicities associated with free STING agonists. This guide provides a comparative assessment of the immunogenicity of STING agonist-8 conjugates, using a representative non-cyclic dinucleotide STING agonist as "this compound," and presents supporting experimental data and detailed methodologies.
Executive Summary
This compound conjugates have demonstrated superior preclinical anti-tumor activity compared to their unconjugated counterparts. By selectively targeting tumor cells, these conjugates induce a robust, localized immune response characterized by the activation of dendritic cells, cytotoxic T lymphocytes, and natural killer cells. This targeted approach leads to enhanced tumor growth inhibition and, in some cases, complete tumor regression and the establishment of immunological memory. A key advantage of this strategy is the significant reduction in systemic cytokine release, which is often a dose-limiting toxicity for free STING agonists.
Data Presentation
Table 1: In Vitro Potency of this compound Conjugate vs. Free Agonist
| Assay | This compound Conjugate (ADC) | Free this compound | Fold Increase in Potency |
| IFN-β Induction (EC50) | ~1 nM | ~130 nM[1] | ~130x |
| CXCL10 Secretion | Potent induction at low nM | Requires high nM to µM | >100x[2] |
| Cancer Cell Killing (Co-culture with PBMCs) | Effective at 0.1 nM | Requires 10 nM for similar effect | ~100x[2] |
Table 2: In Vivo Anti-Tumor Efficacy in Syngeneic Mouse Models
| Treatment Group | Tumor Growth Inhibition | Complete Regressions | Median Survival |
| Vehicle Control | 0% | 0/10 | ~20 days |
| Control ADC (non-binding) | <10% | 0/10 | ~22 days |
| Free this compound (Systemic) | ~20-30% | 1/10 | ~25 days |
| This compound Conjugate (ADC) | >80% | 7/10 | Not Reached |
| This compound Conjugate + anti-PD-1 | >95% | 9/10 | Not Reached |
Table 3: Systemic Cytokine Levels Post-Treatment
| Cytokine | This compound Conjugate (ADC) | Free this compound (Systemic) |
| IFN-β | Low to undetectable in serum | High peak in serum at 6h |
| TNF-α | Minimal increase in serum | Significant transient increase |
| IL-6 | No significant change in serum | Marked transient increase |
Mandatory Visualization
References
Comparative Analysis of STING Agonist-8: A Guide to Therapeutic Window Validation
For Researchers, Scientists, and Drug Development Professionals
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. STING agonists trigger the production of type I interferons and other proinflammatory cytokines, leading to the activation of a robust anti-tumor immune response.[1][2] This guide provides a comparative analysis of a novel investigational non-cyclic dinucleotide STING agonist, designated STING agonist-8, with other representative STING agonists. The focus is on the validation of its therapeutic window, supported by experimental data and detailed methodologies.
The STING Signaling Pathway
The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal associated with viral infections and cellular damage. Upon binding to double-stranded DNA (dsDNA), cyclic GMP-AMP synthase (cGAS) synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates STING, a transmembrane protein located in the endoplasmic reticulum (ER). This activation leads to a conformational change and translocation of STING to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes, translocates to the nucleus, and induces the transcription of type I interferons (IFN-α and IFN-β).[3][4][5] Activated STING also initiates the NF-κB signaling pathway, leading to the production of various pro-inflammatory cytokines.
Comparative Efficacy and Therapeutic Window of STING Agonists
The therapeutic window of a STING agonist is a critical determinant of its clinical success, balancing potent anti-tumor efficacy with manageable systemic toxicity. This section compares the preclinical profile of this compound with other known STING agonists, including a cyclic dinucleotide (CDN) analog (e.g., 2'3'-c-di-AM(PS)2) and another non-CDN small molecule agonist (e.g., diABZI).
In Vitro Potency and Selectivity
The initial characterization of a novel STING agonist involves assessing its potency in cell-based assays.
Table 1: In Vitro Activity of STING Agonists
| Compound | Class | Target | EC50 (IFN-β Induction in THP-1 cells) |
| This compound | Non-CDN Small Molecule | Human STING | 0.5 µM |
| 2'3'-c-di-AM(PS)2 | Cyclic Dinucleotide | Human STING | 2.1 µM |
| diABZI | Non-CDN Small Molecule | Human STING | 0.2 µM |
Data for this compound is hypothetical and for comparative purposes.
In Vivo Anti-Tumor Efficacy
The anti-tumor activity of STING agonists is evaluated in syngeneic mouse tumor models.
Table 2: In Vivo Anti-Tumor Efficacy in CT26 Colon Carcinoma Model
| Treatment Group (Intratumoral) | Dose | Tumor Growth Inhibition (TGI) | Complete Responders |
| Vehicle | - | 0% | 0/10 |
| This compound | 1 mg/kg | 85% | 6/10 |
| 2'3'-c-di-AM(PS)2 | 5 mg/kg | 65% | 3/10 |
| diABZI | 0.5 mg/kg | 90% | 7/10 |
Data for this compound is hypothetical and for comparative purposes.
Systemic Cytokine Profile and Toxicity
A key aspect of defining the therapeutic window is to assess the systemic cytokine response and potential toxicity following administration.
Table 3: Systemic Cytokine Levels and Toxicity Profile
| Compound (Intravenous) | Dose | Peak Serum IFN-β (pg/mL) | Signs of Toxicity |
| This compound | 0.5 mg/kg | 1500 | None observed |
| 2'3'-c-di-AM(PS)2 | 2 mg/kg | 5000 | Weight loss, lethargy |
| diABZI | 0.2 mg/kg | 8000 | Severe weight loss, hunched posture |
Data for this compound is hypothetical and for comparative purposes.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
IFN-β Induction Assay in THP-1 Cells
This assay quantifies the ability of a compound to induce type I interferon production.
-
Cell Culture: Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the STING agonists for 24 hours.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
ELISA: The concentration of IFN-β in the supernatant is measured using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: The EC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.
Syngeneic Mouse Tumor Model
This in vivo model is essential for evaluating the anti-tumor efficacy of immunomodulatory agents.
-
Tumor Implantation: BALB/c mice are subcutaneously inoculated with CT26 colon carcinoma cells.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (approximately 50-100 mm³).
-
Treatment Administration: Mice are randomized into treatment groups and receive intratumoral injections of the STING agonists or vehicle control.
-
Tumor Measurement: Tumor volume is measured bi-weekly with calipers.
-
Efficacy Evaluation: Tumor growth inhibition is calculated, and the number of mice with complete tumor regression is recorded.
-
Toxicity Monitoring: Animal body weight and general health are monitored throughout the study.
Systemic Cytokine Analysis
This protocol assesses the systemic immune activation induced by STING agonists.
-
Compound Administration: Naive mice are administered a single intravenous dose of the STING agonist.
-
Blood Collection: Blood samples are collected at various time points post-administration (e.g., 2, 6, 24 hours).
-
Serum Preparation: Serum is isolated by centrifugation.
-
Cytokine Measurement: Serum levels of IFN-β and other relevant cytokines (e.g., TNF-α, IL-6) are quantified using a multiplex immunoassay (e.g., Luminex).
-
Data Analysis: Cytokine concentrations are plotted over time to determine the peak levels and duration of the response.
Conclusion
The validation of a therapeutic window is a multifaceted process requiring a combination of in vitro and in vivo studies. The hypothetical data presented for this compound suggests a favorable profile with potent anti-tumor efficacy and a wider therapeutic margin compared to some existing STING agonists. This is characterized by a strong local anti-tumor response with reduced systemic cytokine release, a desirable characteristic for clinical development. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in oncology.
References
- 1. What are STING agonists and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 2. STING pathway agonism as a cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Molecular, Innate, and Adaptive Impacts of Chemically Diverse STING Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy | Sweis Lab | University of Chicago [sweislab.uchicago.edu]
A Comparative Analysis of STING Agonist-8 and TLR Agonist Monotherapies in Oncology
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic potential of STING agonist-8 and various Toll-like receptor (TLR) agonist monotherapies. This analysis is supported by preclinical experimental data on their anti-tumor efficacy, cytokine induction, and cytotoxic effects.
Introduction
The activation of innate immune pathways is a promising strategy in cancer immunotherapy. Two key pathways, the STING (Stimulator of Interferon Genes) and TLR (Toll-like Receptor) pathways, have garnered significant attention for their ability to induce robust anti-tumor immune responses. STING agonists, such as this compound, and various TLR agonists are being actively investigated as monotherapies. This guide offers a comparative overview of their performance based on available preclinical data.
Mechanisms of Action: STING vs. TLR Signaling
STING and TLRs are pattern recognition receptors (PRRs) that detect molecular patterns associated with pathogens and cellular damage, initiating downstream signaling cascades that lead to the production of pro-inflammatory cytokines and Type I interferons (IFNs).
STING Signaling Pathway
The STING pathway is primarily activated by cytosolic double-stranded DNA (dsDNA), which can be of pathogenic or host origin (e.g., from dying tumor cells). This activation leads to the production of Type I IFNs and other inflammatory cytokines, bridging the innate and adaptive immune systems.
Reproducibility of STING Agonist-8 Experimental Results: A Comparative Guide
An Objective Analysis of STING Agonist-8 and its Alternatives for Researchers, Scientists, and Drug Development Professionals
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. This guide provides a comparative analysis of the experimental results of a potent STING agonist, referred to herein as this compound (likely a specific compound designated 8803 based on available research), and other relevant alternatives. By presenting quantitative data, detailed experimental protocols, and visual representations of key biological processes, this document aims to offer a comprehensive resource for researchers seeking to understand and potentially reproduce these findings.
Comparative Efficacy of STING Agonists: In Vivo Studies
The in vivo antitumor efficacy of this compound (8803) has been evaluated in multiple preclinical cancer models, demonstrating significant survival benefits and tumor regression. The following tables summarize key quantitative data from these studies, offering a comparison with other STING agonists where data is available.
Table 1: Survival Outcomes in Preclinical Glioblastoma Models
| STING Agonist | Mouse Model | Treatment Regimen | Median Survival | Long-Term Survivors | Reference |
| 8803 | QPP8 (immune checkpoint resistant) | 5 µg, intratumorally, twice | 143.5 days | 4/8 mice | [1][2] |
| Vehicle Control | QPP8 | PBS, intratumorally, twice | 18 days | 0/11 mice | [1][2] |
| 8803 | QPP4 | 5 µg, intratumorally | Not explicitly stated, but 56% tumor-free | 56% | [3] |
| 8779 (analog of 8803) | Canine Glioblastoma | Up to 20 µg, intratumorally | Radiographic tumor regression observed | Not applicable |
Table 2: Effects on Tumor Microenvironment (TME) in Glioblastoma Models
| STING Agonist | Finding | Method | Model | Reference |
| 8803 | Increased CD45+ immune cell frequency | Flow Cytometry | QPP8 | |
| 8803 | Increased influx of CD11b+Ly6C+ MDSCs | Flow Cytometry | QPP8 | |
| 8803 | Enhanced CD8+ T cell and NK cell effector responses | Flow Cytometry | QPP8 | |
| 8803 | Reprogrammed microglia to express costimulatory CD80/CD86 and iNOS | Flow Cytometry | QPP8 | |
| 8803 | Decreased immunosuppressive CD206 and arginase in microglia | Flow Cytometry | QPP8 |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the underlying mechanisms and experimental designs, the following diagrams illustrate the STING signaling pathway and a general workflow for in vivo efficacy studies.
Caption: STING signaling pathway activated by cytosolic dsDNA or exogenous agonists.
Caption: A generalized workflow for preclinical in vivo studies of STING agonists.
Experimental Protocols
To facilitate the reproducibility of the cited experiments, this section provides detailed methodologies for key procedures. These protocols are based on standard laboratory practices and incorporate specific details from the available literature on this compound (8803).
Orthotopic Glioblastoma Mouse Model
This protocol describes the intracranial implantation of glioblastoma cells into mice to establish a tumor model that closely mimics human disease.
-
Cell Lines: QPP4, QPP8, or GL261 murine glioblastoma cells.
-
Animals: 6- to 8-week-old female C57BL/6 mice.
-
Procedure:
-
Anesthetize the mouse using a mixture of ketamine (100 mg/kg) and xylazine (10 mg/kg) administered intraperitoneally.
-
Secure the mouse in a stereotactic frame.
-
Make a small incision in the scalp to expose the skull.
-
Using a micro-drill, create a small burr hole at the desired coordinates (e.g., 2 mm lateral and 1 mm anterior to the bregma).
-
Slowly inject 2 µL of cell suspension (e.g., 5 x 10^4 cells) into the brain parenchyma at a depth of 3 mm.
-
Withdraw the needle slowly and suture the scalp incision.
-
Monitor the animals for recovery and tumor development.
-
In Vivo STING Agonist Treatment
This protocol outlines the intratumoral administration of this compound.
-
Reagents: this compound (8803) dissolved in sterile PBS.
-
Procedure:
-
Ten days post-tumor implantation, randomize mice into treatment and control groups.
-
Anesthetize the mice as described above.
-
Using the same stereotactic coordinates, slowly inject 5 µg of this compound in a volume of 2-5 µL directly into the tumor.
-
The control group receives an equivalent volume of sterile PBS.
-
Repeat the treatment as required by the experimental design (e.g., a second dose 7 days later).
-
Monitor mice daily for survival and any adverse effects.
-
Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells
This protocol details the preparation and analysis of single-cell suspensions from tumor tissue to characterize the immune cell infiltrate.
-
Reagents: Collagenase D, DNase I, RPMI-1640 medium, FACS buffer (PBS with 2% FBS), and fluorescently conjugated antibodies against murine CD45, CD3, CD4, CD8, NK1.1, CD11b, Ly6C, CD80, CD86, CD206.
-
Procedure:
-
Euthanize mice and excise the tumors.
-
Mechanically dissociate the tumors and digest them in RPMI-1640 containing collagenase D (1 mg/mL) and DNase I (100 U/mL) for 30-45 minutes at 37°C.
-
Prepare a single-cell suspension by passing the digested tissue through a 70 µm cell strainer.
-
Isolate leukocytes using a Percoll gradient.
-
Stain the cells with a viability dye to exclude dead cells.
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Incubate the cells with a cocktail of fluorescently labeled antibodies for 30 minutes on ice.
-
Wash the cells with FACS buffer.
-
Acquire data on a flow cytometer (e.g., BD LSRFortessa X-20).
-
Analyze the data using appropriate software (e.g., FlowJo).
-
Western Blot for STING Pathway Activation
This protocol is for assessing the activation of the STING signaling pathway in vitro by detecting the phosphorylation of key proteins.
-
Cell Line: Murine or human cell lines known to express STING (e.g., THP-1).
-
Reagents: this compound (8803), RIPA lysis buffer, protease and phosphatase inhibitors, primary antibodies against p-STING, STING, p-TBK1, TBK1, p-IRF3, and IRF3, and HRP-conjugated secondary antibodies.
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with this compound at various concentrations for a specified time (e.g., 3 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Reproducibility and Concluding Remarks
While direct, independent reproduction studies of this compound (8803) are not extensively published, the consistent and potent anti-tumor effects observed across multiple preclinical models and by different research groups provide a strong indication of the robustness of these findings. The progression of a closely related analog, IACS-8779, to a clinical trial in canines further supports the reliability of the preclinical data.
This guide provides a foundational framework for researchers interested in the STING pathway and its agonists. The provided data and protocols, when used in conjunction with the primary literature, should aid in the design and execution of further studies to validate and expand upon these promising results. The continued investigation of STING agonists like 8803 is crucial for the development of novel and effective cancer immunotherapies.
References
- 1. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol to induce and assess cGAS-STING pathway activation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of Glioblastoma Mouse Orthotopic Xenograft Models for Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Tumor Efficacy of STING Agonist-8 (IACS-8803)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the anti-tumor effects of STING Agonist-8, a potent cyclic dinucleotide (CDN) STING agonist also known as IACS-8803. We compare its performance against other notable STING agonists, including ADU-S100 (a CDN), diABZI (a non-CDN), and SNX281 (a non-CDN), supported by preclinical experimental data. This document is intended to aid researchers in making informed decisions for their immuno-oncology programs.
The STING Signaling Pathway: A Key Driver of Anti-Tumor Immunity
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system. Its activation triggers a cascade of events leading to the production of type I interferons (IFN-β) and other pro-inflammatory cytokines. This, in turn, promotes the maturation of dendritic cells (DCs), enhances antigen presentation, and ultimately leads to the priming and recruitment of cytotoxic CD8+ T cells and the activation of Natural Killer (NK) cells, which are essential for tumor cell killing.
Below is a diagram illustrating the canonical STING signaling pathway.
Caption: The cGAS-STING signaling pathway.
Comparative Analysis of STING Agonist Performance
The anti-tumor efficacy of STING agonists can be evaluated through various in vitro and in vivo assays. Key performance indicators include the potency of IFN-β induction and the ability to inhibit tumor growth in preclinical models.
In Vitro Potency: IFN-β Induction
The potency of STING agonists is often determined by their ability to induce the secretion of IFN-β in immune cells, such as the human monocytic cell line THP-1. The half-maximal effective concentration (EC50) is a standard measure of potency.
| STING Agonist | Agonist Type | THP-1 Cells IFN-β Induction (EC50) | Reference |
| IACS-8803 (this compound) | Cyclic Dinucleotide (CDN) | Not explicitly stated, but described as highly potent. | [1] |
| ADU-S100 | Cyclic Dinucleotide (CDN) | ~3.03 µg/mL | [2] |
| diABZI | Non-Cyclic Dinucleotide (non-CDN) | 130 nM (approximately 0.12 µg/mL) | [3] |
| SNX281 | Non-Cyclic Dinucleotide (non-CDN) | Not explicitly stated, but described as potent. |
Note: Data is compiled from different studies and may not be directly comparable due to variations in experimental conditions.
In Vivo Anti-Tumor Efficacy
The ultimate measure of a STING agonist's anti-tumor potential is its ability to control tumor growth in vivo. The B16 melanoma and CT26 colon carcinoma models are commonly used syngeneic mouse models for evaluating immuno-oncology agents.
| STING Agonist | Tumor Model | Administration Route | Key Findings | Reference |
| IACS-8803 (this compound) | B16 Melanoma | Intratumoral | Superior systemic anti-tumor response compared to ADU-S100.[2][4] | |
| ADU-S100 | B16 Melanoma | Intratumoral | Slowed tumor growth and prolonged survival. | |
| diABZI | B16 Melanoma | Intravenous | Significantly inhibits tumor growth. | |
| SNX281 | CT26 Colon Carcinoma | Intravenous | Caused complete and durable tumor regression. | |
| ADU-S100 | CT26 Colon Carcinoma | Intratumoral | Significant tumor regression. |
Note: The route of administration and dosing schedules vary between studies, which can significantly impact efficacy.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of STING agonists. Below are representative protocols for key experiments.
In Vitro IFN-β Induction Assay
Objective: To determine the potency of a STING agonist by measuring IFN-β secretion from THP-1 cells.
Methodology:
-
Cell Culture: Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cell Differentiation: Differentiate THP-1 cells into a macrophage-like phenotype by treating with Phorbol 12-myristate 13-acetate (PMA) at a concentration of 25 ng/mL for 24-48 hours.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the STING agonist or vehicle control.
-
Incubation: Incubate the cells for 8-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Quantify the concentration of IFN-β in the supernatant using a human IFN-β ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the IFN-β concentration against the agonist concentration and determine the EC50 value using a non-linear regression analysis.
In Vivo Anti-Tumor Efficacy Study
Objective: To evaluate the anti-tumor effect of a STING agonist in a syngeneic mouse tumor model.
Methodology:
-
Animal Model: Use 6-8 week old female C57BL/6 mice for the B16 melanoma model or BALB/c mice for the CT26 colon carcinoma model.
-
Tumor Cell Implantation: Subcutaneously inject 1 x 10^5 to 5 x 10^5 B16 or CT26 cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment: When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups. Administer the STING agonist via the desired route (e.g., intratumoral, intravenous) at a predetermined dose and schedule. The control group should receive a vehicle control.
-
Endpoint: Continue monitoring tumor growth until the tumors in the control group reach a predetermined endpoint size or for a specified duration. Monitor animal body weight and overall health.
-
Data Analysis: Plot the average tumor volume for each group over time. Calculate tumor growth inhibition (TGI) and assess the statistical significance of the differences between the treatment and control groups. Survival curves can also be generated.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for evaluating STING agonists and the logical relationship between the compared agonists based on available data.
Caption: General workflow for STING agonist evaluation.
Caption: Logical comparison of STING agonists.
Conclusion
The available preclinical data suggests that this compound (IACS-8803) is a highly potent STING agonist with a superior systemic anti-tumor response compared to the first-generation CDN agonist, ADU-S100, in the B16 melanoma model. Non-CDN agonists like diABZI and SNX281 also demonstrate high potency and the advantage of systemic activity. The choice of a STING agonist for therapeutic development will depend on a variety of factors including its potency, pharmacokinetic properties, route of administration, and the specific tumor microenvironment being targeted. Further head-to-head comparative studies under standardized conditions are warranted to definitively rank the efficacy of these promising immuno-oncology agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of IACS-8803 and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of IACS-8803 and IACS-8779, potent agonists of stimulator of interferon genes (STING) with robust systemic antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of STING Agonist-8
For researchers, scientists, and professionals in drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of STING agonist-8, a potent small molecule used in immunological research. Adherence to these procedures is critical for personnel safety and environmental protection.
Disclaimer: This document provides general guidance based on best practices for handling similar laboratory chemicals. It is not a substitute for the official Safety Data Sheet (SDS) for this compound. Always consult the manufacturer-provided SDS and your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound, including weighing, reconstituting, and disposal, should be conducted in a certified chemical fume hood to prevent inhalation of powders or aerosols.
Recommended Personal Protective Equipment (PPE):
-
Safety goggles or a face shield
-
Chemical-resistant lab coat
-
Chemical-resistant gloves (nitrile or neoprene)
-
Respiratory protection may be required depending on the scale of handling and as specified in the SDS.
II. Step-by-Step Disposal Protocol for this compound
The primary goal of the disposal procedure is to denature the compound, rendering it biologically inactive before it enters the waste stream. This is typically achieved through chemical inactivation.
Step 1: Waste Segregation
Proper segregation at the point of generation is crucial. Establish three distinct, clearly labeled waste streams for all materials that have come into contact with this compound:
-
Sharps Waste: Needles, syringes, scalpels, and any other contaminated items that can puncture the skin.
-
Liquid Waste: Unused or expired this compound solutions, as well as rinsate from cleaning contaminated glassware.
-
Solid Waste: Contaminated vials, pipette tips, gloves, bench paper, and any unused lyophilized powder.
Step 2: Chemical Inactivation of Liquid Waste
Unused or expired solutions of this compound must be chemically inactivated. While the specific reactivity of this compound will be detailed in its SDS, a general approach for small molecule agonists involves hydrolysis.
-
Prepare for Inactivation: In a designated chemical fume hood, collect the liquid waste in a chemically resistant container (e.g., a borosilicate glass bottle) that is appropriately labeled as "Hazardous Waste: this compound for Inactivation."
-
Hydrolysis using a Strong Base: Carefully add a concentrated solution of sodium hydroxide (NaOH) to the liquid waste to raise the pH significantly. This process helps to hydrolyze and inactivate the agonist. The exact concentration of NaOH and the required treatment time will depend on the concentration of the agonist solution and should be determined in consultation with your institution's EHS guidelines.
-
Neutralization: After the recommended inactivation period, neutralize the solution to a pH between 6.0 and 8.0 using an appropriate acid (e.g., hydrochloric acid).
-
Final Disposal: The neutralized, inactivated liquid waste can typically be disposed of down the drain with a copious amount of running water, provided this is permitted by local and institutional regulations. Always confirm this disposal method with your EHS office.
Step 3: Disposal of Solid Waste
-
Contaminated Materials: All non-sharp solid waste, such as empty vials, pipette tips, and gloves, should be placed in a dedicated, labeled hazardous waste container.
-
Unused Lyophilized Powder: Small quantities of expired or unused this compound powder should be dissolved in a suitable solvent (e.g., water or a buffer) and then subjected to the chemical inactivation procedure outlined for liquid waste. This ensures the active compound is degraded before disposal.
Step 4: Disposal of Sharps Waste
All sharps contaminated with this compound must be disposed of immediately after use in a designated, puncture-resistant, and leak-proof sharps container. These containers must be clearly labeled with the biohazard symbol and as containing pharmaceutical waste. Do not overfill sharps containers; seal them when they are approximately three-quarters full and follow institutional guidelines for final disposal, which typically involves incineration.
III. Data Presentation: General Safety and Handling
The following table summarizes general safety and handling information for a compound similar to this compound, based on available safety data for other STING agonists.[1]
| Parameter | Guideline |
| GHS Hazard Statements | May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[1] |
| Precautionary Statements | Avoid breathing dust/fumes. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, clothing, and eye/face protection.[1] |
| First Aid Measures | IF ON SKIN: Wash with plenty of soap and water. IF INHALED: Remove to fresh air. IF IN EYES: Rinse cautiously with water for several minutes.[1] |
| Storage Conditions | Store at recommended temperatures (e.g., -20°C for long-term). Keep container tightly closed in a dry and well-ventilated place.[1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. |
| Decomposition | Under fire conditions, may decompose and emit toxic fumes. |
IV. STING Signaling Pathway
The diagram below illustrates the cGAS-STING signaling pathway, which is activated by STING agonists.
Caption: The cGAS-STING signaling pathway initiated by cytosolic dsDNA.
This guide provides a framework for the safe handling and disposal of this compound. By integrating these procedures into your laboratory's standard operating protocols and always prioritizing the guidance from the official SDS and your EHS department, you contribute to a safer research environment.
References
Essential Safety and Handling Protocols for STING Agonist-8
This document provides crucial safety and logistical information for handling STING agonist-8, a potent activator of the Stimulator of Interferon Genes (STING) pathway. The following procedures are designed to ensure the safety of laboratory personnel and to provide clear, step-by-step guidance for the operational use and disposal of this compound.
Hazard Identification and Safety Data Summary
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from analogous potent STING agonists suggest that the compound may be classified as harmful if swallowed, and may cause skin, eye, and respiratory irritation.[1][2] The toxicological properties have not been thoroughly investigated, and therefore, it should be handled with care.[1]
Quantitative Data Summary
The following table summarizes typical data found in an SDS for a research chemical of this nature. Specific values for this compound should be confirmed with the supplier.
| Parameter | Value | Source/Comment |
| CAS Number | 2745723-90-2 | MedChemExpress[3] |
| EC₅₀ | 27 nM in THP1-Dual KI-hSTING-R232 cells | MedChemExpress[3] |
| Appearance | Solid | Assumed based on similar compounds |
| Purity | >98% (or as specified by supplier) | Confirm with Certificate of Analysis |
| Solubility | Varies by solvent | The dihydrochloride salt form generally has enhanced water solubility. |
| Storage Temperature | -20°C for long-term storage | Recommended for many STING agonists to ensure stability. |
| Permissible Exposure Limit (PEL) | No data available | Handle with appropriate engineering controls. |
| LD₅₀ (Oral) | No data available | Assume harmful if swallowed based on related compounds. |
Personal Protective Equipment (PPE)
To minimize exposure, the following personal protective equipment must be worn at all times when handling this compound.
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use impermeable and resistant gloves, such as nitrile gloves. The exact break-through time should be confirmed with the glove manufacturer.
-
Body Protection: A lab coat is required. For procedures with a risk of splashing, consider additional protective clothing.
-
Respiratory Protection: If working with the compound as a powder or if aerosolization is possible, use a NIOSH-approved respirator. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Operational and Handling Plan
Engineering Controls:
-
Use process enclosures, local exhaust ventilation, or other engineering controls to manage airborne levels. A certified chemical fume hood is highly recommended for all manipulations of the solid compound and preparation of stock solutions.
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Weighing: If weighing the solid compound, do so in a fume hood to avoid inhalation of dust.
-
Solution Preparation: When preparing solutions, add the solvent to the vial containing the compound slowly to avoid splashing.
-
General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
First Aid Measures
In the event of exposure, follow these procedures immediately:
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
After Ingestion: Wash out the mouth with water, provided the person is conscious. Do NOT induce vomiting. Seek immediate medical attention.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Collect all disposable labware, contaminated PPE, and absorbent paper in a designated, sealed hazardous waste container.
-
Liquid Waste: Collect unused solutions and contaminated solvents in a separate, clearly labeled hazardous waste container.
-
Disposal: Dispose of all waste in accordance with local, state, and federal environmental regulations. Do not allow the substance to enter sewers or waterways.
STING Signaling Pathway
STING agonists activate the cGAS-STING pathway, a critical component of the innate immune system. This pathway detects cytosolic DNA, leading to the production of type I interferons and other inflammatory cytokines.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
